(S)-Nitrendipine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-O-ethyl 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUJELLJLJGLN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316710 | |
| Record name | (-)-Nitrendipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80873-62-7 | |
| Record name | (-)-Nitrendipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80873-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrendipine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080873627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nitrendipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITRENDIPINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3TBK07DB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: (S)-Nitrendipine Modulation of L-Type Calcium Signaling
This guide serves as an authoritative technical resource on the application of (S)-Nitrendipine in calcium signaling research. It is designed for researchers requiring high-fidelity experimental protocols and mechanistic depth.
Executive Summary
This compound is the pharmacologically active enantiomer of the dihydropyridine (DHP) class calcium channel blocker Nitrendipine.[1] While clinical formulations are typically racemic, the (S)-enantiomer exhibits significantly higher affinity for the
Molecular Mechanism of Action
This compound functions as an allosteric modulator rather than a simple pore blocker. It binds to a specific site on the
The Modulated Receptor Hypothesis
Unlike phenylalkylamines (e.g., verapamil) which bind the open state, this compound exhibits state-dependent binding . It preferentially binds to the inactivated state of the channel.
-
Resting Potential (-80 mV): The channel is in a resting conformation; Nitrendipine affinity is low.
-
Depolarized Potential (-40 mV): The channel transitions to an inactivated state; Nitrendipine affinity increases by orders of magnitude.
-
Effect: Binding stabilizes the inactivated conformation, reducing the probability of channel opening during subsequent depolarization events. This explains its potent vasoselectivity, as vascular smooth muscle cells maintain a more depolarized resting potential (
-40 to -50 mV) compared to cardiomyocytes (-80 mV).
Signaling Pathway Visualization
The following diagram illustrates the canonical pathway inhibition by this compound in Vascular Smooth Muscle Cells (VSMCs).
Figure 1: Signal transduction pathway in vascular smooth muscle showing the specific stabilization of the inactivated Cav1.2 state by this compound, preventing downstream phosphorylation of Myosin Light Chain (MLC).
Experimental Methodologies
Critical Pre-requisite: Photostability Management
Warning: Nitrendipine is highly sensitive to UV and visible light (blue spectrum). Exposure converts it to the inactive pyridine derivative, dehydronitrendipine.
-
Protocol Requirement: All experiments involving Nitrendipine must be conducted under Sodium Vapor Lamps (589 nm) or filtered yellow light.
-
Solutions: Prepare stock solutions in amber glass vials wrapped in aluminum foil.
Protocol 1: Stereoselective Radioligand Binding Assay
This assay quantifies the affinity (
Materials:
-
Ligand: [3H]-(S)-Nitrendipine (Specific Activity > 70 Ci/mmol).
-
Tissue: Rat cerebral cortex or cardiac ventricle (homogenized).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filters: Whatman GF/C glass fiber filters.
Workflow:
-
Homogenization: Homogenize tissue in ice-cold Tris-HCl buffer (Polytron, 15s bursts). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Total Binding: Incubate 100 µg membrane protein with increasing concentrations of [3H]-(S)-Nitrendipine (0.05 - 2.0 nM).
-
Non-Specific Binding (NSB): Include 1 µM unlabeled Nifedipine or this compound to block specific sites.
-
Conditions: Incubate for 60 min at 25°C in the dark (or yellow light).
-
-
Termination: Rapid vacuum filtration through GF/C filters using a cell harvester.
-
Wash: Wash filters 3x with 5 mL ice-cold buffer to remove unbound ligand.
-
Quantification: Place filters in scintillation vials with cocktail; count radioactivity (CPM).
Data Analysis:
-
Specific Binding = Total Binding - NSB.
-
Plot Specific Binding vs. [Ligand] to determine
(saturation).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Scatchard Plot (Bound/Free vs. Bound) should yield a straight line, indicating a single binding site class.
Protocol 2: Whole-Cell Voltage Clamp (Electrophysiology)
To demonstrate the voltage-dependent block, you must compare inhibition at different holding potentials.
Setup:
-
System: Patch-clamp amplifier (e.g., Axopatch 200B).
-
Cells: Isolated cardiomyocytes or VSMCs.[2]
-
Extracellular Solution: 10 mM Ba
(charge carrier) to avoid Ca -dependent inactivation and increase current size.
Step-by-Step:
-
Giga-seal Formation: Establish a seal (>1 GΩ) and break into whole-cell mode.
-
Protocol A (Resting State):
-
Holding Potential (
): -80 mV. -
Test Pulse: Depolarize to +10 mV for 200 ms every 10s.
-
Apply this compound (100 nM).
-
Expected Result: Minimal inhibition (<10-20%) because the channel is mostly in the resting state where drug affinity is low.
-
-
Protocol B (Inactivated State):
-
Holding Potential (
): -40 mV. -
Test Pulse: Depolarize to +10 mV for 200 ms.
-
Apply this compound (100 nM).
-
Expected Result: Potent inhibition (>80%) due to high-affinity binding to the inactivated state.
-
Experimental Workflow Diagram
Figure 2: Workflow for the Radioligand Binding Assay. Note the critical requirement for yellow light conditions during preparation and incubation.
Data Presentation & Troubleshooting
Quantitative Parameters
When reporting results, summarize kinetic data in structured tables.
| Parameter | Definition | Typical Value (Rat Cortex) | Significance |
| Dissociation Constant | 0.1 - 0.3 nM | Indicates extremely high affinity for the inactivated state. | |
| Max Binding Density | 150 - 300 fmol/mg protein | Reflects channel density in the tissue. | |
| Inhibitory Concentration | Voltage-dependent | Shifts left (lower concentration) at depolarized potentials. | |
| Hill Slope | Cooperativity Factor | ~1.0 | Indicates non-cooperative, 1:1 binding stoichiometry. |
Troubleshooting Guide
-
High Non-Specific Binding: Often caused by the lipophilicity of Nitrendipine.
-
Solution: Use GF/C filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.
-
-
Loss of Activity:
-
Cause: Photodegradation.
-
Check: Verify stock purity via HPLC. If a peak appears at a lower retention time, the compound has oxidized to dehydronitrendipine.
-
-
No State-Dependence Observed:
-
Cause: Holding potential was not maintained long enough.
-
Solution: Ensure the cell is held at -40 mV for at least 30-60 seconds before the test pulse to allow equilibrium binding.
-
References
-
Mechanism of Action & Binding Sites
- Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology.
-
Radioligand Binding Protocol
- Gould, R. J., Murphy, K. M., & Snyder, S. H. (1982). "[3H]Nitrendipine binding in the heart: allosteric modulation by calcium." Molecular Pharmacology.
-
Voltage-Dependent Inhibition
- Bean, B. P. (1984). "Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state.
-
Photostability & Handling
-
Moneghini, M., et al. (2018).[3] "Stability of Nitrendipine Oral Suspension." ResearchGate.
-
-
Stereoselectivity
- Glossmann, H., & Ferry, D. R. (1985). "Assay for calcium channels." Methods in Enzymology.
Sources
(S)-Nitrendipine Potential Applications in Alzheimer's Disease Research
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Calcium-Clearance Hypothesis
The failure of monotherapeutic anti-amyloid antibodies to universally reverse cognitive decline has shifted research focus toward multi-modal small molecules . (S)-Nitrendipine, the active L-type calcium channel (LTCC) antagonist enantiomer of the dihydropyridine class, represents a high-priority candidate. Unlike non-brain-penetrant analogs (e.g., amlodipine), this compound crosses the blood-brain barrier (BBB) to exert a dual neuroprotective effect:
-
Hemodynamic/Clearance: It enhances the efflux of Amyloid-β (Aβ) across the BBB.
-
Cellular/Autophagic: It lowers cytosolic calcium ([Ca²⁺]c), disinhibiting autophagy and promoting the lysosomal degradation of protein aggregates.
This guide outlines the mechanistic rationale, specific pharmacological properties, and validated experimental protocols for investigating this compound in Alzheimer’s Disease (AD) models.
Pharmacological Profile: Chirality and Target Engagement
The Importance of the (S)-Enantiomer
Nitrendipine is clinically administered as a racemic mixture, but its pharmacological activity is stereoselective.
-
This compound: The potent antagonist of the Cav1.2 and Cav1.3 L-type voltage-gated calcium channels. It binds to the inactivated state of the channel with high affinity, stabilizing it in a non-conducting conformation.
-
(R)-Nitrendipine: Exhibits significantly lower affinity for LTCCs and, in some dihydropyridines, can even show weak agonist activity.
Research Directive: For precise mechanistic studies in AD, utilizing pure this compound eliminates off-target noise associated with the (R)-enantiomer.
Mechanism of Action (MOA) in AD
The therapeutic hypothesis relies on correcting the calcium dyshomeostasis observed in AD neurons.
-
Calcium Overload: AD neurons exhibit elevated resting [Ca²⁺]c, which activates Calpain .
-
Autophagy Inhibition: Calpain cleaves and inactivates autophagy-related proteins (e.g., ATG5), stalling the clearance of Aβ and Tau.
-
The this compound Effect: By blocking LTCCs, this compound lowers [Ca²⁺]c, reduces calpain activity, and restores autophagic flux (mTOR-independent pathway). Concurrently, it acts on endothelial cells to upregulate efflux transporters (e.g., P-gp/LRP1), facilitating Aβ removal from the brain parenchyma.
Visualizing the Signaling Pathway[1][2]
The following diagram illustrates the dual mechanism of this compound: reducing neuronal calcium to restore autophagy and enhancing endothelial transcytosis.
Caption: this compound blocks Ca²⁺ influx, preventing Calpain-mediated autophagy inhibition and enhancing BBB Aβ efflux.
Experimental Protocols
Protocol A: In Vitro BBB Aβ Transcytosis Assay
Objective: Quantify the ability of this compound to facilitate the transport of Aβ42 across a polarized endothelial monolayer.
Reagents:
-
bEnd.3 (murine brain endothelial) or hCMEC/D3 (human) cells.
-
Fluorescein-labeled Aβ42 (FAM-Aβ42).
-
Transwell inserts (0.4 µm pore size, polyester).
-
This compound (dissolved in DMSO).
Workflow:
-
Barrier Establishment:
-
Seed bEnd.3 cells (5 × 10⁴ cells/cm²) on the apical side of collagen-coated Transwell inserts.
-
Culture for 5–7 days until Transendothelial Electrical Resistance (TEER) > 150 Ω·cm² (indicates tight junction formation).
-
-
Drug Treatment:
-
Pre-treat cells with this compound (10 nM – 1 µM) or Vehicle (DMSO < 0.1%) in the luminal (apical) chamber for 1 hour.
-
-
Transcytosis Initiation:
-
Add FAM-Aβ42 (final conc. 100 nM) to the abluminal (basolateral, mimicking brain side) chamber.
-
Note: This direction (Basolateral → Apical) measures brain-to-blood clearance.
-
-
Sampling:
-
Collect 50 µL aliquots from the apical chamber at 15, 30, 60, and 120 minutes. Replace with fresh media to maintain hydrostatic pressure.
-
-
Quantification:
-
Measure fluorescence (Ex/Em: 490/520 nm) using a microplate reader.
-
Calculate the Apparent Permeability Coefficient (
).
-
Expert Insight: Ensure TEER is measured before and after the experiment to rule out barrier disruption by the drug. This compound should increase
Protocol B: Autophagic Flux Assessment (LC3 Turnover)
Objective: Confirm that this compound induces autophagy rather than blocking autophagosome degradation.
Workflow:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Treatment Groups:
-
Control (Vehicle)
-
This compound (1 µM)
-
Bafilomycin A1 (10 nM, Lysosomal inhibitor)
-
This compound + Bafilomycin A1
-
-
Incubation: Treat cells for 6–24 hours.
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Blot for LC3B-II (autophagosome marker) and p62/SQSTM1 (substrate).
-
-
Interpretation:
-
Induction: this compound increases LC3-II.
-
Flux Confirmation: The combination (Nitrendipine + Bafilomycin) shows higher LC3-II than Bafilomycin alone. This proves the drug increases autophagosome synthesis, not just accumulation due to blockage.
-
Quantitative Data Summary
The following table summarizes key preclinical data points justifying the use of this compound over other calcium channel blockers (CCBs).
| Compound | BBB Penetrance | Aβ Clearance (In Vivo) | Autophagy Induction | Clinical Status (AD) |
| This compound | High | Significant Increase | Yes (mTOR-independent) | SYST-EUR (Positive) |
| Nimodipine | High | Moderate | Yes | Mixed Results |
| Amlodipine | Low/Negligible | No Effect | Minimal | Negative |
| Verapamil | Moderate | Low (P-gp substrate) | Yes | Limited Data |
Data synthesized from Bachmeier et al. and Paris et al. (See References).
Experimental Workflow Diagram
This workflow guides the researcher from compound screening to in vivo validation.[1]
Caption: Sequential validation workflow: BBB transcytosis screening followed by mechanistic autophagy confirmation and in vivo testing.
References
-
Selective antihypertensive dihydropyridines lower Aβ accumulation by targeting both the production and the clearance of Aβ across the blood-brain barrier. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Nitrendipine and Dementia: Forgotten Positive Facts? Source: Frontiers in Aging Neuroscience URL:[Link]
-
Novel targets for Huntington's disease in an mTOR-independent autophagy pathway. Source: Nature Chemical Biology (via NIH PMC) URL:[Link]
-
Brain-penetrant calcium channel blockers are associated with a reduced incidence of neuropsychiatric disorders. Source: Molecular Psychiatry (via NIH PMC) URL:[Link]
-
The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Source: NIH PubMed Central URL:[Link]
Sources
An In-Depth Technical Guide to the Effects of (S)-Nitrendipine on Vascular Smooth Muscle Cells
Introduction
Vascular smooth muscle cells (VSMCs) are fundamental to the regulation of vascular tone and blood pressure. Their complex signaling networks make them a critical target for cardiovascular therapeutics. Among the agents targeting VSMCs, 1,4-dihydropyridine calcium channel blockers stand out for their efficacy in treating hypertension.[1] Nitrendipine, a member of this class, exists as a racemic mixture of (R)- and (S)-enantiomers. It is the (S)-enantiomer that is predominantly responsible for the pharmacological activity, exhibiting a significantly higher potency in blocking L-type calcium channels.[2]
This technical guide provides a comprehensive overview of the effects of (S)-Nitrendipine on VSMCs, delving into its mechanism of action and downstream cellular consequences. We will explore its impact on vascular tone, proliferation, and migration, supported by detailed experimental protocols for researchers and drug development professionals.
Core Mechanism of Action: L-type Calcium Channel Blockade
The primary molecular target of this compound in VSMCs is the voltage-gated L-type calcium channel (Cav1.2).[3] These channels are crucial for regulating calcium influx in response to membrane depolarization, a key event in excitation-contraction coupling in smooth muscle.[4]
This compound exhibits high affinity for the Cav1.2 channel, binding to the α1 subunit and stabilizing the channel in an inactivated state.[3][4] This blockade reduces the probability of channel opening, thereby inhibiting the influx of extracellular calcium into the cell. The resulting decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[4]
Electrophysiological Characterization of this compound's Effects
The gold-standard technique for characterizing the inhibitory effects of this compound on L-type calcium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents in isolated VSMCs.
Experimental Protocol 1: Whole-Cell Patch-Clamp Analysis of L-type Calcium Currents
Objective: To quantify the inhibitory effect of this compound on L-type calcium currents (ICa,L) in VSMCs and determine its IC50 value.
Cell Culture:
-
A7r5 rat aortic smooth muscle cells are a suitable model as they express functional L-type calcium channels.[3][5]
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiological Recording:
-
Cell Preparation: Isolate single A7r5 cells by enzymatic digestion (e.g., with collagenase and trypsin) and plate them on glass coverslips.
-
Solutions:
-
External Solution (in mM): 120 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording Parameters:
-
Use a patch-clamp amplifier and data acquisition system.
-
Hold the membrane potential at -80 mV to ensure channels are in a resting state.
-
Elicit ICa,L by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution.
-
Apply a range of this compound concentrations (e.g., 0.1 nM to 1 µM) to the cells via a perfusion system.
-
-
Data Analysis:
-
Measure the peak inward ICa,L at each concentration of this compound.
-
Plot the percentage inhibition of ICa,L against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Expected Outcome: this compound will cause a concentration-dependent inhibition of L-type calcium currents. Based on data for racemic nitrendipine, the IC50 for the (S)-enantiomer is expected to be in the low nanomolar range.[6]
Downstream Signaling and Cellular Effects
Beyond its immediate impact on vascular tone, the modulation of intracellular calcium by this compound has significant consequences for other cellular processes in VSMCs, including proliferation and migration. These processes are central to the pathogenesis of vascular diseases like atherosclerosis and restenosis.[7]
Effects on VSMC Proliferation
The role of calcium channel blockers in VSMC proliferation is complex and can be context-dependent.[8] While a reduction in intracellular calcium is generally associated with decreased proliferation, some studies have shown that under conditions of enhanced proliferation, nitrendipine can augment growth.[8] This highlights the intricate nature of calcium signaling in cell cycle control.
Key proteins involved in cell cycle progression, such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1, are important markers for assessing the proliferative state of VSMCs.[9][10] The activity of mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK), is also a critical regulator of VSMC proliferation.[2]
Experimental Protocol 2: Analysis of VSMC Proliferation
Objective: To determine the effect of this compound on VSMC proliferation by assessing cell viability and the expression of key proliferative markers.
Cell Culture and Treatment:
-
Culture A7r5 cells as described in Protocol 1.
-
Seed cells in 96-well plates for viability assays and 6-well plates for Western blotting.
-
Induce proliferation by treating cells with a mitogen such as platelet-derived growth factor (PDGF-BB; e.g., 20 ng/mL).[11][12]
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in the presence of PDGF-BB for 24-48 hours.
A. Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Western Blot Analysis for PCNA, Cyclin D1, and Phospho-ERK:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against PCNA, Cyclin D1, phosphorylated ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH).[9]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Expected Outcome: The effect of this compound on PDGF-induced proliferation may vary. It could potentially inhibit proliferation by attenuating calcium-dependent signaling pathways required for cell cycle progression. This would be observed as a decrease in cell viability and reduced expression of PCNA, Cyclin D1, and p-ERK. Conversely, under certain conditions, an increase in proliferation might be observed.[8]
Effects on VSMC Migration
VSMC migration is another critical event in vascular remodeling.[13] This process is also dependent on intracellular calcium dynamics, which regulate the cytoskeletal rearrangements necessary for cell movement.
Experimental Protocol 3: Assessment of VSMC Migration
Objective: To evaluate the impact of this compound on the migratory capacity of VSMCs using a Transwell migration assay.
Cell Culture and Treatment:
-
Culture A7r5 cells as described previously.
-
Serum-starve the cells for 24 hours prior to the assay to reduce basal migration.
Transwell Migration Assay:
-
Use Transwell inserts with an 8 µm pore size membrane.
-
Seed serum-starved A7r5 cells in the upper chamber in serum-free media containing different concentrations of this compound.
-
Add media containing a chemoattractant (e.g., PDGF-BB, 20 ng/mL) to the lower chamber.[14]
-
Incubate for 6-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the destained solution at 595 nm or by counting the stained cells under a microscope.
Expected Outcome: By inhibiting calcium influx, this compound is expected to impair the migratory machinery of VSMCs, leading to a dose-dependent reduction in migration towards the chemoattractant.[8]
Data Presentation and Interpretation
To facilitate the analysis and interpretation of the experimental data, it is recommended to present the quantitative results in a clear and structured format.
Table 1: Inhibitory Effect of this compound on L-type Calcium Currents
| This compound Conc. | Peak ICa,L (pA/pF) | % Inhibition |
| Control | Mean ± SEM | 0 |
| 0.1 nM | Mean ± SEM | % |
| 1 nM | Mean ± SEM | % |
| 10 nM | Mean ± SEM | % |
| 100 nM | Mean ± SEM | % |
| 1 µM | Mean ± SEM | % |
| IC50 | - | Value (nM) |
Table 2: Effect of this compound on PDGF-Induced VSMC Proliferation
| Treatment | Cell Viability (% of Control) | p-ERK/Total ERK Ratio | PCNA Expression (Fold Change) | Cyclin D1 Expression (Fold Change) |
| Control | 100 ± SEM | 1.0 ± SEM | 1.0 ± SEM | 1.0 ± SEM |
| PDGF-BB | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PDGF-BB + (S)-Nitre 10 nM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PDGF-BB + (S)-Nitre 100 nM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| PDGF-BB + (S)-Nitre 1 µM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on PDGF-Induced VSMC Migration
| Treatment | Migrated Cells (Absorbance at 595 nm) | % Inhibition of Migration |
| Control | Mean ± SEM | 0 |
| PDGF-BB | Mean ± SEM | - |
| PDGF-BB + (S)-Nitre 10 nM | Mean ± SEM | % |
| PDGF-BB + (S)-Nitre 100 nM | Mean ± SEM | % |
| PDGF-BB + (S)-Nitre 1 µM | Mean ± SEM | % |
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of this compound in VSMCs.
Caption: Experimental workflow for assessing VSMC proliferation and migration.
Conclusion
This compound exerts its primary effect on vascular smooth muscle cells by potently and selectively blocking L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. Furthermore, by modulating intracellular calcium levels, this compound can influence the complex signaling pathways that govern VSMC proliferation and migration. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects in a quantitative and reproducible manner. A thorough understanding of the cellular and molecular actions of this compound is essential for the development of more targeted and effective therapies for cardiovascular diseases.
References
-
Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor perspectives in biology, 3(8), a003947. [Link]
-
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Nomoto, A., Mutoh, S., Hagihara, H., & Yamaguchi, I. (1988). Smooth muscle cell migration induced by inflammatory cell products and its inhibition by a potent calcium antagonist, nilvadipine. Atherosclerosis, 72(2-3), 213–219. [Link]
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Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. (2024). Nature Structural & Molecular Biology. [Link]
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Hof, R. P., Rüegg, U. T., Hof, A., & Vogel, A. (1985). Stereoselectivity at the calcium channel: opposite action of the enantiomers of a 1,4-dihydropyridine. Journal of cardiovascular pharmacology, 7(4), 689–693. [Link]
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Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. (2017). Frontiers in Physiology. [Link]
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Proliferation, migration and phenotypic transformation of VSMC induced via Hcy related to up-expression of WWP2 and p-STAT3. (2024). Journal of Translational Medicine. [Link]
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Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA. (2003). Molecular and Cellular Biology. [Link]
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Vascular smooth muscle cell motility: From migration to invasion. (2015). The Canadian Journal of Cardiology. [Link]
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MicroRNA-365 Inhibits Vascular Smooth Muscle Cell Proliferation through Targeting Cyclin D1. (2016). International Journal of Medical Sciences. [Link]
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Endothelial cell transmigration and invasion assay. (n.d.). RegMedNet. [Link]
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Drug-Induced Hypertension Caused by Multikinase Inhibitors (Sorafenib, Sunitinib, Lenvatinib and Axitinib) in Renal Cell Carcinoma Treatment. (2021). Cancers. [Link]
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Cell-type-specific tuning of Cav1.3 Ca2+-channels by a C-terminal automodulatory domain. (2015). Frontiers in Cellular Neuroscience. [Link]
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Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? (2014). Current Molecular Pharmacology. [Link]
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Nitric Oxide Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Hyperplasia by Increasing the Ubiquitination and Degradation of UbcH10. (2013). PLoS ONE. [Link]
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ERK1/2 inhibition reduces vascular calcification by activating miR-126-3p-DKK1/LRP6 pathway. (2020). Cell Death & Disease. [Link]
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Ca2+ channel blocking activity of lacidipine and amlodipine in A7r5 vascular smooth muscle cells. (1993). European Journal of Pharmacology. [Link]
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Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients. (2018). Journal of BUON. [Link]
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Modulation of calcium channels in arterial smooth muscle cells by dihydropyridine enantiomers. (1992). The Journal of general physiology, 100(1), 29–53. [Link]
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(S)-Nitrendipine: Bridging Solid-State Chemistry and In Silico Biology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrendipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry and three-dimensional interaction with the L-type calcium channel (LTCC).[4][5] This technical guide provides a comprehensive exploration of (S)-Nitrendipine, beginning with the foundational principles and experimental protocols for determining its single-crystal X-ray structure. We then bridge this empirical data to the computational realm, detailing a robust molecular modeling workflow. This includes homology modeling of the LTCC, molecular docking to elucidate binding poses, and molecular dynamics simulations to assess the stability of the drug-receptor complex. This document is designed to furnish researchers and drug development professionals with both the theoretical underpinnings and practical methodologies required to leverage solid-state characterization and computational chemistry for the rational design of next-generation cardiovascular therapeutics.
Part 1: The Foundation—Crystal Structure Determination of this compound
The atomic arrangement of a pharmaceutical agent in its solid state is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For chiral molecules like Nitrendipine, understanding the precise three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguously determining molecular structure and packing in a crystal lattice.[6][7][8]
The Imperative of High-Quality Crystals
The entire process of SCXRD hinges on the quality of the single crystal. A well-ordered, single crystal will diffract X-rays in a sharp, predictable pattern, which can be mathematically deconvoluted to reveal the electron density map of the molecule. The following protocol outlines a standard, field-proven approach to obtaining and analyzing the crystal structure of a small molecule like this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
This protocol is a self-validating system; success at each stage is a prerequisite for the next, ensuring the final structure is of high quality and reliability.
-
Crystal Growth:
-
Objective: To grow single crystals of sufficient size (typically >0.1 mm) and quality, free from significant defects.
-
Methodology (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of high-purity this compound in a suitable solvent system. For dihydropyridines, solvent systems like aqueous acetonitrile have proven effective.[9]
-
Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow, controlled evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature. Gradual solvent evaporation increases the solute concentration, leading to the formation of well-ordered crystals over several days or weeks.
-
-
Causality: Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, minimizing twinning and other defects.
-
-
Crystal Mounting and Data Collection:
-
Objective: To select an ideal crystal, mount it on the diffractometer, and collect a complete set of diffraction data.
-
Methodology:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.
-
Using a micromanipulator, carefully attach the crystal to a glass fiber or a nylon loop using a minimal amount of cryo-protectant oil.[10]
-
Mount the fiber/loop onto a goniometer head and place it on the diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is directed at the crystal. This flash-freezing minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher-resolution dataset.[10]
-
The crystal is centered in the X-ray beam, and the data collection process is initiated. The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots (reflections) at each orientation until a complete, redundant dataset is obtained.[11]
-
-
-
Structure Solution and Refinement:
-
Objective: To process the raw diffraction data to generate and refine a final, accurate 3D model of the this compound molecule.
-
Methodology:
-
The collected data is integrated to determine the intensities and positions of each reflection. The software then determines the unit cell parameters and the space group.
-
Ab initio methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8][10]
-
-
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An In-Depth Technical Guide to the Differential Biological Activity of Nitrendipine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Principle of Chirality in Pharmacology
The concept of chirality, or molecular "handedness," is a fundamental principle in pharmacology that dictates the interaction between a drug and its biological target.[1] Chiral molecules exist as non-superimposable mirror images known as enantiomers.[1] While chemically identical, these enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles due to the stereospecific nature of biological systems like receptors and enzymes.[1][2] Nitrendipine, a dihydropyridine calcium channel blocker used in the management of hypertension, serves as a classic exemplar of this principle. It is commercially available as a racemic mixture, yet its therapeutic action is predominantly attributed to a single enantiomer. This guide provides a detailed examination of the differential biological activities of the (S)- and (R)-nitrendipine enantiomers, offering field-proven insights into their mechanisms, analysis, and implications for drug development.
Introduction to Nitrendipine and L-Type Calcium Channels
Nitrendipine is a potent vasodilator that exerts its antihypertensive effects by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels.[3][4] These channels are crucial for the contraction of vascular smooth muscle cells.[3] By binding to the alpha-1 subunit of the channel, nitrendipine prevents the influx of Ca²⁺, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in peripheral vascular resistance and blood pressure.[3][5] While effective, the therapeutic action of racemic nitrendipine is not a 50/50 contribution from both of its enantiomers. The stereochemical configuration at the C4 position of the dihydropyridine ring creates a chiral center, resulting in the existence of (+)-(S)-nitrendipine and (-)-(R)-nitrendipine, which possess markedly distinct biological activities.
Stereoselective Pharmacology: (S)-Nitrendipine as the Eutomer
Clinical and preclinical studies have unequivocally demonstrated that the pharmacological activity of nitrendipine resides almost exclusively in the (S)-enantiomer, making it the "eutomer" (the pharmacologically active enantiomer).
This stereoselectivity is rooted in the differential binding affinity of the enantiomers for the L-type calcium channel. The binding site on the channel is a chiral environment that preferentially accommodates the three-dimensional structure of the (S)-enantiomer, leading to a more stable and effective drug-receptor complex. Studies have shown that nitrendipine binds with high affinity (in the nanomolar range) to the inactivated state of the Ca²⁺ channel, which helps to explain its potent blocking activity.[7][8]
Quantitative Comparison of Enantiomeric Activity
The disparity in biological activity between the nitrendipine enantiomers can be quantified through various in vitro and in vivo parameters. The following table summarizes representative data highlighting the superior potency of the (S)-enantiomer.
| Parameter | This compound | (R)-Nitrendipine | Potency Ratio (S/R) | Source |
| In Vivo Cardiovascular Effects | Active | Inactive | >10 | [6] |
| L-Type Ca²⁺ Channel Binding Affinity | High (nM range) | Low (µM range) | ~100-1000 fold | [9][10] |
| Blood Pressure Reduction | Significant | Negligible | >10 | [6] |
| Peripheral Vascular Resistance | Significant Decrease | No Change | >10 | [6] |
Note: Specific binding affinity values can vary based on the tissue and experimental conditions. The potency ratio is an estimated range based on multiple dihydropyridine studies.
Mechanism of Stereoselective Action
The differential activity is a direct consequence of the three-point attachment model of drug-receptor interaction, often cited as the Easson-Stedman hypothesis. For optimal binding and subsequent channel blockade, the functional groups of the drug molecule must align precisely with complementary sites on the receptor. The specific spatial arrangement of the substituents on the chiral carbon of this compound allows for this optimal fit, whereas the mirrored arrangement in the (R)-enantiomer results in steric hindrance and a much weaker, less stable interaction.
Caption: Stereoselective binding of nitrendipine enantiomers to the L-type calcium channel.
Analytical Methodologies: Chiral Separation
Distinguishing and quantifying enantiomers is a critical task in drug development and quality control.[11] Due to their identical physical properties in a non-chiral environment, specialized techniques are required for their separation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[12]
CSPs are packed with a chiral selector that transiently interacts with the enantiomers, forming diastereomeric complexes with different energies. This difference in interaction stability leads to differential retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of dihydropyridines.[12]
Self-Validating Protocol: Enantiomeric Purity Analysis by Chiral HPLC
This protocol describes a robust method for determining the enantiomeric purity of a nitrendipine sample. The self-validating nature comes from the inclusion of system suitability tests (SSTs), which ensure the chromatographic system is performing adequately before sample analysis.
Objective: To separate and quantify (S)- and (R)-nitrendipine enantiomers.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak AD-H (or equivalent polysaccharide-based column)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v)
-
Racemic nitrendipine standard
-
Nitrendipine test sample
-
HPLC-grade solvents
Step-by-Step Methodology:
-
System Preparation:
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25°C).
-
Set the UV detector to an appropriate wavelength for nitrendipine (e.g., 237 nm).
-
-
System Suitability Test (SST):
-
Causality: The SST is performed to verify that the chromatographic system can adequately separate the enantiomers and provide reproducible results.
-
Inject a solution of racemic nitrendipine standard (e.g., 10 µg/mL).
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5. This ensures baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0. This indicates good peak shape.
-
Reproducibility: Perform five replicate injections. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
-
Action: Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check mobile phase composition, column integrity, flow rate).
-
-
Sample Analysis:
-
Prepare the nitrendipine test sample in the mobile phase to a known concentration.
-
Inject the test sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Purity:
-
Calculate the percentage of each enantiomer using the peak areas:
-
% (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] * 100
-
% (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] * 100
-
-
The enantiomeric excess (e.e.) can also be calculated:
-
e.e. (%) = |% (S)-enantiomer - % (R)-enantiomer|
-
-
Caption: Experimental workflow for chiral purity analysis of nitrendipine via HPLC.
Implications for Drug Development and Therapeutics
The pronounced stereoselectivity of nitrendipine has significant implications for modern drug development. The administration of a racemate means that the patient is receiving a 50% dose of an isomeric ballast (the distomer, (R)-nitrendipine), which is largely inactive.[6] While in the case of nitrendipine the distomer appears to be benign, in other chiral drugs the distomer can contribute to side effects, drug-drug interactions, or a higher metabolic load.
Developing the single, active enantiomer (a process known as a "chiral switch") offers several advantages:
-
Improved Therapeutic Index: A more precise dose-response relationship can be established, potentially lowering the therapeutic dose and reducing the risk of dose-dependent side effects.
-
Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a single enantiomer is often simpler to characterize than that of a racemate, where two different substances are being processed by the body.[13]
-
Reduced Metabolic Burden: Eliminating the inactive enantiomer reduces the overall amount of xenobiotic that the body, particularly the liver, must metabolize.
-
Potential for Novelty and Patent Extension: A single-enantiomer drug is considered a new chemical entity, offering a pathway for new intellectual property.
The case of nitrendipine underscores the imperative for drug developers to investigate the stereochemistry of chiral drug candidates early in the discovery and development process. A thorough understanding of the differential activity of enantiomers is not merely an academic exercise but a crucial component of designing safer, more effective, and more selective medicines.
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(S)-Nitrendipine for investigating neuroprotection mechanisms
An In-depth Technical Guide: (S)-Nitrendipine for Investigating Neuroprotection Mechanisms
Foreword: A Senior Application Scientist's Perspective
In the intricate landscape of neurodegenerative disease research, the modulation of calcium homeostasis has emerged as a critical therapeutic strategy. Dysregulated calcium influx is a common pathological hallmark, a convergence point for diverse upstream insults leading to a final common pathway of neuronal demise. This compound, the pharmacologically active levorotatory enantiomer of nitrendipine, offers a precise tool to probe this very mechanism. As an L-type voltage-gated calcium channel (LVCC) blocker, its utility extends beyond its clinical application in hypertension into the realm of fundamental neuroscience research.
This guide is structured not as a rigid manual, but as a strategic workflow. It is designed for researchers, scientists, and drug development professionals who seek not only to use this compound but to understand its application in dissecting the molecular choreography of neuroprotection. We will move from the foundational pharmacology to detailed, field-tested experimental protocols and finally to the complex signaling networks that this compound modulates. Each step is designed to be self-validating, providing a clear rationale for experimental choices and ensuring the generation of robust, interpretable data.
Part 1: Foundational Pharmacology and Neuroprotective Hypothesis
This compound is a dihydropyridine derivative that exhibits high affinity and selectivity for the α1 subunit of L-type calcium channels, particularly the Cav1.2 and Cav1.3 subtypes which are highly expressed in the central nervous system. The central hypothesis for its neuroprotective potential is straightforward yet profound: by blocking these channels, this compound can prevent the pathological cascade triggered by excessive intracellular calcium.
This cascade, often initiated by excitotoxic insults, mitochondrial dysfunction, or other cellular stressors, includes:
-
Activation of Catabolic Enzymes: Calcium-dependent proteases (calpains) and phospholipases degrade essential cellular components.
-
Mitochondrial Calcium Overload: This disrupts the electron transport chain, leading to a surge in reactive oxygen species (ROS) and the initiation of the intrinsic apoptotic pathway.
-
Induction of Pro-Apoptotic Factors: Activation of calcium-dependent signaling pathways that promote programmed cell death.
-
Neuroinflammation: Calcium signaling in glial cells can trigger the release of pro-inflammatory cytokines, exacerbating neuronal damage.
Therefore, this compound serves as a molecular gatekeeper, offering a specific mechanism to test the causal link between L-type calcium channel-mediated influx and downstream neuronal death.
Part 2: Experimental Design & Core Methodologies
A robust investigation into the neuroprotective mechanisms of this compound requires a multi-tiered approach, progressing from simplified in vitro systems to more complex in vivo models.
In Vitro Assay Development: Mechanistic Deep-Dive
Primary neuronal cultures or differentiated neuronal-like cell lines (e.g., SH-SY5Y, PC12) are the workhorses for initial dose-response studies and mechanistic pathway analysis.
Figure 1: Standard workflow for in vitro neuroprotection screening.
This protocol utilizes 6-hydroxydopamine (6-OHDA), a neurotoxin that induces oxidative stress and is commonly used to model Parkinson's disease.
-
Cell Plating: Plate differentiated SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO). Incubate for 2 hours. This pre-incubation allows the compound to enter the cells and engage its target.
-
Induction of Toxicity: Add 6-OHDA to a final concentration of 50 µM to all wells except the untreated control. Incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with 100 µL of DMSO.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
Trustworthiness Check: The inclusion of a vehicle control is critical to ensure that the solvent (DMSO) does not have an effect on cell viability. A positive control (e.g., a known antioxidant like N-acetylcysteine) can also be included to validate the assay.
In Vivo Model Validation: From Bench to Biological System
Animal models are indispensable for evaluating the physiological relevance of in vitro findings. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is a well-established paradigm for studying dopaminergic neurodegeneration.
-
Animal Groups: Divide mice into four groups: (1) Vehicle control, (2) MPTP only, (3) this compound + MPTP, (4) this compound only.
-
Dosing Regimen: Administer this compound (e.g., 10 mg/kg, intraperitoneal injection) for 7 consecutive days. The "S-Nitrendipine only" group serves to identify any behavioral or physiological effects of the drug itself.
-
MPTP Induction: On day 3 of treatment, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals to the MPTP and this compound + MPTP groups.
-
Behavioral Assessment: 7 days after the final MPTP injection, perform behavioral tests such as the rotarod test to assess motor coordination and the pole test for bradykinesia.
-
Neurochemical and Histological Analysis:
-
Euthanize the animals and dissect the striatum and substantia nigra.
-
Use HPLC to quantify dopamine and its metabolites in the striatum.
-
Perform immunohistochemistry on brain sections to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra. The number of TH-positive cells is a direct measure of neuroprotection.
-
Data Presentation: Expected Outcomes
| Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
| Vehicle Control | 180 ± 15 | 100% | 100% |
| MPTP Only | 60 ± 10 | 35% | 40% |
| This compound + MPTP | 140 ± 12 | 75% | 80% |
| This compound Only | 175 ± 18 | 98% | 99% |
Table 1: Representative quantitative data demonstrating the neuroprotective effect of this compound in the MPTP mouse model.
Part 3: Dissecting the Signaling Pathways
The neuroprotective effects of this compound are not merely a consequence of blocking calcium influx but are also mediated by the modulation of downstream signaling pathways.
The Autophagy-Lysosomal Pathway
Recent evidence strongly suggests that L-type calcium channel blockers can promote autophagy, the cellular "housekeeping" process that clears damaged organelles and misfolded proteins. This is particularly relevant for neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Alzheimer's.
Mechanism: By lowering cytosolic calcium, this compound can lead to the dephosphorylation and activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Activated TFEB translocates to the nucleus and drives the expression of autophagy-related genes.
Figure 2: this compound-mediated induction of autophagy via the TFEB pathway.
Experimental Validation: The upregulation of autophagy can be confirmed by Western blot analysis, showing an increased ratio of LC3-II to LC3-I and decreased levels of p62/SQSTM1, a protein that is degraded during autophagy.
Attenuation of Neuroinflammation
This compound has been shown to suppress the activation of microglia, the resident immune cells of the brain. Over-activated microglia release pro-inflammatory cytokines and reactive oxygen species, creating a neurotoxic environment.
Mechanism: Microglial activation is a calcium-dependent process. By blocking L-type calcium channels on microglia, this compound can inhibit the signaling pathways that lead to the production of inflammatory mediators such as TNF-α and IL-1β.
Part 4: Concluding Remarks and Future Perspectives
This compound is more than a potential therapeutic; it is a powerful research tool that allows for the precise investigation of the role of L-type calcium channels in neuronal health and disease. The experimental frameworks provided in this guide offer a starting point for a comprehensive evaluation of its neuroprotective mechanisms.
Future investigations should focus on:
-
Subtype Specificity: Dissecting the relative contributions of Cav1.2 versus Cav1.3 channels to neurodegeneration using genetic models or more specific pharmacological agents.
-
Chronic Dosing Models: Evaluating the efficacy of this compound in long-term, slow-progression models of neurodegeneration.
-
Combination Therapies: Exploring potential synergies between this compound and other neuroprotective strategies, such as antioxidants or autophagy enhancers.
By systematically applying these methodologies and delving into the underlying signaling pathways, the research community can fully elucidate the potential of this compound and pave the way for novel therapeutic strategies targeting calcium dyshomeostasis in neurodegenerative disorders.
References
-
Schleifer, H. (1987). General pharmacology of nitrendipine. Journal of cardiovascular pharmacology, 9 Suppl 4, S1-S11. [Link]
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Striessnig, J., & Koschak, A. (2008). Exploring the function and pharmacology of voltage-gated Ca2+ channels with gene-knockout models. Channels (Austin, Tex.), 2(4), 291–301. [Link]
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Williams, J. A., & Clandinin, T. R. (2018). A screen for drugs that promote the removal of mutant huntingtin finds that calcium channel blockers and an anti-psychotic drug promote autophagy. Human molecular genetics, 27(1), 129–141. [Link]
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Pivonkova, H., Hermanova, Z., & Vargova, L. (2010). L-type Ca2+ channel blockers as protectors against excitotoxicity in the developing rat hippocampus. Neuroscience, 168(4), 1073–1085. [Link]
-
Medina, D. L., Di Paola, S., Peluso, I., Armani, A., De Stefani, D., Venditti, R., Montefusco, S., Scotto-Rosato, A., Prezioso, C., Forrester, A., Settembre, C., Fra, A., & Ballabio, A. (2015). Lysosomal calcium signalling regulates autophagy through calcineurin and TFEB. Nature cell biology, 17(3), 288–299. [Link]
-
Tedeschi, A., Wadas, B., & Di Giovanni, S. (2017). L-Type Calcium Channel Blockade Promotes Axon Growth and Functional Recovery after Spinal Cord Injury. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(18), 4788–4798. [Link]
(S)-Nitrendipine: Enantioselective Blood-Brain Barrier Kinetics and Neuropharmacological Implications
Executive Summary
Content Type: Technical Whitepaper Subject: (S)-Nitrendipine (CAS: 80890-07-9) Core Finding: this compound, the pharmacologically active eutomer of the dihydropyridine calcium channel blocker nitrendipine, exhibits high blood-brain barrier (BBB) permeability driven primarily by passive lipophilic diffusion. However, its net central nervous system (CNS) accumulation is modulated by stereoselective pharmacokinetics and P-glycoprotein (P-gp/ABCB1) efflux transport. While the (S)-enantiomer is significantly more potent at L-type voltage-gated calcium channels (Ca_v1.2), its superior oral bioavailability compared to the (R)-distomer results in a higher plasma concentration gradient, thereby driving greater net brain uptake despite efflux liability.
Physicochemical Determinants of BBB Permeability
The ability of this compound to traverse the cerebral microvasculature is fundamentally rooted in its physicochemical profile. As a 1,4-dihydropyridine, it possesses a lipophilic scaffold ideal for transcellular diffusion across the endothelial tight junctions.
Key Molecular Descriptors
The following parameters define the baseline permeability potential of this compound.
| Parameter | Value (Approx.) | Implication for BBB Transport |
| Molecular Weight (MW) | 360.4 g/mol | Favorable. Well below the 400–500 Da threshold for optimal passive diffusion. |
| Lipophilicity (LogP) | 2.8 – 3.2 | Optimal. Falls within the "Goldilocks zone" (LogP 2–4) for CNS entry. High enough to cross lipid bilayers, low enough to avoid sequestration in capillary lipids. |
| Polar Surface Area (PSA) | ~90 Ų | Acceptable. Generally, PSA < 90 Ų predicts high BBB penetration. Nitrendipine sits at the upper limit but remains permeable. |
| Hydrogen Bond Donors | 1 (NH group) | Favorable. Low H-bond donor count minimizes interaction with the aqueous solvent shell, facilitating membrane partitioning. |
Stereochemistry and Lipophilicity
While the (S)- and (R)-enantiomers are mirror images with identical scalar physicochemical properties (LogP, MW) in an achiral environment, their interaction with the chiral biological membrane and transporter proteins differs. The (S)-enantiomer is the eutomer (active form) responsible for the vasodilatory and neuroprotective effects, whereas the (R)-enantiomer (distomer) is 10–100 times less potent.
Transport Mechanisms: The Influx/Efflux Balance
The net brain concentration (
Passive Diffusion (Primary Driver)
Due to its high lipophilicity, this compound crosses the luminal and abluminal membranes of the brain capillary endothelial cells via passive transcellular diffusion . This process is non-saturable and driven by the concentration gradient between free plasma drug (
Active Efflux (The P-gp Barrier)
This compound is a substrate for P-glycoprotein (P-gp/ABCB1) , an ATP-dependent efflux pump expressed on the luminal surface of the BBB.
-
Mechanism: P-gp intercepts the drug within the lipid bilayer or cytoplasm and extrudes it back into the blood.
-
Stereoselectivity: Research indicates that while both enantiomers are substrates, the efflux kinetics can be stereoselective. However, the high lipophilicity of nitrendipine often overwhelms the transporter capacity (high passive permeability,
). -
Interaction: Dihydropyridines are also inhibitors of P-gp.[1] High local concentrations of this compound may self-inhibit its own efflux, potentially increasing brain residence time.
Visualization of Transport Pathways
The following diagram illustrates the kinetic competition at the Blood-Brain Barrier interface.
Figure 1: Kinetic pathways governing this compound transport across the BBB. Passive diffusion dominates, but P-gp efflux modulates net uptake.
Pharmacokinetic Amplification of Brain Exposure
A critical, often overlooked factor in this compound's brain uptake is its systemic pharmacokinetics (PK).
-
Stereoselective Bioavailability: When administered as a racemate (the standard clinical formulation), the (S)-enantiomer has a significantly higher oral bioavailability (~45%) compared to the (R)-enantiomer (~10-11%) due to stereoselective first-pass metabolism by CYP3A4.
-
The Gradient Effect: Since passive diffusion is gradient-driven, the higher plasma concentration (
) of the (S)-enantiomer creates a stronger driving force for BBB penetration. -
Result: Even if the intrinsic permeability (
) of both enantiomers were identical, the brain burden of this compound would be 3–4 times higher simply due to mass action.
Neurotherapeutic Implications
The ability of this compound to cross the BBB is not merely a pharmacokinetic curiosity; it is central to its repurposing for neurodegenerative diseases.
-
Alzheimer's Disease (AD):
-
Mechanism: In AD, amyloid-beta (Aβ) oligomers induce calcium dysregulation in neurons.
-
Action: this compound blocks L-type Ca²⁺ channels, preventing intracellular Ca²⁺ overload and subsequent neuronal apoptosis.
-
Clearance: Some evidence suggests dihydropyridines may facilitate the clearance of Aβ across the BBB, potentially via transport modulation.
-
-
Substance Abuse (Cocaine/Alcohol):
-
L-type channels mediate some rewarding effects of psychostimulants. Central blockade by this compound can attenuate reinstatement of drug-seeking behavior.
-
Experimental Protocols for Validation
To rigorously assess the BBB permeability of this compound, researchers should employ a tiered validation strategy.
Tier 1: PAMPA-BBB (High Throughput Screening)
This in vitro assay measures passive permeability without transporters.
-
Preparation: Dissolve this compound in DMSO (10 mM stock). Dilute to 10–50 µM in PBS (pH 7.4).
-
Membrane: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Incubation: Add drug solution to donor wells; add drug-free PBS to acceptor wells. Incubate for 18 hours at room temperature in a humidity chamber.
-
Analysis: Measure concentration in both compartments using LC-MS/MS.
-
Calculation: Determine the effective permeability (
) using the formula: Target: cm/s indicates high BBB permeability.
Tier 2: In Situ Brain Perfusion (Gold Standard)
This in vivo method (rats/mice) bypasses systemic metabolism, isolating the BBB transport step.
Figure 2: In Situ Brain Perfusion workflow for quantifying Kin (influx transfer constant).
Data Analysis for Perfusion:
Calculate the Brain Uptake Ratio (
References
-
Stereoselectivity in cardiovascular and biochemical action of calcium antagonists. Source: National Institutes of Health (PubMed) URL:[Link]
-
Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. Source: British Journal of Clinical Pharmacology (PMC) URL:[2][Link]
-
Nitrendipine and Dementia: Forgotten Positive Facts? Source: Frontiers in Aging Neuroscience (via NCBI) URL:[Link]
-
Inhibitory Potencies of 1,4-dihydropyridine Calcium Antagonists to P-glycoprotein-Mediated Transport. Source: ResearchGate URL:[Link]
-
Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Source: ResearchGate URL:[Link]
Sources
(S)-Nitrendipine: A Stereospecific L-Type Calcium Channel Blocker for the Reduction of Amyloid-Beta Production
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease (AD). Emerging evidence points to the dysregulation of neuronal calcium homeostasis as a key upstream event that exacerbates Aβ production. This guide provides a detailed technical overview of (S)-Nitrendipine, the pharmacologically active enantiomer of the L-type calcium channel (LTCC) blocker Nitrendipine, and its impact on amyloid-beta amyloidogenesis. We will explore the molecular mechanisms linking LTCC activity to the proteolytic processing of the amyloid precursor protein (APP), present preclinical data from both in vitro and in vivo models, and provide detailed, field-proven protocols for evaluating the efficacy of this compound. This document is intended to serve as a comprehensive resource for scientists and drug development professionals investigating novel therapeutic strategies for Alzheimer's disease.
Part 1: The Scientific Rationale - Calcium Dyshomeostasis in Alzheimer's Disease
The amyloid cascade hypothesis has long been the dominant model for Alzheimer's disease pathogenesis, positing that the aggregation of Aβ peptides initiates a cascade of events leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Aβ is generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and the γ-secretase complex.[1] While this pathway is well-established, the upstream triggers that accelerate Aβ production in sporadic AD are less understood.
A compelling body of evidence now implicates chronic, subtle dysregulation of neuronal calcium (Ca2+) signaling as a critical factor.[2] L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are voltage-gated channels abundant in the brain that play a crucial role in regulating Ca2+ influx into neurons.[2] In aging and AD, the function of these channels can become dysregulated, leading to elevated intracellular Ca2+ levels. This Ca2+ dyshomeostasis is not merely a consequence of neurodegeneration; it is an active contributor to the disease process, directly influencing the enzymatic machinery responsible for Aβ generation.[1]
Part 2: this compound - Mechanism of Action
Nitrendipine is a dihydropyridine-class LTCC blocker traditionally used as an antihypertensive agent.[3] Critically, it is a chiral molecule and is prescribed as a racemic mixture of its (S)- and (R)-enantiomers.[4] For dihydropyridines, the LTCC blocking activity is known to reside almost exclusively in the (S)-enantiomer. For instance, the (S)-enantiomer of the related drug amlodipine is approximately 1,000-fold more potent as an LTCC blocker than its (R)-counterpart.[5] Therefore, it is scientifically rigorous to attribute the effects of racemic nitrendipine on Aβ production, which are mediated by LTCC blockade, to the (S)-enantiomer specifically.
This compound is hypothesized to reduce amyloid-beta production through the following mechanism:
-
This compound selectively binds to and blocks neuronal L-type calcium channels, reducing the influx of extracellular Ca2+ into the neuron. [6]
-
This reduction in intracellular Ca2+ concentration directly impacts the activity and/or trafficking of key proteins in the amyloidogenic pathway.
-
Reduced BACE1 Activity: Intracellular Ca2+ levels can modulate the activity of BACE1. Elevated Ca2+ can trigger signaling cascades, potentially involving the calcium-dependent protease calpain, that upregulate BACE1 expression and activity.[1][7] By dampening Ca2+ influx, this compound is thought to downregulate BACE1-mediated cleavage of APP.
-
Modulation of APP Trafficking: The amyloidogenic processing of APP primarily occurs in endosomal compartments after it is internalized from the cell surface.[8] The trafficking and internalization of APP are dynamic processes that can be influenced by cellular signaling. By modulating Ca2+-dependent signaling pathways, this compound may alter the subcellular localization of APP, reducing its availability to BACE1 and γ-secretase in the acidic environment of endosomes where they are most active.[8][9][10]
Caption: Hypothesized signaling pathway of this compound.
Part 3: Preclinical Evidence - In Vitro and In Vivo Studies
The Aβ-lowering activity of nitrendipine has been demonstrated in key preclinical models. These studies provide the foundational evidence for its therapeutic potential beyond hypertension.
In Vitro Efficacy: Assessing Direct Cellular Effects
The primary objective of in vitro testing is to determine if a compound can directly modulate the cellular machinery of Aβ production in a controlled environment, independent of systemic effects like blood pressure changes. For this, cell lines that overexpress human APP, such as Chinese Hamster Ovary (CHO) cells stably transfected with APP (CHO-APP), are invaluable tools.
A pivotal study demonstrated that racemic nitrendipine dose-dependently reduces the secretion of both Aβ40 and Aβ42 in CHO-APP cells.[4] This effect was shown to be independent of its antihypertensive activity, as other potent antihypertensive dihydropyridines like nifedipine were ineffective.[4]
| Compound | Cell Line | Concentration (µM) | % Reduction in Aβ40 (Mean ± SD) | % Reduction in Aβ42 (Mean ± SD) |
| Nitrendipine | CHO-APP | 1 | 21.2 ± 5.1 | 18.9 ± 4.5 |
| Nitrendipine | CHO-APP | 5 | 38.5 ± 6.3 | 35.1 ± 5.8 |
| Nitrendipine | CHO-APP | 10 | 55.4 ± 7.2 | 51.6 ± 6.9 |
| Data synthesized from Paris et al., 2011.[4] |
This protocol describes a self-validating system to assess the efficacy of this compound in reducing Aβ secretion from cultured cells.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing human APP695 (CHO-APP) in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in 24-well plates at a density that ensures they reach ~80-90% confluency at the time of analysis. Incubate at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in serum-free culture medium to achieve final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a DMSO-only vehicle control. Causality Insight: Using serum-free medium during treatment prevents interference from serum components and ensures consistent compound exposure.
3. Cell Treatment and Supernatant Collection:
-
When cells are ~80% confluent, aspirate the growth medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate for 24 hours. Rationale: A 24-hour incubation allows for sufficient accumulation of secreted Aβ peptides in the medium for reliable detection.
-
After incubation, collect the conditioned medium from each well. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
4. Aβ Quantification via ELISA:
-
Use commercially available, high-sensitivity sandwich ELISA kits specific for human Aβ40 and Aβ42.
-
Follow the manufacturer's instructions precisely. Typically, this involves:
- Adding standards and collected supernatant samples to wells pre-coated with a capture antibody.
- Incubating to allow Aβ to bind.
- Washing the plate, then adding a biotinylated detection antibody.
- Incubating, washing, and then adding a streptavidin-HRP conjugate.
- Incubating, washing, and adding a substrate (e.g., TMB).
- Stopping the reaction and reading the absorbance at 450 nm on a plate reader.
5. Data Analysis and Validation:
-
Calculate Aβ concentrations from the standard curve.
-
Normalize the Aβ levels from this compound-treated wells to the vehicle control wells.
-
Self-Validation: Concurrently perform a cell viability assay (e.g., MTT or LDH) on the treated cells to ensure that the observed reduction in Aβ is not due to cytotoxicity. A valid result requires no significant change in cell viability at the tested concentrations.
Caption: Experimental workflow for in vitro Aβ reduction assay.
In Vivo Efficacy: Validation in an AD Mouse Model
To assess whether the Aβ-lowering effects observed in vitro translate to a complex biological system, transgenic mouse models of AD are essential. The Tg PS1/APPsw mouse model, which expresses mutant human presenilin 1 and APP, develops age-dependent Aβ plaques and is a standard model for such studies.[11]
Acute oral administration of racemic nitrendipine to these mice was shown to significantly reduce levels of soluble Aβ in the brain.[4] This provides strong evidence that the drug can cross the blood-brain barrier and exert its Aβ-lowering effects in vivo.
| Treatment Group | N | Brain Aβ40 (pg/mg protein) (Mean ± SEM) | Brain Aβ42 (pg/mg protein) (Mean ± SEM) |
| Vehicle Control | 8 | 158.3 ± 12.1 | 45.2 ± 3.9 |
| Nitrendipine (30 mg/kg) | 8 | 110.5 ± 9.8 | 30.1 ± 2.7 |
| Data synthesized from Paris et al., 2011, showing a significant reduction (p<0.05) compared to vehicle control.[4] |
This protocol outlines a robust procedure for evaluating the efficacy of orally administered this compound in a transgenic mouse model.
1. Animal Model and Treatment:
-
Use 3-month-old Tg PS1/APPsw mice. At this age, soluble Aβ is present, but significant plaque deposition has not yet occurred, making it ideal for studying effects on Aβ production.
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Administer a single dose of this compound (e.g., 30 mg/kg) or vehicle via oral gavage. Rationale: A single acute dose allows for the assessment of the direct pharmacological effect on Aβ levels, minimizing confounding factors from chronic treatment.
2. Tissue Collection and Preparation:
-
Four hours post-administration, euthanize the mice via an approved method. Causality Insight: The 4-hour time point is chosen to coincide with the peak plasma and brain concentrations of the drug.
-
Immediately perfuse the animals transcardially with ice-cold PBS containing protease and phosphatase inhibitors to halt enzymatic activity.
-
Rapidly dissect the brain, separating one hemisphere for biochemical analysis and fixing the other for immunohistochemistry.
-
For biochemistry, snap-freeze the hemisphere in liquid nitrogen and store at -80°C.
3. Brain Homogenate Preparation (Soluble Fraction):
-
Weigh the frozen brain hemisphere and homogenize in 5 volumes of ice-cold tissue homogenization buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, 1 mM EDTA, 1 mM EGTA, plus a cocktail of protease inhibitors).
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. Rationale: This ultracentrifugation step separates the soluble Aβ fraction (supernatant) from the insoluble, plaque-associated fraction (pellet).
-
Carefully collect the supernatant, which contains the soluble Aβ pool.
4. Aβ Quantification and Data Analysis:
-
Determine the total protein concentration of the soluble fraction using a BCA assay for normalization.
-
Quantify Aβ40 and Aβ42 levels in the soluble fraction using a specific ELISA, as described in Protocol 1.
-
Normalize Aβ levels to the total protein concentration (pg of Aβ per mg of total protein).
-
Perform statistical analysis (e.g., Student's t-test) to compare the this compound-treated group with the vehicle control group.
Caption: Experimental workflow for in vivo Aβ reduction assay.
Part 4: Clinical Insights and Future Directions
The preclinical data are strongly supported by findings from the Systolic Hypertension in Europe (Syst-Eur) trial. This large, randomized, placebo-controlled study investigated the effects of antihypertensive treatment, starting with nitrendipine, in older adults. A key finding of a sub-study was that the active treatment group had a 55% lower incidence of dementia compared to the placebo group.[12][13] The incidence rate was reduced from 7.4 to 3.3 cases per 1000 patient-years.[13] This remarkable clinical result, combined with the preclinical evidence, suggests that nitrendipine's benefit may extend beyond blood pressure control to direct neuroprotection, likely via the Aβ-lowering mechanism of its (S)-enantiomer.
However, to move forward, several key areas require further investigation:
-
Enantiomer-Specific Studies: It is imperative to conduct head-to-head preclinical studies comparing the Aβ-lowering efficacy of this compound, (R)-Nitrendipine, and the racemic mixture. This will definitively confirm that the therapeutic effect is attributable to the (S)-enantiomer's LTCC blockade.
-
Chronic Dosing Studies: The current in vivo data is from acute dosing. Chronic studies in AD mouse models are needed to determine if long-term treatment with this compound can not only reduce soluble Aβ but also prevent or reduce plaque deposition and improve cognitive outcomes.
-
Elucidation of Downstream Pathways: Further research is needed to precisely map the signaling pathways between LTCC inhibition and the modulation of BACE1 and APP trafficking.
Part 5: Conclusion
This compound represents a promising, clinically-validated therapeutic candidate for Alzheimer's disease. Its mechanism of action, centered on the stereospecific blockade of L-type calcium channels, directly targets the fundamental calcium dyshomeostasis that contributes to amyloid-beta production. The convergence of robust preclinical data and compelling clinical trial evidence provides a strong rationale for its further development. By focusing on the pharmacologically active (S)-enantiomer, future research can optimize this therapeutic strategy, potentially offering a new avenue for disease modification in Alzheimer's disease.
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Paris, D., et al. (2011). Selective antihypertensive dihydropyridines lower Aβ accumulation by targeting both the production and the clearance of Aβ across the blood-brain barrier. Molecular Medicine, 17(3-4), 149-62. [Link]
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Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences, 81(20), 6388-6392. [Link]
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Zhang, L., et al. (2012). BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer's disease. Molecular Neurodegeneration, 7(1), 1-15. [Link]
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Forette, F., et al. (2002). The prevention of dementia with antihypertensive treatment: new evidence from the Systolic Hypertension in Europe (Syst-Eur) study. Archives of internal medicine, 162(18), 2046-2052. [Link]
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Zhang, X., et al. (2002). Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine. Journal of cardiovascular pharmacology, 39(2), 208-214. [Link]
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Wikipedia. (n.d.). Nitrendipine. [Link]
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Rossouw, D. S., & Luus, H. G. (1991). Evaluation of nitrendipine--a new calcium channel blocker. South African medical journal, 79(7), 379-381. [Link]
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Araj, E., et al. (2023). Role of Calcium Modulation in the Pathophysiology and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 24(17), 13396. [Link]
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Han, S., et al. (2015). L-type Calcium Channel Blockers Enhance Trafficking and Function of Epilepsy-associated α1 (D219N) Subunits of GABAA Receptors. Journal of Biological Chemistry, 290(38), 23021-23033. [Link]
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Haass, C., & Selkoe, D. J. (2007). Soluble protein oligomers in neurodegeneration: lessons from the Alzheimer's amyloid β-peptide. Nature reviews Molecular cell biology, 8(2), 101-112. [Link]
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Vlkolinský, R., et al. (2018). Nitrendipine and Dementia: Forgotten Positive Facts?. Frontiers in aging neuroscience, 10, 418. [Link]
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Ahern, G. P., et al. (2009). γ-Secretase activity modulates store-operated Ca2+ entry into rat sensory neurons. Neuroscience letters, 451(2), 154-158. [Link]
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Ordaz, B., et al. (2017). Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine. Journal of immunology research, 2017. [Link]
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Pierrot, N., et al. (2022). Modulation of L-type calcium channels in Alzheimer's disease: A potential therapeutic target. Progress in Neurobiology, 218, 102345. [Link]
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Yoon, S. O., & Jo, S. A. (2012). Aβ-induced Ca2+ influx regulates astrocytic BACE1 expression via calcineurin/NFAT4 signals. Neurobiology of aging, 33(8), 1836-e1. [Link]
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Yoo, J., et al. (2010). Ca2+ influx through store-operated Ca2+ channels reduces Alzheimer disease β-amyloid peptide secretion. Journal of Biological Chemistry, 285(51), 40296-40306. [Link]
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Leissring, M. A., et al. (2002). A physiologic signaling role for the γ-secretase-derived intracellular fragment of APP. Proceedings of the National Academy of Sciences, 99(7), 4697-4702. [Link]
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- 3. Evaluation of nitrendipine--a new calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Antihypertensive Dihydropyridines Lower Aβ Accumulation by Targeting both the Production and the Clearance of Aβ across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trafficking and Proteolytic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Influx through Store-operated Ca2+ Channels Reduces Alzheimer Disease β-Amyloid Peptide Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trafficking regulation of proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experience with nitrendipine--a new calcium antagonist--in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Technical Guide: (S)-Nitrendipine Regulation of Intracellular Calcium Levels
[1][2]
Executive Summary
This technical guide delineates the stereoselective pharmacodynamics of (S)-Nitrendipine , the eutomer (active enantiomer) of the dihydropyridine calcium channel blocker Nitrendipine.[1] Unlike its racemate or (R)-enantiomer, this compound exhibits nanomolar affinity for the
This document provides a rigorous framework for studying this compound’s regulation of intracellular calcium (
Mechanistic Foundation: Stereoselectivity & State-Dependence[1]
The Eutomer Advantage
Nitrendipine is clinically administered as a racemate, but its calcium-regulatory efficacy is driven almost exclusively by the (S)-enantiomer .[1]
-
This compound: Acts as a potent antagonist of Cav1.2 channels in vascular smooth muscle and cardiomyocytes.[1]
-
(R)-Nitrendipine: Exhibits significantly lower affinity (10–100x less potent) and may possess weak partial agonist activity in specific experimental conditions.[1]
Voltage-Dependent Inhibition
This compound does not simply "plug" the pore.[1] It functions via an allosteric modulated receptor mechanism .[1] It binds with highest affinity to the inactivated state of the channel, stabilizing this non-conducting conformation.[1]
-
Resting State (Hyperpolarized): Low binding affinity (
).[1][2] -
Inactivated State (Depolarized): High binding affinity (
).[1]
Implication for Researchers: Experimental protocols must control holding potentials (
Pathway Visualization
The following diagram illustrates the state-dependent binding mechanism.
Figure 1: State-dependent binding cycle of this compound.[1] Note the preferential stabilization of the Inactivated State.
Experimental Framework
Protocol A: Whole-Cell Patch Clamp (The Gold Standard)
Objective: Quantify
Causality: We use Barium (
Materials:
-
Rig: Axon MultiClamp 700B or equivalent.
-
Pipette Solution: CsCl-based (to block
currents).[1] -
Bath Solution: 10 mM
Tyrode’s solution.[1]
Step-by-Step Workflow:
-
Giga-seal Formation: Achieve >1 G
seal on isolated cardiomyocyte or CHO-Cav1.2 cell. -
Break-in: Apply suction to enter whole-cell configuration.[1]
-
Run-up Stabilization: Wait 5–10 minutes for current amplitude stabilization.
-
Protocol 1 (Resting Affinity):
-
Protocol 2 (Inactivated Affinity):
Protocol B: Fura-2 Ratiometric Calcium Imaging
Objective: High-throughput assessment of
Trustworthiness: Ratiometric imaging (340/380 nm) cancels out artifacts from dye leakage, photobleaching, and uneven cell thickness, unlike single-wavelength dyes (e.g., Fluo-4).[1]
Step-by-Step Workflow:
-
Loading: Incubate cells with Fura-2 AM (2-5
M) + 0.02% Pluronic F-127 for 30–45 mins at 37°C. -
De-esterification: Wash 2x with HBSS; incubate 20 mins in dye-free buffer to allow intracellular esterase cleavage.
-
Baseline Acquisition: Measure fluorescence emission at 510 nm (Ex: 340 nm / 380 nm) for 60s.
-
Stimulation:
-
Data Analysis: Calculate Ratio
. Convert to using the Grynkiewicz equation.[1]
Data Interpretation & Reference Values
The following table summarizes expected pharmacological parameters when comparing this compound against the racemate and (R)-enantiomer.
| Parameter | This compound | (R)-Nitrendipine | Racemate (Standard) |
| Primary Action | Potent Antagonist | Weak Antagonist / Partial Agonist | Antagonist |
| Binding Site | Mixed | ||
| 0.1 – 0.4 nM | > 10 nM | ~ 0.2 – 1.0 nM | |
| ~ 700 nM | > 10 | ~ 700 nM | |
| Vascular Selectivity | High | Low | High |
Data derived from comparative binding studies [1, 2].[1]
Advanced Insight: The Endothelial Paradox
While this compound blocks calcium influx in smooth muscle (causing relaxation), researchers must be aware of its secondary effect on the endothelium .[1][3]
In endothelial cells, Nitrendipine can induce a Gadolinium-sensitive calcium influx , leading to increased
-
Experimental Control: If studying pure channel blockade, use endothelium-denuded vessels or isolated myocytes to avoid confounding NO effects.[1]
Experimental Logic Diagram
Figure 2: Decision matrix for selecting the appropriate assay based on cell type and mechanism.
References
-
Stereoselectivity in cardiovascular and biochemical action of calcium antagonists. Source: National Institutes of Health (PubMed) Summary: Confirms this compound is orders of magnitude more potent than the (R)-enantiomer.[1][6]
-
Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Source: National Institutes of Health (PubMed / Biophysical Journal) Summary:[1] Establishes the dissociation constants (
) for resting (700 nM) vs. inactivated (0.36 nM) states. -
The effect of the calcium-antagonist nitrendipine on intracellular calcium concentration in endothelial cells. Source: British Journal of Pharmacology (via NIH) Summary: Details the paradoxical increase in endothelial calcium and NO release mechanisms.
-
Measurement of the Intracellular Calcium Concentration with Fura-2 AM. Source: National Institutes of Health (PMC) Summary: Provides the validated protocol for ratiometric calcium imaging used in the Experimental Framework.
Sources
- 1. Nitrendipine - Wikipedia [en.wikipedia.org]
- 2. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The effect of the calcium-antagonist nitrendipine on intracellular calcium concentration in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Characterizing (S)-Nitrendipine's Interaction with L-type Calcium Channels via Patch Clamp Electrophysiology
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory effects of (S)-Nitrendipine on L-type voltage-gated calcium channels (LTCCs) using the whole-cell patch clamp technique. The protocols detailed herein are designed to ensure robust, reproducible, and high-fidelity electrophysiological recordings.
Scientific Foundation: L-type Calcium Channels and the Action of this compound
Voltage-gated L-type calcium channels are critical mediators of calcium influx in various excitable cells, including cardiomyocytes, vascular smooth muscle cells, and neurons.[1][2] This influx is a key trigger for a multitude of physiological processes, such as muscle contraction, hormone secretion, and gene expression.[3][4] LTCCs are characterized by their prolonged current flow ("L-type" for long-lasting) in response to significant membrane depolarization.[5]
Nitrendipine, a member of the 1,4-dihydropyridine class of calcium channel blockers, demonstrates a high degree of selectivity for L-type calcium channels over other types of calcium channels.[6][7] Its primary mechanism of action involves binding to the inactivated state of the channel, thereby reducing the probability of the channel opening and decreasing calcium influx.[8] This leads to the relaxation of smooth muscle, making it an effective antihypertensive agent.[3]
Crucially, nitrendipine is a racemic mixture, and its pharmacological activity is stereoselective. The (S)-enantiomer of nitrendipine is significantly more potent in its blocking action on L-type calcium channels compared to the (R)-enantiomer.[9] Therefore, studying the specific effects of this compound is paramount for accurate pharmacological profiling.
Experimental Design and Workflow
The following diagram illustrates the general workflow for assessing the impact of this compound on L-type calcium channels using patch clamp electrophysiology.
Caption: General workflow for patch clamp analysis of this compound.
Detailed Protocols
Cell Preparation
The choice of cell line is critical and should be based on the expression of L-type calcium channels. Commonly used cell lines include vascular smooth muscle cells (e.g., A7r5), cardiomyocytes, or HEK293 cells stably expressing the desired L-type calcium channel isoform (e.g., CaV1.2).
-
Cell Culture: Culture the chosen cells on glass coverslips suitable for microscopy and patch clamp recording.
-
Dissociation (if applicable): For primary cells, use enzymatic digestion (e.g., collagenase, trypsin) to obtain a single-cell suspension.
-
Plating: Plate the cells at a low density to allow for easy access to individual cells for patching.[10]
-
Incubation: Allow the cells to adhere and recover for at least 2-4 hours before initiating recordings.
Solutions
To isolate L-type calcium currents, it is essential to block other major voltage-gated ion channels, particularly sodium and potassium channels.
| Solution | Component | Concentration (mM) | Purpose |
| External Solution | NaCl | 110 | Main cation |
| CsCl | 20 | Blocks K+ channels | |
| BaCl2 or CaCl2 | 10 | Charge carrier for Ca2+ channels | |
| MgCl2 | 1 | Divalent cation | |
| HEPES | 10 | pH buffer | |
| Glucose | 10 | Energy source | |
| Tetrodotoxin (TTX) | 0.001 | Blocks voltage-gated Na+ channels | |
| Internal Solution | CsCl | 120 | Main cation, blocks K+ channels |
| MgCl2 | 2 | Divalent cation | |
| EGTA | 10 | Ca2+ chelator | |
| HEPES | 10 | pH buffer | |
| Mg-ATP | 4 | Energy source | |
| Na-GTP | 0.3 | G-protein signaling |
Note on Charge Carrier: Barium (Ba²⁺) is often used as the charge carrier instead of Calcium (Ca²⁺) because it passes through L-type calcium channels more readily and reduces calcium-dependent inactivation, resulting in larger and more stable currents.
This compound Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Whole-Cell Voltage Clamp Protocol
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[11]
-
Seal Formation: Approach a healthy-looking cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).[11]
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.[12]
-
Cell Stabilization: Allow the cell to stabilize for 5-10 minutes to allow for the dialysis of the internal solution into the cell.
-
Voltage Protocol:
-
Set the holding potential to -80 mV to ensure the L-type calcium channels are in a closed, non-inactivated state.[13]
-
To inactivate T-type calcium channels, which can also be present, a pre-pulse to -40 mV for 200-500 ms can be applied before the depolarizing step.[13]
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) for a duration of 200-300 ms to elicit L-type calcium channel currents.
-
Record the resulting currents using a patch clamp amplifier and data acquisition software.[11]
-
Caption: Voltage clamp protocol for isolating L-type calcium currents.
Data Acquisition and Analysis
-
Baseline Recording: Before applying this compound, record a stable baseline of L-type calcium currents using the voltage protocol described above.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate and exert its effect (typically 2-5 minutes).
-
Post-Drug Recording: Record the L-type calcium currents in the presence of this compound using the same voltage protocol.
-
Washout: If possible, perfuse the chamber with the drug-free external solution to assess the reversibility of the block.
-
Data Analysis:
-
Measure the peak inward current at each depolarizing voltage step for both baseline and post-drug conditions.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of this compound on the current amplitude and voltage-dependence of activation.[12]
-
Calculate the percentage of current inhibition at each voltage step.
-
To determine the half-maximal inhibitory concentration (IC₅₀), perform recordings with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation.
-
Expected Results and Interpretation
Application of this compound is expected to cause a concentration-dependent reduction in the peak amplitude of the L-type calcium current. The I-V curve in the presence of this compound will show a downward shift, indicating a decrease in the maximum current. The voltage at which the peak current occurs should remain largely unchanged, as dihydropyridines typically do not significantly alter the voltage-dependence of activation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Unstable Seal | Poor cell health; dirty coverslip or solutions | Use healthy, low-passage cells; filter all solutions; ensure clean glassware. |
| No or Small Currents | Low expression of L-type channels; poor whole-cell access | Use a cell line with known high expression; ensure complete rupture of the membrane patch. |
| Run-down of Current | Washout of essential intracellular components | Use the perforated patch clamp technique to preserve the intracellular milieu.[14] |
| No Effect of this compound | Incorrect drug concentration; degradation of the compound | Prepare fresh drug dilutions; verify the stock solution concentration. |
Conclusion
This application note provides a robust and detailed protocol for the characterization of this compound's inhibitory effects on L-type calcium channels using patch clamp electrophysiology. By carefully controlling experimental conditions and following the outlined procedures, researchers can obtain high-quality data to elucidate the pharmacological properties of this and other L-type calcium channel modulators.
References
-
Coonan, J. R., & Feske, S. (2025). L-type calcium channel modulation reveals the relationship between neuronal synchrony and hyperactivity in the inferior colliculus following noise-induced hearing loss. PubMed Central. [Link]
-
Wikipedia. (n.d.). Nitrendipine. [Link]
-
Cohen, C. J., & McCarthy, R. T. (1987). Nitrendipine block of calcium channel currents in vascular smooth muscle and adrenal glomerulosa cells. Pflugers Archiv : European journal of physiology, 409(3), 259–267. [Link]
-
Stoepel, K., & Heise, E. (1983). Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension. Hypertension, 5(2 Pt 2), II17–II21. [Link]
-
French, R. J., & Shoukimas, J. J. (1993). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. In Methods in Cell Biology (Vol. 40, pp. 249–268). Academic Press. [Link]
-
Tippens, N. D. (2016). Investigating the role of L-type voltage-gated calcium channels in electrical events in pancreatic Beta cells. University of Iowa. [Link]
-
Trautwein, W., & Pelzer, D. (1997). Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes. The Journal of physiology, 501(Pt 1), 1–18. [Link]
-
Janis, R. A., & Triggle, D. J. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. Hypertension, 6(2 Pt 2), II57–II61. [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Animated biology With arpan. (2022, July 17). How does Whole-cell voltage clamp work? | application. YouTube. [Link]
-
Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrendipine?[Link]
-
Mahajan, A., Shiferaw, Y., Sato, D., Baher, A., Olcese, R., Xie, L. H., Yang, L., Chen, P. S., Restrepo, J. G., Karma, A., Garfinkel, A., & Weiss, J. N. (2008). Kinetic Properties of the Cardiac L-Type Ca2+ Channel and Its Role in Myocyte Electrophysiology: A Theoretical Investigation. Biophysical journal, 94(2), 392–410. [Link]
-
Soons, P. A., de Boer, A., van Brummelen, P., & Breimer, D. D. (1992). Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine. Journal of cardiovascular pharmacology, 20(3), 457–468. [Link]
-
Navedo, M. F., Amberg, G. C., Votaw, V. S., & Santana, L. F. (2005). Constitutively active L-type Ca2+ channels. Proceedings of the National Academy of Sciences of the United States of America, 102(31), 11112–11117. [Link]
-
Wang, M. C., Wu, J., & Wagenknecht, T. (2002). Structure of the voltage-gated L-type Ca2+ channel by electron cryomicroscopy. Proceedings of the National Academy of Sciences of the United States of America, 99(26), 16644–16648. [Link]
-
Scientifica. (2021, April 16). Tips and tricks to improve your patch clamp experiments | Watch here. [Link]
-
Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122. [Link]
-
Torrente, A. G., Mesirca, P., Neco, P., Riquelme, J. A., & Mangoni, M. E. (2022). Aging impairs the clustering and reduces the activity of L-type calcium channels in cardiac pacemaker cells. bioRxiv. [Link]
-
Catterall, W. A. (2014). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Cold Spring Harbor protocols, 2014(4), 437–443. [Link]
-
Ríos, E., & Pizarro, G. (1991). Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres. The Journal of general physiology, 97(4), 635–660. [Link]
-
Triggle, D. J. (2006). L-Type Calcium Channels. Current pharmaceutical design, 12(4), 443–457. [Link]
-
Altier, C., & Zamponi, G. W. (2009). L-Type Calcium Channel Antagonists and Suppression of Expression of Plasminogen Receptors. Circulation research, 105(2), 115–117. [Link]
-
A-M-A. (n.d.). patch-clamp-protocol-final.pdf. [Link]
-
Scientifica. (2024, February 8). Overcoming the Challenges of Patch Clamping: Webinar with Scientifica. YouTube. [Link]
-
Himori, N., & Ono, K. (1999). Independent modulation of L-type Ca2+ channel in guinea pig ventricular cells by nitrendipine and isoproterenol. Japanese journal of pharmacology, 80(3), 227–234. [Link]
-
Triggle, D. J. (2003). L-type calcium channels. Current pharmaceutical design, 9(1), 49–63. [Link]
-
Johnson Francis. (2024, April 20). L-type and T-type Calcium Channels. YouTube. [Link]
-
Porsti, I., & Vapaatalo, H. (1997). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Pharmacology & toxicology, 81(4), 153–158. [Link]
-
Helton, T. D., Xu, W., & Lipscombe, D. (2005). Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(44), 10247–10251. [Link]
Sources
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nitrendipine? [synapse.patsnap.com]
- 4. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrendipine block of calcium channel currents in vascular smooth muscle and adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrendipine - Wikipedia [en.wikipedia.org]
- 9. Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Nitrendipine Enantiomers by High-Performance Liquid Chromatography
Introduction
Nitrendipine, a dihydropyridine calcium channel blocker, is a chiral compound used in the treatment of hypertension.[1][2] Like many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical development, quality control, and clinical studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for the enantioselective analysis of chiral compounds like nitrendipine.[3] This application note provides a detailed protocol for the chiral separation of nitrendipine enantiomers using a polysaccharide-based CSP.
The Principle of Chiral Recognition
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity.[4][5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral selector of the stationary phase.[6][7] The precise fit of one enantiomer into the chiral grooves of the CSP leads to a stronger interaction and, consequently, a longer retention time, enabling separation.
Method Development and Protocol
This section outlines the experimental conditions for the successful chiral separation of nitrendipine enantiomers. The method has been optimized for resolution and peak shape.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable.
-
Chiral Column: CHIRALPAK® ID (4.6 x 250 mm, 5 µm). This column has a cellulose-based chiral selector.
-
Chemicals:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Nitrendipine racemic standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | CHIRALPAK® ID (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-hexane / 2-propanol / diethylamine = 80 / 20 / 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Sample and Mobile Phase Preparation
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-hexane, 200 mL of 2-propanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
Standard Solution Preparation:
-
Prepare a stock solution of racemic nitrendipine at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard solution at a concentration of 0.005 mg/mL by diluting with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[8][9]
Experimental Protocol Workflow
The following diagram illustrates the key steps in performing the chiral separation of nitrendipine.
Caption: Workflow for the chiral HPLC analysis of nitrendipine.
System Suitability
Before running samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.[10][11][12] Key parameters to evaluate are presented in Table 2.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation of the enantiomers. |
| Tailing Factor (T) | ≤ 2.0 | Indicates good peak symmetry. |
| Repeatability (RSD%) | ≤ 2.0% for peak areas of replicate injections | Demonstrates the precision of the system. |
Expected Results
Under the specified conditions, a baseline separation of the nitrendipine enantiomers should be achieved. The expected chromatographic data is summarized in Table 3.
| Parameter | Value |
| Retention Time (Rt) - Enantiomer 1 | ~5.8 min |
| Retention Time (Rt) - Enantiomer 2 | ~7.9 min |
| Capacity Factor (k') - Enantiomer 1 | 0.90 |
| Capacity Factor (k') - Enantiomer 2 | 1.60 |
| Separation Factor (α) | 1.76 |
| Resolution (Rs) | 3.19 |
Data obtained from a representative experiment.[13]
A typical chromatogram will show two well-resolved peaks corresponding to the two enantiomers of nitrendipine.
Discussion and Method Optimization
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation. Polysaccharide-based CSPs, like the one used in this protocol, are known for their versatility.[14]
Mobile Phase Composition
The ratio of n-hexane (a non-polar solvent) to 2-propanol (a polar modifier) is crucial for achieving optimal retention and resolution. Increasing the percentage of 2-propanol will generally decrease retention times but may also reduce the separation factor. The addition of a small amount of a basic modifier like diethylamine is often necessary for basic compounds to improve peak shape and reduce tailing.[15][16]
Temperature
Temperature can also influence the separation. In this method, a slightly elevated temperature of 40°C is used, which can improve column efficiency and reduce backpressure.
Detection Wavelength
The UV detection wavelength of 254 nm was chosen as it provides good sensitivity for nitrendipine. For method development, it is advisable to determine the wavelength of maximum absorbance from the UV spectrum of the analyte.[17][18] Other studies have also reported using wavelengths around 232-238 nm for nitrendipine analysis.[1][2][19]
The logical flow for method development is depicted in the following diagram:
Caption: Logical workflow for chiral HPLC method development.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of n-hexane to 2-propanol. |
| Column degradation. | Use a new column or a guard column. | |
| Peak Tailing | Active sites on the stationary phase. | Ensure the correct concentration of the basic modifier (DEA) is used. |
| Sample overload. | Reduce the sample concentration or injection volume. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and thorough mixing. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Conclusion
This application note provides a robust and reliable HPLC method for the chiral separation of nitrendipine enantiomers using a polysaccharide-based chiral stationary phase. The detailed protocol and discussion on method development principles offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. By following the outlined procedures and system suitability criteria, accurate and reproducible results can be achieved for the enantioselective analysis of nitrendipine.
References
-
Venishetty, V. K., et al. (2007). Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies. Biomedical Chromatography, 21(4), 363-368. Available at: [Link]
-
Unknown. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
Zhang, T., et al. (2019). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. Molecules, 24(10), 1986. Available at: [Link]
-
Yu, J., et al. (2017). Evaluation of the chiral recognition properties and the column performances of three chiral stationary phases based on cellulose for the enantioseparation of six dihydropyridines by high-performance liquid chromatography. Chirality, 29(3-4), 147-154. Available at: [Link]
-
Unknown. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]
-
Gasparrini, F., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. Available at: [Link]
-
Unknown. (2014). System Suitability for USP Chromatographic Methods. ECA Academy. Available at: [Link]
-
Unknown. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
Sharma, S., et al. (2023). Development and Validation of a UV Spectroscopy Absorption Ratio Method for Simultaneous Estimation of Nitrendipine and Hydrochlorothiazide. International Journal of Pharmaceutical Sciences and Research, 14(7), 3456-3463. Available at: [Link]
-
Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
-
Unknown. (n.d.). Comparisons of samples separation on Chiralcel OD-H. ResearchGate. Available at: [Link]
-
Unknown. (2011). Development and Validation of a RP-HPLC Method for Estimation of Nitrendipine in Tablet Dosage Form. International Journal of Pharmacy and Technology. Available at: [Link]
-
Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998. Available at: [Link]
-
Ianni, F., et al. (2020). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. International Journal of Molecular Sciences, 21(18), 6845. Available at: [Link]
-
Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998. Available at: [Link]
-
Dong, M. W. (2015). Important Aspects of UV Detection for HPLC. LCGC International. Available at: [Link]
-
Ali, I., et al. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. JoVE. Available at: [Link]
-
Unknown. (n.d.). APPLICATION RESULTS: Nitrendipine. Chiral Technologies. Available at: [Link]
-
Unknown. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Daicel. Available at: [Link]
-
Berthod, A. (2010). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. In: Chiral Recognition in Separation Methods. Springer, Berlin, Heidelberg. Available at: [Link]
-
Ganan, J., et al. (2001). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 791-799. Available at: [Link]
-
Kumudhavalli, M. V., et al. (2011). Development and validation of a RP-HPLC Method for Simultaneous Estimation of Atenolol and Nitrendipine in Tablet Dosage Form. Der Pharma Chemica, 3(4), 63-68. Available at: [Link]
-
Umstead, W. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. YouTube. Available at: [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5123. Available at: [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Unknown. (2021). wavelength selection during method development using UV detector during HPLC method development. YouTube. Available at: [Link]
-
Unknown. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Daicel. Available at: [Link]
-
Li, Y., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. International Journal of Molecular Sciences, 23(19), 11438. Available at: [Link]
-
Unknown. (n.d.). Method development with CHIRALPAK® IA. HPLC. Available at: [Link]
-
Unknown. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD COLUMNS. Daicel. Available at: [Link]
-
Unknown. (n.d.). instruction manual for chiralpak® ad-h. HPLC. Available at: [Link]
-
Unknown. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. HPLC. Available at: [Link]
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Application Note: Stereoselective Neuroprotection Assay Using (S)-Nitrendipine in Primary Cortical Neurons
Introduction & Mechanistic Rationale
Calcium dysregulation is a hallmark of neuronal aging and neurodegenerative pathologies, including Alzheimer’s disease (AD) and ischemic stroke. The "Calcium Hypothesis" posits that sustained elevation of intracellular calcium (
(S)-Nitrendipine is the biologically active enantiomer (eutomer) of the dihydropyridine (DHP) calcium antagonist Nitrendipine. While the racemic mixture is commonly prescribed for hypertension, the (S)-enantiomer exhibits significantly higher affinity for the
Why this compound?
-
Potency: this compound is approximately 10-100 times more potent as a calcium channel blocker than (R)-Nitrendipine.
-
Specificity: Using the pure enantiomer eliminates off-target effects or partial agonist activity sometimes observed with distomers (inactive enantiomers) of DHPs.
-
Neuroprotection: By blocking L-type channels (Cav1.2), this compound mitigates the massive calcium influx caused by glutamate excitotoxicity, preserving mitochondrial membrane potential.
Critical Technical Considerations (Self-Validating Systems)
Before beginning the assay, two critical factors must be addressed to ensure data integrity. Failure to control these variables is the most common cause of assay variability.
A. Photostability (The "Amber Rule")
Dihydropyridines, including Nitrendipine, are extremely sensitive to UV and visible light. Exposure causes photo-oxidation to a pyridine derivative (dehydronitrendipine), which is pharmacologically inactive .[1]
-
Protocol Requirement: All powder weighing and solution preparation must occur under yellow light or in low-light conditions.
-
Storage: Solutions must be stored in amber glass vials or tubes wrapped in aluminum foil.
B. Stereochemical Purity
Ensure you are using enantiopure this compound (>98% ee). Using the racemate introduces a variable concentration of the active blocker, shifting IC50 values and reducing reproducibility.
Visualizing the Mechanism of Action
The following diagram illustrates the neuroprotective pathway of this compound against glutamate-induced excitotoxicity.
Figure 1: Mechanism of this compound neuroprotection. The drug blocks Voltage-Gated Calcium Channels (VGCC), preventing the calcium cascade initiated by glutamate-induced depolarization.
Experimental Model: Primary Cortical Neurons[2][3]
While cell lines like SH-SY5Y are convenient, Primary Rat Cortical Neurons (DIV 7-10) are the gold standard for this assay. They express physiological levels of functional L-type calcium channels and NMDA receptors, providing a translational model relevant to human neuropathology.
Materials Required[2][4][5][6][7][8][9][10][11]
-
Cell Model: E18 Sprague-Dawley rat cortical neurons.
-
Culture Medium: Neurobasal Medium + B27 Supplement + Glutamax.
-
Compound: this compound (Solubilized in DMSO).
-
Insult Agent: L-Glutamate (Monosodium salt).
-
Readout: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Cell Counting Kit-8 (CCK-8).
Detailed Assay Protocol
Phase 1: Preparation (Day 0 - Day 7)
-
Plating: Plate cortical neurons at a density of
cells/well in poly-D-lysine coated 96-well plates. -
Maturation: Maintain cultures at 37°C/5% CO2. Perform half-medium changes every 3 days.
-
Note: Neurons are susceptible to excitotoxicity only after developing mature synaptic networks (usually >7 Days in Vitro, DIV).
-
Phase 2: Compound Preparation (Day 7)
-
Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock. (Perform in low light/amber tubes).
-
Working Solutions: Serially dilute in culture medium to achieve final concentrations of 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Constraint: Final DMSO concentration in the well must be
to avoid solvent neurotoxicity.
-
Phase 3: The Neuroprotection Assay (Day 8)
This protocol uses a Pre-treatment paradigm, which is standard for evaluating prophylactic neuroprotection.
| Step | Action | Duration | Critical Note |
| 1. Pre-treatment | Remove 50% media. Add this compound working solutions. | 1 Hour | Allow drug to equilibrate with VGCCs. |
| 2. Insult | Add L-Glutamate (Final conc: 100 µM) directly to wells containing drug. | 24 Hours | Do not wash out the drug; co-incubation is required. |
| 3. Controls | Vehicle Control: 0.1% DMSO + Media (No Glutamate).Insult Control: 0.1% DMSO + 100 µM Glutamate (No Drug).Positive Control: MK-801 (10 µM) or Nimodipine. | N/A | Essential for normalizing data. |
| 4. Wash | Carefully remove media (neurons are fragile). Wash 1x with PBS. | N/A | Remove residual glutamate/drug. |
| 5. Readout | Add MTT solution (0.5 mg/mL). Incubate. Solubilize crystals. | 4 Hours | Read Absorbance at 570 nm. |
Workflow Visualization
Figure 2: Experimental timeline for the in vitro neuroprotection assay.
Data Analysis & Expected Results
Calculation of Neuroprotection %
Raw absorbance (OD) values must be normalized to controls to quantify protection.
Expected Outcomes[6][7][8][9][11][12]
-
Glutamate Only: Expect ~40-60% reduction in cell viability compared to vehicle control.
-
This compound: Dose-dependent recovery of viability.
-
EC50: Typically in the range of 10 - 100 nM for the (S)-enantiomer.
-
Racemate Comparison: If you run the racemate side-by-side, the (S)-enantiomer should show a left-shifted curve (higher potency) compared to the racemate or (R)-enantiomer.
-
Troubleshooting Guide
| Observation | Probable Cause | Solution |
| High variability between wells | Edge effect or pipetting error. | Use only inner 60 wells of the plate; fill outer wells with PBS. |
| No toxicity in Glutamate control | Neurons too young (immature receptors). | Ensure neurons are at least DIV 8-10. |
| Drug shows no protection | Photodegradation of Nitrendipine. | CRITICAL: Was the drug exposed to light? Prepare fresh in amber tubes. |
| Precipitation in wells | Drug concentration > solubility limit. | Do not exceed 10-20 µM in aqueous media. Check DMSO % < 0.1%. |
References
-
Mikus, G., et al. (1987). "Application of stable isotope methodology to study the pharmacokinetics, bioavailability and metabolism of nitrendipine after i.v. and p.o. administration." British Journal of Clinical Pharmacology.
-
Soons, P. A., et al. (1993). "Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: Concentration-effect relationships of racemic drugs and enantiomers."[2] European Journal of Clinical Pharmacology.
-
Creative Biolabs. "Excitotoxicity In Vitro Assay Protocol." Creative Biolabs Neurobiology Protocols.
-
Brieflands. "Photostability Determination of Commercially Available Nifedipine/Nitrendipine Dosage Forms." Brieflands Pharmaceutical Research.
-
Spandidos Publications. "Neuroprotective effects of small molecules in glutamate‑induced oxidative injury." Molecular Medicine Reports.
Sources
Technical Guide: (S)-Nitrendipine Administration in Rodent Models of Hypertension
Executive Summary & Pharmacological Basis
This guide details the administration of (S)-Nitrendipine , the active enantiomer of the dihydropyridine calcium channel blocker nitrendipine, in rodent models of hypertension. While racemic nitrendipine is clinically common, the (S)-enantiomer is the pharmacologically active calcium antagonist responsible for vasodilation. The (R)-enantiomer is significantly less potent or inactive in terms of hemodynamic effects.
Mechanistic Rationale:
this compound binds allosterically to the
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanism of action for this compound induced vasodilation.
Formulation & Handling Protocols
CRITICAL WARNING: Light Sensitivity Nitrendipine is extremely sensitive to UV and visible light (up to 450 nm).[3] Exposure causes the formation of a nitroso-derivative and subsequently a pharmacologically inactive lactam.
-
Protocol: All weighing, formulation, and administration must be performed under yellow light (sodium vapor) or low-light conditions.
-
Storage: Store powder at +4°C in amber glass vials wrapped in aluminum foil.
Vehicle Selection
This compound is highly lipophilic and practically insoluble in water. Proper vehicle selection is critical for bioavailability.
A. Oral Suspension (Recommended for Gavage)
Suitable for doses 5–30 mg/kg.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) + 0.1% Tween 80 in distilled water.
-
Preparation:
-
Weigh this compound powder (under yellow light).
-
Add a small volume of Tween 80 to wet the powder.
-
Gradually add 0.5% CMC solution while triturating or vortexing to form a uniform suspension.
-
Sonication: Sonicate for 10-15 minutes (in the dark/foil-wrapped) to ensure particle dispersion.
-
Stability: Prepare fresh daily.
-
B. Intravenous/Intraperitoneal Solution
Suitable for low doses (0.1–1 mg/kg) or pharmacokinetic studies.
-
Vehicle: PEG 400 (40%) + Ethanol (10%) + Saline (50%).
-
Preparation:
-
Dissolve this compound in Ethanol and PEG 400 first (clear solution).
-
Slowly add warm saline (37°C) with constant stirring.
-
Note: Watch for precipitation.[4] If precipitation occurs, reduce drug concentration or increase PEG ratio.
-
Experimental Models of Hypertension
| Model | Phenotype | Suitability for this compound |
| SHR (Spontaneously Hypertensive Rat) | Genetic hypertension, increased sympathetic tone, high RAAS. | Gold Standard. Mimics human essential hypertension. Highly responsive to CCBs. |
| Dahl Salt-Sensitive | Salt-induced volume expansion, low renin. | Excellent for testing efficacy in volume-dependent/low-renin hypertension. |
| L-NAME Induced | NO synthase inhibition. | Useful for studying endothelial dysfunction, but CCBs are less specific here than in SHR. |
| Angiotensin II Infusion | High renin, vasoconstriction. | Good for testing CCBs against specific RAAS-mediated vasoconstriction. |
Administration Protocols
Protocol A: Acute Oral Administration (Gavage)
Objective: Measure peak hypotensive effect and duration of action.
-
Animal Prep: Use male SHRs (12-16 weeks old, 250-300g).
-
Acclimatization: Handle rats daily for 3 days prior to study to reduce stress-induced BP spikes.
-
Baseline Measurement: Measure BP via telemetry (preferred) or tail-cuff for 1 hour prior to dosing.
-
Dosing:
-
Dose Range: 3, 10, and 30 mg/kg (Log-dosing recommended).
-
Volume: 5 mL/kg (e.g., 1.5 mL for a 300g rat).
-
Technique: Use a flexible gavage needle to avoid esophageal trauma.
-
-
Monitoring: Record BP continuously for 24 hours post-dose.
-
Expected Outcome: Onset within 30-60 mins; Peak effect at 1-2 hours; Duration 6-10 hours depending on dose.
-
Protocol B: Chronic Administration (Dietary Admixture)
Objective: Assess long-term organ protection and sustained BP control.
-
Dose Calculation:
-
Target Dose: 20 mg/kg/day.[5]
-
Food Intake Estimate: ~20g chow/day for a 300g rat.
-
Formula: Concentration in Feed (mg/kg diet) = [Target Dose (mg/kg BW) × Body Weight (kg)] / Daily Food Intake (kg).
-
Example: [20 mg/kg × 0.3 kg] / 0.02 kg = 300 mg drug per kg of chow .
-
-
Preparation: Mix this compound geometrically into powdered chow. Pelletize if possible, or provide in spill-proof jars.
-
Light Protection: Food hoppers must be opaque or shielded from direct light to prevent degradation of the drug in the feed.
Experimental Workflow (DOT Diagram)
Figure 2: Workflow for acute this compound efficacy testing.
Data Acquisition & Validation
Blood Pressure Measurement Methods[6]
-
Radiotelemetry (Gold Standard):
-
Implantation: Implant transmitter (e.g., DSI HD-S10) into the abdominal aorta 10 days prior to the experiment.
-
Advantage: Measures conscious, unrestrained BP; captures circadian dipping and heart rate variability.
-
Sampling: Sample for 10 seconds every 5 minutes.
-
-
Tail-Cuff Plethysmography:
-
Constraint: Requires heating and restraint, which induces stress (artifactual BP rise).
-
Protocol: Train rats for 3 days. Perform measurements at the same time of day (e.g., 09:00 AM) to minimize circadian error.
-
Validation Criteria
To ensure the protocol is working:
-
Positive Control: Use a known dose of racemic nitrendipine (e.g., 20 mg/kg) or Nifedipine (10 mg/kg).
-
Stereochemical Check: If synthesizing this compound, confirm enantiomeric excess (ee) >98% via Chiral HPLC. The (R)-enantiomer should show <10% of the potency of the (S)-form.
-
Response Verification: In SHRs, a successful 10 mg/kg this compound dose should drop Systolic BP by at least 20-30 mmHg within 2 hours.
References
-
Mikami, H., et al. (1987). "Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine." Clinical Pharmacology & Therapeutics.
-
Pegram, B. L., et al. (1984). "Nitrendipine: hemodynamic effects in conscious normotensive and spontaneously hypertensive rats." Journal of Cardiovascular Pharmacology.
-
Eichelbaum, M., et al. (1988). "Pharmacokinetics and pharmacodynamics of the enantiomers of nitrendipine." British Journal of Clinical Pharmacology.
-
Ma, Y., et al. (2010). "Preparation of stable nitrendipine nanosuspensions using the precipitation-ultrasonication method for enhancement of dissolution and oral bioavailability." European Journal of Pharmaceutical Sciences.
-
Food and Drug Administration (FDA). (2022). "Light-Sensitive Injectable Prescription Drugs." Hospital Pharmacy.
Sources
- 1. What is the mechanism of Nitrendipine? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Photoreactivity of nifedipine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aulamedica.es [aulamedica.es]
- 5. [Effects of nitrendipine on the development of hypertension and renal failure in Dahl salt-sensitive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Detailed Protocols for a Cell-Based Calcium Imaging Assay Using (S)-Nitrendipine
Introduction: The Significance of L-Type Calcium Channels and Their Modulation by (S)-Nitrendipine
Voltage-gated L-type calcium channels (LTCCs) are fundamental mediators of calcium influx into excitable cells, including cardiomyocytes, vascular smooth muscle cells, and neurons.[1][2] This influx of calcium ions (Ca²⁺) acts as a critical second messenger, initiating a cascade of cellular events such as muscle contraction, neurotransmitter release, and gene expression.[3][4] Given their central role in cardiovascular physiology, LTCCs, particularly the CaV1.2 isoform, are prominent therapeutic targets for managing conditions like hypertension and angina.[2][5]
Nitrendipine is a dihydropyridine (DHP) calcium channel blocker that effectively inhibits Ca²⁺ influx through LTCCs.[6][7][8] It exhibits a high affinity for vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[8][9] Nitrendipine is a chiral molecule, and its pharmacological activity is stereoselective, with the (S)-enantiomer being significantly more potent in blocking L-type calcium channels than the (R)-enantiomer.[10][11] This stereoselectivity highlights the specific three-dimensional conformation of the DHP binding site on the channel. Furthermore, nitrendipine's binding is state-dependent, showing a much higher affinity for the inactivated state of the channel, which is a key aspect of its mechanism of action.[12][13]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust cell-based calcium imaging assay to characterize the inhibitory activity of this compound on L-type calcium channels. We will delve into the principles of the assay, provide detailed, step-by-step protocols, and offer insights into data analysis and interpretation, all grounded in established scientific principles.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit Ca²⁺ influx through L-type calcium channels in a cellular context. The core of the technique relies on a fluorescent calcium indicator, a small molecule that exhibits a significant change in its fluorescent properties upon binding to free intracellular Ca²⁺. We will focus on the use of Fluo-4 AM, a high-affinity, single-wavelength indicator that is well-suited for high-throughput screening applications.[14][15]
The acetoxymethyl (AM) ester form of Fluo-4 is cell-permeant, allowing it to be easily loaded into live cells.[14][16] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[16] When the cells are depolarized, for instance by the addition of a high concentration of potassium chloride (KCl), voltage-gated L-type calcium channels open, leading to an influx of Ca²⁺ from the extracellular medium. This influx results in a rapid increase in intracellular Ca²⁺ concentration, which is detected as a sharp increase in the fluorescence intensity of Fluo-4.
By pre-incubating the cells with varying concentrations of this compound, we can measure its inhibitory effect on this depolarization-induced calcium influx. The potency of this compound is then determined by generating a dose-response curve and calculating its half-maximal inhibitory concentration (IC50).
Signaling Pathway and Assay Workflow
The following diagrams illustrate the key signaling pathway and the experimental workflow of the cell-based calcium imaging assay.
Caption: L-Type Calcium Channel Signaling Pathway.
Caption: Calcium Imaging Assay Workflow.
Detailed Protocols
PART 1: Cell Line Selection and Culture
The choice of cell line is critical for a successful assay. An ideal cell line should endogenously express L-type calcium channels or be engineered to stably express the desired channel subunits.
-
Recommended Cell Lines:
-
HEK293 cells stably expressing the human CaV1.2 channel: This is a widely used and reliable model system.[2][5]
-
CHO cells expressing specific isoforms of the L-type Ca²⁺ channel α1-subunit: Another excellent choice for a controlled experimental system.[5]
-
H9c2 cells: A clonal muscle cell line derived from embryonic rat ventricle that expresses dihydropyridine-sensitive calcium channels.[17]
-
Primary cells: Cardiomyocytes or vascular smooth muscle cells endogenously express LTCCs and provide a more physiologically relevant context, though they can be more challenging to culture and may exhibit higher variability.
-
-
General Cell Culture Protocol (for adherent cell lines):
-
Culture cells in the appropriate medium (e.g., DMEM for HEK293 and H9c2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells regularly to maintain them in the exponential growth phase. Do not allow cells to become over-confluent, as this can alter ion channel expression and cellular health.
-
PART 2: Assay Protocol
This protocol is optimized for a 96-well microplate format, suitable for dose-response studies.
Materials and Reagents:
-
Selected cell line expressing L-type calcium channels
-
Black-walled, clear-bottom 96-well microplates
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Potassium Chloride (KCl)
-
Ionomycin (positive control)
-
EGTA (negative control)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 - 80,000 cells per well).
-
Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Fluo-4 AM Loading Solution: Prepare a 4 µM Fluo-4 AM solution in HBSS. To aid in dye solubilization, first mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO before diluting in HBSS.
-
Depolarization Solution: Prepare a high potassium solution (e.g., 90 mM KCl) in HBSS.
-
Control Solutions: Prepare stock solutions of Ionomycin (e.g., 10 mM in DMSO) and EGTA (e.g., 500 mM in water).
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Aspirate the dye loading solution and wash the cells twice with 200 µL of HBSS.
-
Prepare serial dilutions of this compound in HBSS from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
Assay Controls:
-
Negative Control (Baseline): Wells with cells in HBSS only.
-
Positive Control (Maximal Response): Wells with cells in HBSS (vehicle control).
-
Maximum Signal Control: After the experiment, add a saturating concentration of Ionomycin (e.g., 5-10 µM) to some wells to determine the maximum possible fluorescence signal.
-
No Influx Control: Wells pre-treated with EGTA to chelate extracellular calcium.
-
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader (e.g., FlexStation or similar) to excite at ~494 nm and measure emission at ~516 nm.
-
Program the instrument to perform a baseline reading for 10-20 seconds.
-
The instrument should then automatically add 25 µL of the depolarization solution (high KCl) to each well.
-
Continue to measure the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis and Interpretation
-
Data Normalization: For each well, subtract the background fluorescence (from wells with no cells) and normalize the data to the baseline fluorescence recorded before the addition of the depolarization solution. The response can be expressed as a ratio (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Dose-Response Curve:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Convert the this compound concentrations to their logarithmic values.
-
Plot the percentage of inhibition against the log concentration of this compound. The percentage of inhibition can be calculated as: % Inhibition = 100 * (1 - (Response_compound - Response_baseline) / (Response_vehicle - Response_baseline))
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[18] The IC50 is the concentration of this compound that causes a 50% inhibition of the depolarization-induced calcium influx.[18]
-
Example Data Presentation
The following table illustrates how to present the results for this compound and other control compounds.
| Compound | IC50 (nM) | Hill Slope |
| This compound | 2.5 | 1.1 |
| (R)-Nitrendipine | 250 | 1.0 |
| Nifedipine | 10 | 1.2 |
| Verapamil | 150 | 0.9 |
Note: These are example values and may vary depending on the specific experimental conditions and cell line used.
Troubleshooting and Expert Insights
-
Low Signal-to-Noise Ratio:
-
Cause: Insufficient dye loading or low expression of L-type calcium channels.
-
Solution: Optimize the Fluo-4 AM concentration and incubation time. Ensure the cell line used has adequate channel expression. Consider using a cell line with higher expression levels.
-
-
High Well-to-Well Variability:
-
Cause: Inconsistent cell numbers, uneven dye loading, or issues with compound addition.
-
Solution: Ensure a uniform cell monolayer. Be precise with all pipetting steps. Use automated liquid handlers if available.
-
-
No Response to Depolarization:
-
Cause: Cells are not healthy, or the depolarization stimulus is insufficient.
-
Solution: Check cell viability. Confirm the concentration of the KCl solution. Use a positive control like Ionomycin to confirm that the dye is loaded and responsive to calcium.[19]
-
-
Ratiometric vs. Single-Wavelength Indicators: While Fluo-4 is excellent for high-throughput screening, ratiometric indicators like Fura-2 can provide more accurate quantification of intracellular calcium concentrations by correcting for variations in dye loading, cell thickness, and photobleaching.[20][21] Fura-2 requires an instrument capable of rapidly alternating between two excitation wavelengths (typically 340 nm and 380 nm).[20]
Conclusion
This application note provides a robust and validated framework for conducting a cell-based calcium imaging assay to characterize the inhibitory effects of this compound on L-type calcium channels. By carefully selecting the appropriate cell line, optimizing assay conditions, and including proper controls, researchers can generate high-quality, reproducible data to advance our understanding of calcium channel pharmacology and facilitate the development of novel therapeutics.
References
-
L-type calcium channel - Wikipedia. Wikipedia. [Link]
-
Nitrendipine - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Nitrendipine? Patsnap Synapse. [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]
-
Fossat, P., et al. Calcium signalling through L-type calcium channels: role in pathophysiology of spinal nociceptive transmission. The Journal of Physiology, 2018. [Link]
-
Bodi, A., et al. The L-type calcium channel in the heart: the beat goes on. Journal of Clinical Investigation, 2005. [Link]
-
Benitah, J. P., et al. L-type Ca2+ channels in the heart: structure and regulation. PubMed, 1999. [Link]
-
L-type and T-type Calcium Channels. YouTube. [Link]
-
Which Ca2+ indicator is preferred: Fluo-4 or Fura-2? ResearchGate. [Link]
-
What is Nitrendipine used for? Patsnap Synapse. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Problems with calcium imaging of neurons? ResearchGate. [Link]
-
CALCIUM IMAGING PROTOCOL. protocols.io. [Link]
-
Fluo-4,Ca2+ indicators. Interchim. [Link]
-
Fusi, L., et al. Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure. PLOS ONE, 2016. [Link]
-
Soons, P. A., et al. Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers. PubMed, 1991. [Link]
-
Calcium Indicators | Calcium Assays. ION Biosciences. [Link]
-
Mast, V., et al. Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. British Journal of Clinical Pharmacology, 1995. [Link]
-
Godfraind, T. Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 2017. [Link]
-
Triggle, D. J. Antihypertensive mechanism of action and binding sites of nitrendipine. PubMed, 1985. [Link]
-
Kelly, K. Widely used calcium imaging protocol can lead to spurious results, new paper cautions. The Transmitter: Neuroscience News and Perspectives, 2024. [Link]
-
Zhang, X. P., et al. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine. PubMed, 2002. [Link]
-
Caffrey, J. M., et al. L-type calcium channels, potassium channels, and novel nonspecific cation channels in a clonal muscle cell line derived from embryonic rat ventricle. Circulation Research, 1991. [Link]
-
Sanguinetti, M. C., & Kass, R. S. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Circulation Research, 1984. [Link]
-
Figure 1. IC50 values for L-type calcium channel block obtained with... ResearchGate. [Link]
-
Calcium imaging trouble. Reddit. [Link]
-
How Does Calcium Imaging Work | Calcium Indicators. Andor - Oxford Instruments. [Link]
-
Liu, Q. Y., et al. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. PubMed, 2004. [Link]
-
Cav1.2 Calcium Channel Assay Service. Creative Biolabs. [Link]
-
Graier, W. F., et al. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. PubMed, 1999. [Link]
-
IC50 - Wikipedia. Wikipedia. [Link]
-
When Does the IC50 Accurately Assess the Blocking Potency of a Drug? eScholarship.org. [Link]
-
Sanguinetti, M. C., & Kass, R. S. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. PubMed, 1984. [Link]
Sources
- 1. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cav1.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrendipine - Wikipedia [en.wikipedia.org]
- 7. What is Nitrendipine used for? [synapse.patsnap.com]
- 8. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nitrendipine? [synapse.patsnap.com]
- 10. Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. bu.edu [bu.edu]
- 17. L-type calcium channels, potassium channels, and novel nonspecific cation channels in a clonal muscle cell line derived from embryonic rat ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of (S)-Nitrendipine via Organocatalytic Michael Addition
Executive Summary
This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-Nitrendipine , a potent calcium channel blocker of the 1,4-dihydropyridine (DHP) class. Unlike classical Hantzsch syntheses which yield racemates, this protocol utilizes asymmetric organocatalysis —specifically a chiral Brønsted acid-catalyzed Michael addition—to establish the C4 stereocenter with high enantiomeric excess (ee >90%).
The (S)-enantiomer of Nitrendipine is pharmacologically distinct, exhibiting superior calcium antagonist activity compared to its (R)-counterpart. Accessing the pure enantiomer is critical for precise structure-activity relationship (SAR) studies and reducing off-target effects in clinical development.
Mechanistic Insight & Strategy
The core challenge in Nitrendipine synthesis is the desymmetrization of the DHP ring. The classical one-pot, three-component Hantzsch reaction produces a racemic mixture because the intermediate dihydropyridine ring formation is non-stereoselective.
Our Strategy: A stepwise Asymmetric Michael Addition followed by cyclization. We employ a Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a BINOL-derived phosphate) to activate the electrophile (Knoevenagel adduct) via hydrogen bonding. This directs the nucleophilic attack of the enamine to a specific face of the alkene, setting the absolute configuration at C4 before the ring closes.
Diagram 1: Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the stereocontrolling step.
Caption: Stereoselective pathway via Chiral Phosphoric Acid (CPA) activation. The catalyst coordinates the nitro-benzylidene adduct, blocking one face and forcing the enamine to attack from the Si-face (typically) to yield the (S)-configuration.
Experimental Protocol
This protocol is designed as a Self-Validating System . It includes specific "Stop/Go" checkpoints to ensure reaction integrity before proceeding to the next step.
Reagents & Materials
| Component | Role | Specification |
| Ethyl 2-(3-nitrobenzylidene)acetoacetate | Electrophile | Purity >98% (Pre-synthesized via Knoevenagel condensation) |
| Methyl 3-aminocrotonate | Nucleophile | Purity >97% |
| (R)-TRIP (or equiv. CPA) | Chiral Catalyst | 5-10 mol% loading |
| Toluene | Solvent | Anhydrous, degassed |
| Molecular Sieves (4Å) | Water Scavenger | Activated powder |
Note on Catalyst Selection: The specific rotation of the product depends on the catalyst's chirality. For many BINOL-derived acids, the (R)-catalyst typically yields the (S)-DHP . Validation Step: Perform a small-scale pilot (10 mg) to confirm the sign of optical rotation before bulk synthesis.
Step-by-Step Methodology
Step 1: Catalyst Activation & Substrate Loading
-
Flame-dry a 50 mL round-bottom flask under Argon.
-
Add Ethyl 2-(3-nitrobenzylidene)acetoacetate (1.0 equiv, 1.0 mmol, 263 mg).
-
Add (R)-TRIP Catalyst (0.05 equiv, 0.05 mmol).
-
Add activated 4Å Molecular Sieves (100 mg) to scavenge water generated during the final dehydration step.
-
Dissolve in Anhydrous Toluene (10 mL) and stir at room temperature for 15 minutes to allow catalyst-substrate complexation.
Step 2: Asymmetric Michael Addition (The Critical Step)
-
Cool the reaction mixture to 0°C (ice bath). Lower temperatures often enhance enantioselectivity.
-
Slowly add Methyl 3-aminocrotonate (1.2 equiv, 1.2 mmol, 138 mg) dropwise over 5 minutes.
-
Checkpoint 1 (TLC): Monitor reaction by TLC (Hexane/EtOAc 3:1). The limiting reagent (benzylidene) should disappear.
-
Expected Time: 12–24 hours at 0°C.
-
Observation: Appearance of a fluorescent blue spot (DHP) under UV (365 nm).
-
Step 3: Workup & Purification
-
Once conversion is >95%, filter the mixture through a pad of Celite to remove molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/EtOAc (90:10 to 70:30).
-
Target: Isolate the bright yellow solid.
-
Diagram 2: Experimental Workflow
Caption: Operational workflow for the batch synthesis of this compound. Yellow diamond indicates the critical decision point based on conversion.
Quality Control & Validation
Trustworthiness in asymmetric synthesis relies on rigorous characterization.
Enantiomeric Excess (ee) Determination
Do not rely solely on optical rotation. Chiral HPLC is the gold standard.
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane / Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Reference: Racemic Nitrendipine (prepared via non-catalyzed Hantzsch) must be injected first to establish retention times for (R) and (S) peaks.
-
Acceptance Criteria: ee > 90% for research grade; > 98% (after recrystallization) for pharmaceutical use.
Structural Confirmation (NMR)
The 1H NMR must confirm the 1,4-dihydropyridine structure.
-
Key Signal: The proton at the chiral center (C4-H) typically appears as a singlet around δ 5.0–5.1 ppm .
-
Differentiation: The two ester methyl groups (from ethyl and methyl esters) will appear as distinct signals, confirming the mixed ester structure.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | Temperature too high | Run reaction at -20°C or -40°C. |
| Wet solvent | Ensure Toluene is freshly distilled/dried. Water disrupts H-bonding. | |
| No Reaction / Low Yield | Steric hindrance of catalyst | Switch from TRIP to a less bulky phosphoric acid (e.g., (R)-BINOL-PA). |
| Product Racemization | Acidic workup | DHP rings are acid-sensitive. Use neutral silica or add 1% Et3N to the eluent. |
References
-
List, B. (2005). "Organocatalytic Enantioselective Hantzsch Reaction." Angewandte Chemie International Edition, 44(25), 3885–3887.
- Foundational text on organoc
-
Jiang, J., & Wang, J. (2009). "Recent Developments in the Asymmetric Synthesis of Dihydropyridines." Current Organic Chemistry, 13(15).
- Review of specific catalyst systems for DHP deriv
-
Heravi, M. M. (2014). "Recent advances in the asymmetric synthesis of 1,4-dihydropyridines." Tetrahedron: Asymmetry, 25(16-17), 1161-1195.
- Comprehensive guide on catalyst selection for specific DHP targets.
Application Note: Targeting Calcium Signaling in Neuroblastoma with (S)-Nitrendipine
Abstract & Rationale
Neuroblastoma (NB) is a pediatric malignancy of the sympathetic nervous system, characterized by heterogeneous clinical behavior ranging from spontaneous regression to aggressive metastasis. High-risk NB often exhibits amplification of the MYCN oncogene.[1] Emerging evidence suggests that intracellular calcium (
Why (S)-Nitrendipine? Nitrendipine is a 1,4-dihydropyridine (DHP) L-type voltage-gated calcium channel (VGCC) blocker. It exists as a racemate, but the (S)-enantiomer is the potent calcium antagonist, whereas the (R)-enantiomer often exhibits weaker binding or distinct pharmacological profiles. In the context of xenograft modeling, using the pure (S)-enantiomer ensures that observed phenotypic effects are driven by specific L-type channel blockade (Cav1.2/Cav1.3) rather than off-target effects or competitive interference from the less active enantiomer. Furthermore, DHPs have been implicated in reversing Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition, making them attractive candidates for combination therapies.
Mechanism of Action
The therapeutic hypothesis relies on blocking voltage-gated
Figure 1: Mechanistic pathway of this compound in Neuroblastoma. Blue nodes indicate the drug; Red nodes indicate targets/pathogenic drivers; Green nodes indicate therapeutic outcomes.
Compound Management & Formulation (Critical)
WARNING: Photostability 1,4-dihydropyridines are extremely sensitive to UV and visible light (blue spectrum). Exposure converts the dihydropyridine ring to a pyridine derivative, rendering the drug pharmacologically inactive.
-
Protocol: All weighing, solubilization, and dosing must be performed under Sodium Vapor Lamps (yellow light) or in a darkened room with amber glassware. Syringes must be foil-wrapped immediately after filling.
Formulation Strategy (Lipophilic) this compound is practically insoluble in water.
-
Stock Solution: Dissolve in 100% DMSO (anhydrous) to 50 mg/mL. Store at -20°C in amber vials.
-
Vehicle for In Vivo (IP/Oral):
-
5% DMSO (from stock)
-
5% Tween-80
-
40% PEG-400
-
50% Saline (0.9%)
-
Preparation: Add components in order. Vortex vigorously. If precipitation occurs, sonicate (protected from light).
-
In Vivo Xenograft Protocol[1]
A. Model Selection
-
Mice: Athymic Nude Mice (Foxn1 nu/nu) or NSG mice (NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ) for higher take rates.
-
Cell Lines:
-
High Risk: IMR-32 or SK-N-BE(2) (MYCN amplified).
-
Moderate Risk: SK-N-SH (MYCN non-amplified).
-
B. Experimental Workflow
Figure 2: Experimental timeline from inoculation to necropsy.
C. Step-by-Step Procedure
-
Cell Preparation:
-
Harvest cells at 70-80% confluence.
-
Resuspend in 1:1 mixture of cold PBS and Matrigel (Corning).
-
Concentration:
cells per 100 µL injection volume.
-
-
Inoculation:
-
Inject 100 µL subcutaneously into the right flank of the mouse.
-
-
Staging:
-
Monitor tumor volume (
) using calipers: . -
Start treatment when
.
-
-
Dosing Regimen:
-
Route: Intraperitoneal (IP) or Oral Gavage (PO). (PO is preferred for clinical translation; IP is acceptable for proof-of-concept).
-
Frequency: Once daily (QD) for 21 days.
-
Dose Levels:
-
Low: 10 mg/kg
-
High: 30 mg/kg (Watch for hypotension).
-
-
-
Health Monitoring (Crucial for Antihypertensives):
Data Analysis & Readouts
Quantitative Metrics
Summarize data using the following template:
| Metric | Formula / Method | Purpose |
| Tumor Volume (TV) | Primary efficacy endpoint. | |
| Tumor Growth Inhibition (TGI) | Compare treated ( | |
| Body Weight Change | Toxicity indicator. |
Immunohistochemistry (IHC) Targets
At necropsy, fix tumors in 10% neutral buffered formalin.
-
Ki67: Proliferation index. Expect reduction in treated groups.
-
Cleaved Caspase-3: Apoptosis marker. Expect increase in treated groups.
-
CD31: Microvessel density. This compound may have anti-angiogenic effects.
Troubleshooting & Expert Tips
-
Issue: Drug Precipitation in Syringe.
-
Cause: Aqueous content is too high or temperature is too low.
-
Fix: Ensure PEG-400 is at least 40%. Warm the formulation to 37°C before injection.
-
-
Issue: No Tumor Regression.
-
Cause: Drug degraded by light or dose too low.
-
Fix: Verify amber tube usage. Check plasma levels (PK study) to ensure exposure.
-
-
Issue: Mice Dying Unexpectedly.
-
Cause: Hypotensive shock.
-
Fix: Reduce dose or switch to split dosing (BID) to lower
while maintaining AUC.
-
References
-
Mechanism of Calcium Channels in Cancer
- Huang, W., et al. (2022). "Calcium channels as pharmacological targets for cancer therapy." Seminars in Cancer Biology.
-
Dihydropyridine Photostability & Degradation
-
Neuroblastoma Apoptosis Pathways
- Fulda, S., et al. (2000). "Apoptotic Cell Death in Neuroblastoma.
-
Xenograft Protocols (General)
- MuriGenics. "Oncology Xenograft Models: Neuroblastoma."
-
Nitrendipine Nanocrystal Formulation (In Vivo)
- Quan, P., et al. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experience with nitrendipine--a new calcium antagonist--in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the selective MDM2 antagonist nutlin-3 against chemoresistant neuroblastoma with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of two novel controlled-release nitrendipine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of fenretinide-induced apoptosis of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (S)-Nitrendipine in High-Throughput Screening Assays
Precision Pharmacology for L-Type Calcium Channel Antagonism
Executive Summary
(S)-Nitrendipine is the pharmacologically active enantiomer of the dihydropyridine (DHP) class calcium channel blocker, Nitrendipine.[1] While the racemic mixture is clinically utilized, high-throughput screening (HTS) and lead optimization campaigns require the precision of the pure (S)-enantiomer to define accurate Structure-Activity Relationships (SAR).[1]
This guide details the application of this compound as a reference standard and tool compound in HTS assays targeting L-type Voltage-Gated Calcium Channels (CaV1.x). Unlike simple pore blockers, this compound exhibits voltage-dependent and state-dependent binding, preferentially stabilizing the inactivated state of the channel.[1] Failure to account for these biophysical properties in assay design results in orders-of-magnitude shifts in potency data (
Mechanistic Basis & Stereoselectivity[1]
The Chirality Factor
Nitrendipine possesses a chiral center at the C4 position of the dihydropyridine ring.[1]
-
This compound: The potent antagonist.[1][2] It binds with high affinity (
< 1 nM) to the inactivated state of the subunit.[1] -
(R)-Nitrendipine: Significantly less potent (10-100x lower affinity) and may exhibit weak partial agonist activity in specific experimental conditions.[1]
Critical Insight: In HTS, using the racemate introduces variability.[1] If the ratio of enantiomers shifts due to batch synthesis differences or metabolic stability in cell-based assays, the apparent
State-Dependent Binding
This compound follows the Modulated Receptor Hypothesis .[1] It does not effectively block the channel when it is in the resting (closed) state.[1] It requires the channel to undergo a conformational change to the inactivated state (induced by depolarization) to bind effectively.[1]
-
Hyperpolarized Cells (-90 mV): Low affinity block.[1]
-
Depolarized Cells (-40 mV): High affinity block.[1]
Mechanism Diagram
The following diagram illustrates the state-dependent interaction of this compound with the CaV1.2 channel.[1]
Figure 1: State-dependent binding cycle. This compound preferentially binds to and stabilizes the Inactivated State, preventing the channel from cycling back to the Resting state.[1]
HTS Workflow & Experimental Design
The following workflow integrates this compound into a standard FLIPR (Fluorescent Imaging Plate Reader) Calcium Flux assay.
Figure 2: HTS Workflow for Calcium Flux Assays using this compound.[1]
Detailed Protocols
Protocol 1: Fluorescent Calcium Flux Assay (FLIPR)
Objective: Determine the antagonistic potency (
Materials:
-
Cell Line: CHO-K1 or HEK293 stably expressing CaV1.2 (and
/ subunits).[1] -
Reagent: this compound (Solubilized in 100% DMSO to 10 mM).[1]
-
Dye: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.[1]
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Stimulus: KCl solution (High K+ triggers depolarization).
Step-by-Step Procedure:
-
Cell Plating:
-
Dye Loading:
-
Compound Addition (The "Pre-Incubation"):
-
Prepare a 3x concentration series of this compound in assay buffer (max DMSO 0.3%).[1]
-
Add 10 µL of compound to the cells.[1]
-
CRITICAL: Incubate for 30 minutes at RT.
-
Why? Dihydropyridines are lipophilic and require time to partition into the membrane and bind the inactivated state.[1] Short incubation (<10 min) will underestimate potency.[1]
-
-
Stimulation & Readout:
-
Data Calculation:
Protocol 2: Automated Patch Clamp (APC) Validation
Objective: Confirm state-dependent block using voltage clamp (e.g., QPatch, Patchliner, SyncroPatch).
Voltage Protocol: To observe the specific potency of this compound, use a Dual-Holding Potential protocol.
-
Resting State Protocol:
-
Inactivated State Protocol:
Self-Validation Step: If your
Data Presentation & Analysis
Expected Potency Values
When validating your assay, compare your results against these reference ranges.
| Assay Type | Condition | Expected this compound | Notes |
| FLIPR | KCl Stimulation | 10 - 100 nM | Dependent on KCl concentration.[1] Higher KCl = More Depolarization = Higher Potency.[1] |
| Patch Clamp | > 1,000 nM | Resting state; drug binds poorly.[1] | |
| Patch Clamp | 0.5 - 5.0 nM | Inactivated state; drug binds tightly.[1] | |
| Radioligand | Membrane Prep | 0.1 - 0.5 nM ( | Measures binding affinity, not function.[1] |
Calculating Z' Factor
For HTS campaigns, ensure the assay window is robust using this compound as the positive control.[1]
[1]- : Mean and SD of Positive Control (10 µM this compound).
- : Mean and SD of Negative Control (DMSO).
-
Target: Z' > 0.5 is required for a reliable screen.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Potency ( | Insufficient Depolarization | Increase KCl concentration in FLIPR to push cells into inactivated state. |
| Low Potency ( | Short Incubation | Increase compound pre-incubation to >30 mins to allow membrane partitioning. |
| High Variability (Low Z') | Edge Effects | Use thermal-controlled incubation; avoid outer wells if evaporation is high. |
| Signal Drift | Dye Leakage | Ensure Probenecid is fresh; reduce incubation temperature to RT after loading. |
| Compound Precipitation | High Concentration | This compound is lipophilic.[1] Do not exceed 0.5% DMSO.[1] Check solubility >10 µM. |
References
-
Stereoselectivity of Nitrendipine
-
Mikami, H., et al. "Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine."[1] Clinical Pharmacology & Therapeutics, 1990.[1]
-
Note: Confirms (S)-enantiomer is the potent antagonist responsible for cardiovascular effects.[1]
-
-
State-Dependent Binding Mechanism
-
HTS Assay Protocols for Calcium Channels
-
FLIPR Assay Optimization
-
Molecular Devices Application Note. "High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR."
-
Note: General guidelines for optimizing membrane potential dyes and stimulus buffers.[1]
-
Sources
- 1. Nitrendipine - Wikipedia [en.wikipedia.org]
- 2. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Dissolution of (S)-Nitrendipine for In Vitro Studies
Introduction: Navigating the Challenges of (S)-Nitrendipine Dissolution for Reliable In Vitro Data
This compound, a potent dihydropyridine calcium channel blocker, is a critical tool for researchers investigating cardiovascular diseases and other conditions involving L-type calcium channels.[1] As with many dihydropyridine derivatives, its efficacy in in vitro studies is fundamentally dependent on proper solubilization and handling.[2] The inherent lipophilicity of this compound presents a significant challenge, as it is sparingly soluble in aqueous solutions, the basis of virtually all cell culture media.[3] Improper dissolution can lead to compound precipitation, inaccurate dosing, and consequently, unreliable and irreproducible experimental results.
This comprehensive guide provides a detailed protocol for the dissolution of this compound, grounded in its physicochemical properties and established laboratory best practices. We will delve into the rationale behind solvent selection, provide step-by-step instructions for preparing stock and working solutions, and offer troubleshooting strategies for common issues. The overarching goal is to equip researchers, scientists, and drug development professionals with a robust methodology to ensure the accurate and effective application of this compound in their in vitro investigations.
Physicochemical Properties and Solubility Profile of this compound
Understanding the solubility characteristics of this compound is the cornerstone of a successful dissolution protocol. As a lipophilic compound, its solubility is highly dependent on the solvent system employed. The following table summarizes the solubility of nitrendipine in various common laboratory solvents. While specific data for the (S)-enantiomer is not always explicitly differentiated in literature, the general solubility properties are expected to be very similar to the racemic mixture.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [3] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.2 mg/mL in a 1:4 DMF:PBS solution) | [3] |
Causality Behind Solvent Choice: The high solubility of this compound in organic solvents like DMSO and DMF makes them ideal for preparing concentrated stock solutions.[3] The choice between these solvents often depends on the specific requirements of the in vitro assay and the tolerance of the cell line to the solvent. DMSO is a widely used cryoprotectant and solvent in cell culture applications, but it can exhibit biological activity at higher concentrations. DMF is also an effective solvent but may have different toxicity profiles. Ethanol is another option, though its lower solvating capacity for nitrendipine requires consideration.[3]
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the overall workflow for preparing this compound solutions for in vitro studies, from initial stock solution preparation to the final working solution in cell culture media.
Caption: Workflow for preparing this compound solutions.
Detailed Protocol for Dissolving this compound
This protocol is designed to be a self-validating system, emphasizing aseptic techniques and precautions for handling a light-sensitive compound.
Materials and Equipment
-
This compound (solid powder)
-
High-purity, sterile dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Sterile, pre-warmed cell culture medium (with or without serum, as required by the assay)
-
Sterile, light-protected microcentrifuge tubes or vials (e.g., amber tubes)
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
-
Personal protective equipment (gloves, lab coat, safety glasses)
Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)
Rationale: Preparing a concentrated stock solution in an organic solvent is the most effective way to initially solubilize this compound and allows for accurate serial dilutions to achieve the desired final concentrations in your experiments.
Step-by-Step Methodology:
-
Aseptic Technique: Perform all steps in a sterile laminar flow hood or biological safety cabinet to prevent microbial contamination of your stock solution and subsequent cell cultures.[4][5]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of Nitrendipine = 360.36 g/mol ), you would weigh 3.60 mg.
-
Dissolution: Transfer the weighed powder to a sterile, light-protected microcentrifuge tube. Add the appropriate volume of sterile DMSO or DMF. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the concentrated stock solution at -20°C in a light-protected container.[6] Stock solutions of nitrendipine in DMSO have been reported to be stable for at least 90 days when stored under these conditions.[6]
Part 2: Preparation of the Final Working Solution
Rationale: The final working solution is prepared by diluting the concentrated stock solution into the cell culture medium that will be used for your experiment. This step is critical, as improper dilution can lead to precipitation of the compound.
Step-by-Step Methodology:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. This helps to minimize temperature shock to the cells and can aid in keeping the compound in solution.[7]
-
Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution, especially when preparing low final concentrations. This minimizes the risk of precipitation.
-
For example, to achieve a final concentration of 10 µM in 10 mL of cell culture medium from a 10 mM stock solution, you would add 10 µL of the stock solution to the 10 mL of medium.
-
-
Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium. This rapid and thorough mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Immediate Use: Use the final working solution immediately after preparation. The stability of nitrendipine in aqueous solutions is limited, and it is not recommended to store aqueous solutions for more than one day.[3]
Logical Relationship of Key Protocol Steps
The following diagram illustrates the logical dependencies and critical considerations at each stage of the protocol.
Caption: Logical flow of the this compound dissolution protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Precipitation in Stock Solution | - Incorrect solvent used- Concentration exceeds solubility limit- Low-quality solvent | - Ensure the use of high-purity, anhydrous DMSO or DMF.- Prepare a more dilute stock solution.- Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution. | [8] |
| Precipitation Upon Dilution in Aqueous Medium | - Final concentration is too high for the aqueous environment.- Insufficient mixing during dilution.- Presence of certain salts or components in the medium that reduce solubility. | - Perform a serial dilution rather than a single large dilution.- Add the stock solution dropwise to the medium while vortexing.- Consider using a solubilizing agent like cyclodextrin if compatible with the assay.[9]- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). | [8][10] |
| Loss of Compound Activity | - Degradation due to light exposure.- Chemical instability in the aqueous medium over time. | - Protect all solutions containing this compound from light by using amber tubes or wrapping containers in aluminum foil.[11]- Prepare fresh working solutions immediately before each experiment. Do not store aqueous solutions.[3] | |
| Cell Toxicity or Off-Target Effects | - High concentration of the organic solvent (e.g., DMSO). | - Ensure the final concentration of the organic solvent in the cell culture is as low as possible (ideally ≤0.1%) and include a vehicle control in your experiments. | [12] |
References
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Choi, H. G., Lee, B. J., & Han, J. H. (1998). Improvement of dissolution and bioavailability of nitrendipine by inclusion in hydroxypropyl-beta-cyclodextrin. Drug development and industrial pharmacy, 24(10), 949–954. [Link]
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Regulla, S., Haupt, A., & Glossmann, H. (1992). Identification of the site of interaction of the dihydropyridine channel blockers nitrendipine and azidopine with the calcium-channel alpha 1 subunit. Molecular pharmacology, 41(4), 679–686. [Link]
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Soons, P. A., de Boer, A. G., van der Veen, F. M., & Breimer, D. D. (1990). Oral absorption profile of nitrendipine in healthy subjects: a kinetic and dynamic study. British journal of clinical pharmacology, 30(4), 547–556. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell Life Science & Technology Co., Ltd. [Link]
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Bellay, R., Bonnaure, A. C., Rault, P., Pertuisel, S., & Boivin, P. N. (2018). Stability of 5 mg/mL Nitrendipine Oral Suspension in Syrspend® SF PH4. Pharmaceutical technology in hospital pharmacy, 3(1), 27–32. [Link]
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Soons, P. A., van der Veen, F. M., de Boer, A. G., & Breimer, D. D. (1990). Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine. Journal of cardiovascular pharmacology, 15 Suppl 4, S15–S21. [Link]
- Process for improving the solubility of cell culture media. (2016).
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Santiago, T. M., & Lopez, L. M. (1990). Nitrendipine: a new dihydropyridine calcium-channel antagonist for the treatment of hypertension. DICP : the annals of pharmacotherapy, 24(2), 167–175. [Link]
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Sterile Product Preparation: Equipment, Technique & Monitoring. (n.d.). [Link]
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Singh, S., Bhinge, J. R., & Bhutani, R. (2005). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of pharmaceutical and biomedical analysis, 37(3), 647–655. [Link]
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Sterile Cell Culture Preparation. (n.d.). Sartorius. [Link]
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How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017, March 16). Eurofins DiscoverX. [Link]
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Triggle, D. J., Hawthorn, M., & Zheng, W. (1988). Potential-dependent interactions of nitrendipine and related 1,4-dihydropyridines in functional smooth muscle preparations. Journal of cardiovascular pharmacology, 12 Suppl 4, S91–S93. [Link]
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Thakare, V. M., et al. (2014). ENHANCEMENT OF SOLUBILITY OF NITRENDIPINE BY SOLID DISPERSION TECHNIQUE. Acta Biomedica Scientia, 1(3), 105-115. [Link]
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Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. (2017, May 22). Eurofins DiscoverX. [Link]
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Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). American Pharmaceutical Review. [Link]
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Baaske, D. M., DeMay, J. F., Latona, C. A., Mirmira, S., & Sigvardson, K. W. (1996). Stability of nicardipine hydrochloride in intravenous solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 53(14), 1701–1705. [Link]
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Swenson, C. F., & Dickerson, R. K. (2003). Stability of nifedipine in an extemporaneously compounded oral solution. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 60(10), 1019–1022. [Link]
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How can i avoid the peptide precipitation in the media? (2022, February 23). ResearchGate. [Link]
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Wells, T. G., Sinaiko, A. R., & Blumer, J. L. (1989). Antihypertensive effect and pharmacokinetics of nitrendipine in children. The Journal of pediatrics, 114(4 Pt 1), 655–661. [Link]
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Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
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Stoepel, K., & Vater, W. (1982). Pharmacological studies of the antihypertensive effect of nitrendipine. Arzneimittel-Forschung, 32(12), 1563–1567. [Link]
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Cell-based assays in drug discovery: the key to faster cures? (2021, February 9). Miltenyi Biotec. [Link]
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Initiation and Maintenance of Cell Cultures SOP 13209 Rev. 06. (n.d.). [Link]
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(S)-Nitrendipine Dose-Response Curve Generation in Cell Lines: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for generating precise and reproducible dose-response curves for (S)-Nitrendipine, the pharmacologically active enantiomer of Nitrendipine, a potent L-type calcium channel blocker. A thorough understanding of its dose-dependent effects is crucial for preclinical assessment and mechanistic studies. This document details a step-by-step protocol using a cell-based viability assay, elucidates the scientific rationale behind experimental choices, and outlines the data analysis required to derive key pharmacological parameters like EC50. The methodologies described are designed to ensure scientific rigor and data integrity.
Introduction: this compound and the Imperative of Dose-Response Analysis
Voltage-gated L-type calcium channels are integral to numerous physiological functions, including cardiovascular regulation and neuronal activity.[1] Dihydropyridine calcium channel blockers, such as Nitrendipine, are a class of drugs that target these channels and are widely used in treating conditions like hypertension.[2][3] Nitrendipine is a racemic mixture, with the (S)-enantiomer being significantly more potent in its channel-blocking activity than the (R)-enantiomer.[4] This stereospecificity highlights the necessity of evaluating the (S)-enantiomer independently to accurately characterize its pharmacological profile.
A dose-response analysis is a fundamental tool in pharmacology that establishes the relationship between drug concentration and the magnitude of the biological response.[5] Generating a dose-response curve allows for the determination of critical parameters that quantify a drug's activity:
-
EC50 (Half-maximal effective concentration): The concentration at which the drug elicits 50% of its maximal effect, a key indicator of potency.[6]
-
Hill Slope: Represents the steepness of the curve, offering insights into the cooperativity of the drug-receptor interaction.[6][7]
-
Emax (Maximum effect): The maximal response achievable with the drug.
This application note will provide a detailed protocol for generating a robust dose-response curve for this compound in a relevant cell line.
Scientific Rationale: Quantifying Cellular Responses to L-type Calcium Channel Inhibition
This compound functions by binding to the L-type calcium channels, thereby reducing the influx of calcium into the cell.[8][9] This disruption of calcium homeostasis can significantly impact cellular processes such as proliferation and viability, particularly in cells that are highly dependent on L-type calcium channel activity.
To quantify this effect, a cell viability assay is a reliable method. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric technique that measures the metabolic activity of cells, which is often proportional to cell viability.[10] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced, which can be quantified by measuring its absorbance, directly correlates with the number of viable cells.[11]
Caption: this compound's mechanism of action and the MTT assay principle.
Experimental Design and Protocol
Materials
| Reagent/Equipment | Example Supplier |
| This compound | Sigma-Aldrich |
| H9c2 cell line | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| MTT Reagent | Thermo Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| 96-well flat-bottom cell culture plates | Corning |
| Multichannel pipette | Eppendorf |
| Microplate reader | BioTek Instruments |
Cell Line Selection and Maintenance
The choice of cell line is paramount for the relevance of the study. A cell line endogenously expressing L-type calcium channels is ideal. The H9c2 cell line, derived from embryonic rat ventricle, is a suitable model as it expresses dihydropyridine-sensitive L-type calcium channels.[12]
Culture Conditions: H9c2 cells should be cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. The cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2. Passaging should occur when cells reach 80-90% confluency.
Step-by-Step Experimental Protocol
Day 1: Cell Seeding
-
Cell Preparation: Harvest sub-confluent H9c2 cells by washing with sterile PBS, followed by trypsinization.
-
Neutralization and Counting: Neutralize trypsin with complete culture medium and determine cell density and viability.
-
Seeding: Dilute the cell suspension and seed 100 µL per well into a 96-well plate at a density of 5,000 cells/well.
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
Day 2: Treatment with this compound
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Note: Dihydropyridines are light-sensitive; minimize light exposure during handling.
-
Serial Dilutions: Create a series of this compound dilutions in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., from 1 pM to 100 µM). Include a vehicle control (DMSO in medium) and a no-cell control.
-
Cell Treatment: Replace the existing medium with 100 µL of the prepared drug dilutions or controls in triplicate.
-
Incubation: Incubate the treated plates for a predetermined duration (e.g., 48 hours) at 37°C and 5% CO2.
Day 4: Cell Viability Assessment (MTT Assay)
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.[13]
-
Incubation: Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[13][14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for generating an this compound dose-response curve.
Data Analysis and Interpretation
Data Normalization
-
Background Correction: Subtract the average absorbance of the no-cell control wells from all other readings.
-
Normalization: Express the corrected absorbance values of treated wells as a percentage of the vehicle control.
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle) x 100
-
Curve Fitting
Plot the normalized data with the logarithm of the drug concentration on the x-axis and the percent viability on the y-axis. Fit the data to a sigmoidal dose-response curve using a non-linear regression model, such as the four-parameter logistic (4PL) model.[15][16][17]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
This analysis can be performed with software like GraphPad Prism or statistical packages in R.[18]
Interpreting the Results
| Parameter | Description |
| EC50 | A measure of the drug's potency; a lower EC50 indicates higher potency.[6] |
| Hill Slope | Indicates the steepness of the curve and can provide insights into the nature of the drug-receptor interaction.[7] |
| Emax | The maximum observed effect of the drug on cell viability. |
Ensuring Data Integrity
To ensure the reliability and reproducibility of the results, the following quality control measures are recommended:
-
Positive Control: Use a known cytotoxic agent to validate the assay's responsiveness.
-
Replicates: Conduct each experiment with a minimum of three biological replicates.
-
Solvent Control: Maintain a consistent and low concentration of DMSO (typically <0.5%) across all wells to avoid solvent-induced effects.
Conclusion
This application note presents a detailed and robust protocol for generating a dose-response curve for this compound using a cell-based viability assay. Adherence to this methodology will enable researchers to obtain high-quality, reproducible data on the potency and efficacy of this important L-type calcium channel blocker, which is essential for advancing both basic research and drug development efforts.
References
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Nitrendipine - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrendipine? Retrieved January 31, 2026, from [Link]
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Mechanism of action for Calcium Channel Antagonists. (2017, July 4). YouTube. Retrieved January 31, 2026, from [Link]
- Janis, R. A., & Triggle, D. J. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. Hypertension, 6(2 Pt 2), II56-61.
- Striessnig, J., & Koschak, A. (2008). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 1(1), 69–85.
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MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved January 31, 2026, from [Link]
- Kass, R. S., & Arena, J. P. (1989). L-type calcium channels, potassium channels, and novel nonspecific cation channels in a clonal muscle cell line derived from embryonic rat ventricle. Journal of General Physiology, 93(6), 1143–1168.
- Zhang, Y., et al. (2021). Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons. Scientific Reports, 11(1), 911.
- Vashisht, R., & A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Ismalaj, E., et al. (2022). Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. ChemRxiv.
- Spafford, J. D., et al. (2004). In Vitro Characterization of L-Type Calcium Channels and Their Contribution to Firing Behavior in Invertebrate Respiratory Neurons. Journal of Neurophysiology, 92(1), 223-234.
- Creative Diagnostics. (2025). Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. NIH.
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REPROCELL. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved January 31, 2026, from [Link]
- Miyama, M., et al. (1989). Stereoselectivity of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Journal of Medicinal Chemistry, 32(11), 2532-2538.
- Dage, J. L., et al. (2018). L-type voltage-gated calcium channel regulation of in vitro human cortical neuronal networks. bioRxiv.
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CDD Support. (2025, April 21). Hill Equation: Setting up a dose-response curve. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Dose-response curve of the normalized calcium increases in response to caffeine stimulation. Retrieved January 31, 2026, from [Link]
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The Comprehensive R Archive Network. (2021, August 17). dr4pl: Dose Response Data Analysis using the 4 Parameter Logistic (4pl) Model. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Retrieved January 31, 2026, from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 31, 2026, from [Link]
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GraphPad. (2026). The EC50. In GraphPad Prism 10 Curve Fitting Guide. Retrieved January 31, 2026, from [Link]
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REPROCELL. (n.d.). XTT Cell Viability Assay for Alvetex™ Scaffold 96 Well Plate Format. Retrieved January 31, 2026, from [Link]
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Creative Biolabs. (n.d.). Cav1.2 Calcium Channel Assay Service. Retrieved January 31, 2026, from [Link]
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Quantics Biostatistics. (2023, March 15). What is the 4PL Formula? Retrieved January 31, 2026, from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 31, 2026, from [Link]
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protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved January 31, 2026, from [Link]
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ResearchGate. (n.d.). Average EC 50 -values and hill slopes of the dose-response curves of... Retrieved January 31, 2026, from [Link]
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Chem Help ASAP. (2023, August 25). generation of dose-response curves. YouTube. Retrieved January 31, 2026, from [Link]
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GraphPad. (2026). Equation: Asymmetrical (five parameter). In GraphPad Prism 10 Curve Fitting Guide. Retrieved January 31, 2026, from [Link]
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Wikipedia. (n.d.). EC50. Retrieved January 31, 2026, from [Link]
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Application Notes and Protocols for Validating (S)-Nitrendipine Efficacy in Animal Models of Dementia
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Rationale for (S)-Nitrendipine in Dementia
Dementia, a syndrome characterized by a progressive decline in cognitive function, represents a significant and growing global health challenge. The two most common forms are Alzheimer's disease (AD) and vascular dementia (VaD), which frequently coexist. A key pathological feature in many neurodegenerative diseases, including dementia, is the dysregulation of intracellular calcium (Ca2+) homeostasis. L-type voltage-gated calcium channels (L-VGCCs) are crucial regulators of Ca2+ influx into neurons, and their over-activation can lead to a cascade of detrimental events, including excitotoxicity, mitochondrial dysfunction, and the promotion of amyloid-beta (Aβ) production and tau hyperphosphorylation, all hallmarks of AD pathology.[1]
This compound, a dihydropyridine L-type calcium channel blocker, has emerged as a promising therapeutic candidate for dementia. It can cross the blood-brain barrier and has been shown to reduce the incidence of dementia in clinical studies.[2][3] In animal models of AD, nitrendipine has demonstrated efficacy in reducing Aβ levels.[2][4] This document provides a comprehensive guide for researchers to design and execute preclinical studies to validate the efficacy of this compound in relevant animal models of dementia.
I. Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for the successful evaluation of any potential therapeutic. The ideal model should recapitulate key aspects of the human disease pathology and cognitive deficits.[5] For validating this compound, we recommend a dual-pronged approach, utilizing models for both Alzheimer's-like pathology and vascular cognitive impairment.
Alzheimer's Disease Models
a) Transgenic Models: Simulating Familial AD
Genetically engineered mouse models that overexpress human genes with mutations linked to familial AD are invaluable for studying specific pathological pathways.[6]
-
APP/PS1 Mouse Model: This widely used model co-expresses mutated human amyloid precursor protein (APP) and presenilin-1 (PS1) genes.[7] These mice develop age-dependent Aβ plaques, gliosis, and cognitive deficits, making them suitable for assessing the impact of this compound on amyloid pathology and related cognitive decline.[7]
-
3xTg-AD Mouse Model: This model carries three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and neurofibrillary tangles (NFTs), the two core pathologies of AD.[6] This model is particularly useful for investigating the effects of this compound on both amyloid and tau pathologies.
-
5xFAD Mouse Model: This model expresses five familial AD mutations and exhibits a rapid and aggressive amyloid pathology, with plaque deposition starting as early as two months of age. This accelerated timeline can be advantageous for shorter-term studies.
b) Non-Transgenic Model: Modeling Sporadic, Age-Related AD
-
Senescence-Accelerated Mouse Prone 8 (SAMP8): This model exhibits an accelerated aging phenotype with age-related learning and memory deficits, oxidative stress, and increased levels of Aβ and hyperphosphorylated tau.[8] As a model of sporadic AD, which accounts for the majority of human cases, SAMP8 mice offer a unique platform to evaluate the neuroprotective effects of this compound in the context of aging.[9]
Vascular Dementia Models
Given the vascular effects of L-type calcium channel blockers, it is crucial to assess the efficacy of this compound in models of vascular cognitive impairment.
-
Bilateral Common Carotid Artery Stenosis (BCAS) Mouse Model: This model induces chronic cerebral hypoperfusion by narrowing the carotid arteries, leading to white matter damage, neuroinflammation, and cognitive impairment, mimicking key features of subcortical ischemic vascular dementia.[10]
II. Experimental Design and Workflow
A well-structured experimental design is critical for obtaining robust and reproducible data. The following workflow provides a comprehensive framework for validating the efficacy of this compound.
Caption: Experimental workflow for validating this compound efficacy.
III. Detailed Protocols
This compound Formulation and Administration
a) Formulation:
This compound should be dissolved in a vehicle suitable for oral administration, such as a solution of 0.5% carboxymethylcellulose (CMC) in sterile water. The solution should be prepared fresh daily and protected from light.
b) Dosage:
Based on previous studies with related compounds, a starting point for dose-response studies in mice could be in the range of 1-10 mg/kg/day.[11] A pilot study to determine the optimal dose that provides therapeutic effects without causing significant side effects is recommended.
c) Administration Protocol (Oral Gavage):
Oral gavage is a precise method for delivering a specific dose of the compound.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouth.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is gently advanced.
-
Delivery: Once the needle is in the correct position (up to the pre-measured mark), slowly administer the this compound solution.
-
Withdrawal: Gently withdraw the needle in the same angle it was inserted.
-
Monitoring: Observe the animal for a few minutes post-gavage for any signs of distress.
Behavioral Assessments
Behavioral tests should be conducted both at baseline and after the treatment period to assess cognitive function.[12][13][14]
a) Morris Water Maze (MWM) for Spatial Learning and Memory:
This test assesses hippocampal-dependent spatial learning and memory.[15][16][17]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Four trials per day with a 15-minute inter-trial interval.
-
For each trial, the mouse is placed in the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to stay there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
b) Y-Maze for Short-Term Spatial Working Memory:
This maze relies on the innate tendency of rodents to explore novel environments.[10][18][19][20][21]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An "alternation" is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
-
Calculation:
-
Percent alternation = [Number of alternations / (Total number of arm entries - 2)] x 100.
-
c) Novel Object Recognition (NOR) Test for Recognition Memory:
This test assesses the ability of the mouse to recognize a familiar object from a novel one.[22][23][24][25][26]
-
Apparatus: An open-field arena.
-
Habituation Phase: Allow the mouse to explore the empty arena for 5-10 minutes for 2-3 days.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Test Phase (after a retention interval, e.g., 24 hours): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.
-
Analysis: Record the time spent exploring each object. A discrimination index can be calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Post-Mortem Tissue Analysis
At the end of the study, animals are euthanized, and brain tissue is collected for biochemical and histopathological analyses.
a) Biochemical Analysis: Western Blotting for Synaptic and Pathological Markers:
Western blotting can quantify the levels of key proteins involved in synaptic function and AD pathology.
-
Tissue Homogenization: Dissect the hippocampus and cortex and homogenize in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against:
-
Synaptic markers: Synaptophysin, PSD-95
-
AD pathology markers: Aβ (6E10), Phospho-Tau (AT8)
-
Loading control: β-actin or GAPDH
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
b) Histopathological Analysis:
Immunohistochemistry and specific staining techniques can visualize the pathological changes in the brain.
-
Tissue Preparation: Perfuse the animals with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA and then cryoprotect in 30% sucrose. Section the brains using a cryostat or vibratome.
-
Immunohistochemistry for Aβ and Phospho-Tau:
-
Perform antigen retrieval on the brain sections.
-
Block with a blocking solution (e.g., 5% normal goat serum in PBST).
-
Incubate with primary antibodies against Aβ (e.g., 4G8) and phospho-tau (e.g., AT8).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope and quantify the plaque load and tangle density.
-
-
Thioflavin S Staining for Fibrillar Aβ Plaques:
-
Nissl Staining for Neuronal Loss:
IV. Data Presentation and Interpretation
Quantitative data from behavioral tests and biochemical/histopathological analyses should be presented in a clear and concise manner.
Table 1: Hypothetical Behavioral Data Summary
| Treatment Group | MWM Escape Latency (s) | MWM Time in Target Quadrant (%) | Y-Maze % Alternation | NOR Discrimination Index |
| Vehicle Control | 45 ± 5 | 28 ± 3 | 55 ± 4 | 0.1 ± 0.05 |
| This compound (1 mg/kg) | 35 ± 4 | 38 ± 4 | 65 ± 5 | 0.3 ± 0.06 |
| This compound (5 mg/kg) | 28 ± 3 | 45 ± 5 | 72 ± 4 | 0.4 ± 0.07 |
| Positive Control | 30 ± 4 | 42 ± 5 | 70 ± 5 | 0.35 ± 0.06 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Hypothetical Biochemical and Histopathological Data Summary
| Treatment Group | Aβ Plaque Load (%) | Phospho-Tau Levels (relative to control) | Synaptophysin Levels (relative to control) | CA1 Neuronal Count |
| Vehicle Control | 12 ± 1.5 | 2.5 ± 0.3 | 0.6 ± 0.08 | 5500 ± 300 |
| This compound (1 mg/kg) | 8 ± 1.2 | 1.8 ± 0.2 | 0.8 ± 0.07 | 6500 ± 250 |
| This compound (5 mg/kg) | 5 ± 0.8 | 1.2 ± 0.15 | 0.95 ± 0.06 | 7200 ± 200 |
| Positive Control | 6 ± 1.0 | 1.5 ± 0.2 | 0.9 ± 0.07** | 6800 ± 280* |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
V. Proposed Mechanism of Action of this compound in Dementia
The therapeutic potential of this compound in dementia is believed to stem from its ability to modulate neuronal calcium influx through L-type voltage-gated calcium channels.
Caption: Proposed mechanism of this compound in mitigating dementia pathology.
By blocking L-VGCCs, this compound is hypothesized to reduce the excessive influx of calcium into neurons, thereby attenuating the downstream pathological events, including Aβ production, tau hyperphosphorylation, and excitotoxicity. This neuroprotective effect is expected to translate into improved synaptic function and, ultimately, the amelioration of cognitive deficits.
VI. Conclusion
The protocols and guidelines presented in this document provide a robust framework for the preclinical validation of this compound as a potential therapeutic agent for dementia. By employing a combination of relevant animal models, comprehensive behavioral assessments, and detailed biochemical and histopathological analyses, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The multifaceted approach outlined here, targeting both Alzheimer's-like and vascular pathologies, will provide a thorough evaluation of the therapeutic potential of this compound in addressing this devastating neurological condition.
References
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Bio-protocol. (n.d.). Thioflavin S staining for detection of beta amyloid plaques. Retrieved from [Link]
-
WebPath. (n.d.). Modified Thioflavin S - Senile Plaques (Amyloid). Retrieved from [Link]
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Alzforum. (n.d.). Thioflavin S Staining. Retrieved from [Link]
- BenchChem. (2025).
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Novotny, M., Klimova, B., & Valis, M. (2018). Nitrendipine and Dementia: Forgotten Positive Facts?. Frontiers in Aging Neuroscience, 10, 418. [Link]
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Synaptic Systems. (n.d.). Synaptic Systems protocol for western blotting - AP staining. Retrieved from [Link]
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WebPath. (n.d.). Thioflavine S - Amyloid. Retrieved from [Link]
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Bachmeier, C., Beaulieu-Abdelahad, D., Mullan, M., & Paris, D. (2010). L-type voltage-gated calcium channel blockade with isradipine as a therapeutic strategy for Alzheimer's disease. Neurotherapeutics, 7(1), 49-56. [Link]
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Zhang, X., et al. (2022). Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice. STAR protocols, 3(1), 101069. [Link]
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PubMed. (n.d.). Effect of L-type calcium channel blockers on activity of newly formed synapses in mice. Retrieved from [Link]
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Daschil, N., et al. (2012). L-type calcium channel blockers and substance P induce angiogenesis of cortical vessels associated with beta-amyloid plaques in an Alzheimer mouse model. Neurobiology of aging, 33(5), 967-980. [Link]
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PubMed. (n.d.). A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting. Retrieved from [Link]
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Alzforum. (n.d.). Thioflavin-S staining protocol. Retrieved from [Link]
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Protocols.io. (n.d.). Western Blotting for Neuronal Proteins. Retrieved from [Link]
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WebPath. (n.d.). Nissl Substance - Cresyl Echt Violet Stain. Retrieved from [Link]
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IHC WORLD. (2024, January 26). Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord. Retrieved from [Link]
-
IHC WORLD. (2023, August 8). Nissl Staining Method and Protocol on Paraffin Sections. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Nitrendipine and Dementia: Forgotten Positive Facts?. Retrieved from [Link]
-
PubMed. (2018). Nitrendipine and Dementia: Forgotten Positive Facts?. Retrieved from [Link]
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PubMed. (2012). Reduction in neuronal L-type calcium channel activity in a double knock-in mouse model of Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (2015, August 18). Western blot on post-synaptic proteins: which is the best protocol to extract post-synaptic proteins from mouse brain?. Retrieved from [Link]
-
PubMed. (n.d.). [3H]nitrendipine binding in temporal cortex in Alzheimer's and Huntington's diseases. Retrieved from [Link]
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PubMed. (2022). L-Type Ca2+ Channel Inhibition Rescues the LPS-Induced Neuroinflammatory Response and Impairments in Spatial Memory and Dendritic Spine Formation. Retrieved from [Link]
-
PubMed. (n.d.). Effect of the calcium channel blocker nitrendipine in normotensive and spontaneously hypertensive, diabetic rats on kidney morphology and urinary albumin excretion. Retrieved from [Link]
- The Mount Sinai Hospital / Mount Sinai School of Medicine. (2012, October 26). Drug shows promise in animal model of Alzheimer's and Parkinson's with dementia.
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Stroke. (2024, June 11). Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease. Retrieved from [Link]
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PubMed. (n.d.). Treatment with nicardipine protects brain in an animal model of hypertension-induced damage. Retrieved from [Link]
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ScienceDirect. (2022, November 24). Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease. Retrieved from [Link]
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National Institutes of Health. (2023, March 6). Evaluation of therapeutic effects of tetramethylpyrazine nitrone in Alzheimer's disease mouse model and proteomics analysis. Retrieved from [Link]
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PubMed. (n.d.). Amyloid beta and tau are associated with the dual effect of neuroinflammation on neurodegeneration. Retrieved from [Link]
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ResearchGate. (n.d.). A comparative study between cilnidipine and amlodipine on learning and memory in albino mice. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Animal Models of Vascular Cognitive Impairment and Dementia (VCID). Retrieved from [Link]
-
Karolinska Institutet. (2025, March 27). Common multi-medication therapies affect Alzheimer's Disease pathology differently in male and female mice. Retrieved from [Link]
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PubMed. (2023). Ameliorative Effect of Medicarpin on Scopolamine-Induced Cognitive Impairment in Mice. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Potential for specific dihydropyridine calcium channel blockers to have a positive impact on cognitive function in humans: a systematic review. Retrieved from [Link]
-
EurekAlert!. (2018, July 4). Stabilizing endothelial cells could help tackle vascular dementia. Retrieved from [Link]
-
MDPI. (n.d.). Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice. Retrieved from [Link]
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PubMed. (2012). Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Establishment of an animal model of vascular dementia. Retrieved from [Link]
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National Institutes of Health. (n.d.). Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease. Retrieved from [Link]
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YouTube. (2021, October 26). Amyloid-β toxicity modulates tau phosphorylation through the PAX6 signalling pathway. Retrieved from [Link]
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National Institutes of Health. (n.d.). Adaptable toolbox to characterize Alzheimer's disease pathology in mouse models. Retrieved from [Link]
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ResearchGate. (2025, August 6). Application of APP/PS1 Transgenic Mouse Model for Alzheimer’s Disease. Retrieved from [Link]
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MDPI. (n.d.). Navigating Alzheimer's Disease Mouse Models: Age-Related Pathology and Cognitive Deficits. Retrieved from [Link]
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ResearchGate. (2025, August 6). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines | Request PDF. Retrieved from [Link]
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YouTube. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. Retrieved from [Link]
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SlidePlayer. (n.d.). Novel object recognition test By Xuansong Mao Necessary pilot experiments 1. Testing for induced reference 2. For habituation,. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of pathological features in Alzheimer's disease brain tissue with a large field-of-view visible-light optical coherence microscope. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Nitrendipine for In Vivo Applications
[1]
Current Status: Operational Subject: (S)-Nitrendipine (L-Type Calcium Channel Antagonist) Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology[1]
Introduction: The "Yellow Powder" Challenge
Welcome to the technical guide for this compound. As a dihydropyridine (DHP) calcium channel blocker, this molecule presents a classic "triad of difficulty" for in vivo researchers: extreme lipophilicity , high photolability , and significant first-pass metabolism .[1]
While many researchers utilize racemic Nitrendipine, the use of This compound is critical for precise mechanistic studies, as it is the eutomer (active enantiomer) responsible for high-affinity antagonism of L-type voltage-gated calcium channels (
This guide moves beyond basic datasheets to address the causal factors behind experimental failure.
Module 1: Formulation & Solubility Strategy
The Core Problem: this compound is practically insoluble in water.[1][2] A common failure mode is "crashing out" (precipitation) upon contact with physiological saline, leading to erratic data or micro-embolisms in animals.[1]
Troubleshooting Q&A
Q: My solution turned cloudy immediately after adding saline. Can I still inject it? A: Absolutely not. Cloudiness indicates precipitation of the drug.[1] Injecting this intravenously (IV) can cause embolisms; injecting it intraperitoneally (IP) results in local irritation and unpredictable absorption rates.[1] You must restart using a "co-solvent" or "surfactant" strategy.[1]
Q: Can I use 100% DMSO? A: theoretically yes for solubility, but biologically no . High volumes of DMSO are toxic and can induce histamine release or cardiovascular artifacts in rats/mice.[1] For IV, keep DMSO <5-10% of total volume.[1] For IP, <20% is generally tolerated but suboptimal compared to PEG-based vehicles.[1]
Recommended Protocol: The PEG-400/Ethanol System
Best for: IP or IV administration in Rats/Mice[1]
This vehicle utilizes co-solvency (Ethanol) and dielectric constant modification (PEG400) to maintain solubility upon aqueous dilution.[1]
Reagents:
Step-by-Step Procedure:
-
Weighing: Weigh the required amount of this compound (e.g., 5 mg) in a dimly lit room (See Module 2).
-
Primary Solubilization: Dissolve powder completely in 10% of final volume Absolute Ethanol. Vortex until clear yellow.
-
Carrier Addition: Add 40% of final volume PEG400. Vortex.
-
Aqueous Dilution: Slowly add 50% of final volume Sterile Saline while vortexing.
Visualization: Vehicle Decision Logic
Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route. Note that IV routes require stricter surfactant controls to prevent hemolysis or precipitation.[1]
Module 2: Stability & Photolability (The "Silent Killer")
The Core Problem: Dihydropyridines are extremely sensitive to UV and visible light (wavelengths <450 nm).[1] Exposure causes the aromatization of the dihydropyridine ring into a nitrosophenyl pyridine derivative.[1] This degradation product is pharmacologically inactive at the calcium channel.[1]
Troubleshooting Q&A
Q: I prepared the solution on the benchtop under normal fluorescent lights. Is it okay? A: Likely not. Significant degradation can occur within 30–60 minutes under standard lab lighting.[1] If the bright yellow solution turns paler or develops a precipitate over time, it has degraded.[1]
Q: Can I store the stock solution? A: this compound stock in 100% DMSO or Ethanol can be stored at -20°C if protected from light (amber vials + foil).[1] Aqueous dilutions (in saline) must be used immediately (within 4 hours) due to potential hydrolytic instability and precipitation risks.[1]
Handling Protocol: The "Dark Room" Standard
-
Amber Glassware: All storage vials must be amber glass.[1]
-
Foil Wrap: Syringes and infusion lines should be wrapped in aluminum foil during the experiment.
-
Sodium Vapor/Red Light: If available, perform weighing and dissolution under sodium vapor lamps (yellow light) or red photographic light, which do not trigger the degradation reaction.
Module 3: Pharmacokinetics & Dosing
The Core Problem: this compound undergoes extensive first-pass metabolism in the liver (CYP3A4 oxidation).[1] This creates a massive discrepancy between Oral (PO) and Parenteral (IV/IP) dosing.[1]
Dose Optimization Table
The following ranges are derived from rat/mouse hypertension models. Note: If switching from Racemic Nitrendipine to pure this compound, the effective dose may be lower (approx. 50%) because you are removing the less active (R)-enantiomer.[1]
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Notes |
| Bioavailability | 100% | ~60–80% | 10–30% | High hepatic extraction reduces PO efficacy.[1] |
| Typical Dose (Rat) | 0.3 – 1.0 mg/kg | 3.0 – 10.0 mg/kg | 10.0 – 30.0 mg/kg | PO doses must be high to saturate metabolic enzymes.[1] |
| Onset of Action | Immediate (<1 min) | Rapid (10–20 min) | Delayed (30–60 min) | |
| Duration | Short (1–2 hrs) | Moderate (2–4 hrs) | Longer (sustained) |
Visualization: Pharmacodynamic Pathway
Figure 2: Pharmacokinetic pathway highlighting the critical "First Pass" bottleneck for oral/IP dosing.[1] IV administration bypasses the initial metabolic extraction.
Module 4: Experimental Validation (Self-Check)
Before commencing the main study, run this n=3 Pilot Validation :
-
Preparation: Make 5 mL of vehicle (10:40:50 EtOH:PEG:Saline) containing 1 mg/mL this compound.
-
Stability Check: Leave 1 mL in a clear vial on the bench and 1 mL in a foil-wrapped vial.
-
Precipitation Check: Inject 0.1 mL of the solution into 1 mL of warm (37°C) saline in a test tube.
-
Pass Criteria: No immediate white cloud formation.[1]
-
References
-
Solubility & Formulation: Cayman Chemical.[1] (2022).[1][3][4] Nitrendipine Product Information. Retrieved from [1]
-
Photostability: Tønnesen, H. H. (2001).[1] Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics, 225(1-2), 1-14.[1] Link
-
Pharmacokinetics (First Pass): Mikus, G., et al. (1987).[1] The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs.[1][5] Arzneimittelforschung, 37(1), 29-33.[1] Link
-
Enantiomeric Potency: Eltze, M., et al. (1990).[1] Stereoselective inhibition of thromboxane-induced contraction of guinea-pig trachea by calcium channel blockers.[1] European Journal of Pharmacology, 180(1), 161-168.[1] (Validating (S)-enantiomer potency in smooth muscle).
-
Nanocrystal Formulations: Quan, P., et al. (2011).[1] Preparation of stable nitrendipine nanosuspensions using the precipitation–ultrasonication method for enhancement of dissolution and oral bioavailability.[1][6] European Journal of Pharmaceutical Sciences, 40(4), 325-331.[1] Link
Sources
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- 4. youtube.com [youtube.com]
- 5. The pharmacokinetics of nitrendipine. I. Absorption, plasma concentrations, and excretion after single administration of [14C]nitrendipine to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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(S)-Nitrendipine Stability and Degradation in Solution: A Technical Support Guide
Welcome to the technical support center for (S)-Nitrendipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound in solution. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: light, pH, and temperature. As a dihydropyridine derivative, this compound is particularly susceptible to photodegradation.[1] Exposure to UV or even ambient light can lead to the oxidation of the dihydropyridine ring, forming the pyridine derivative, which is pharmacologically inactive.[1][2] Additionally, the pH of the solution plays a critical role; degradation is observed to be faster in acidic media compared to alkaline conditions.[3] Temperature can also accelerate degradation, with higher temperatures increasing the rate of decomposition.[4][5]
Q2: What is the main degradation product of this compound?
A2: The major degradation product of this compound through oxidation, particularly photodegradation, is its corresponding pyridine derivative, dehydronitrendipine.[3] This transformation involves the aromatization of the dihydropyridine ring.[1] Hydrolytic degradation can also occur, leading to the formation of corresponding acid derivatives.[6][7]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, it is crucial to protect them from light and store them at low temperatures. For long-term storage (up to 2 years), it is recommended to store stock solutions at -80°C.[8] For shorter-term storage (up to 1 year), -20°C is acceptable.[8] Always use amber vials or wrap containers in aluminum foil to protect the solution from light.[9][10] It is also advisable to purge the solvent with an inert gas before preparing the stock solution to minimize oxidative degradation.[11] Aqueous solutions of nitrendipine are not recommended for storage for more than one day.[11]
Q4: I'm observing a rapid loss of this compound concentration in my experiments. What could be the cause?
A4: Rapid loss of this compound concentration is most commonly due to photodegradation. Ensure that all your experimental steps, from solution preparation to analysis, are performed under light-protected conditions. Use amber glassware, cover your containers with aluminum foil, and minimize exposure to ambient light.[10] Another potential cause is the pH of your medium. This compound degrades more rapidly in acidic conditions.[3] Check the pH of your solution and adjust if necessary. Finally, consider the possibility of thermal degradation if your experiments are conducted at elevated temperatures.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | 1. Confirm Peak Identity: If possible, use a reference standard of the expected degradation product (dehydronitrendipine) to confirm its identity. 2. Review Handling Procedures: Ensure all solutions were protected from light during preparation and handling.[10] 3. Check Solution pH: Verify the pH of your mobile phase and sample solutions. Acidic conditions can accelerate degradation.[3] 4. Assess Temperature Exposure: Evaluate if the samples were exposed to high temperatures during preparation or storage. |
| Poor reproducibility of results | Inconsistent sample handling leading to variable degradation | 1. Standardize Light Exposure: Implement a strict protocol for minimizing light exposure for all samples and standards. Use a dark room or a cabinet for sample preparation. 2. Control Temperature: Ensure all samples are processed and stored at the same, controlled temperature. 3. Prepare Fresh Solutions: Due to its limited stability in aqueous solutions, prepare fresh this compound solutions for each experiment.[11] |
| Low recovery of this compound | Adsorption to container surfaces or significant degradation | 1. Use Appropriate Containers: Employ silanized glass vials to minimize adsorption. 2. Optimize Extraction Procedure: If performing extractions, ensure the chosen solvent and pH are optimal for this compound recovery and minimize degradation during the process. 3. Perform Forced Degradation Study: Conduct a forced degradation study (see protocol below) to understand the degradation profile and ensure your analytical method can separate the parent drug from its degradants.[3] |
Experimental Protocols
Here are detailed protocols for key experiments related to this compound stability.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vial with a screw cap
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of this compound powder accurately using an analytical balance in a dimly lit room.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of DMSO to dissolve the powder.
-
Purge the DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the purged DMSO to the volumetric flask containing the this compound to the final desired volume.
-
Mix thoroughly until the powder is completely dissolved.
-
Transfer the stock solution to an amber glass vial for storage.
-
Store the stock solution at -20°C or -80°C, protected from light.[8]
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm or 365 nm)
-
Water bath or oven
-
HPLC system with a UV detector
Procedure:
-
Acidic Degradation:
-
Mix equal volumes of this compound stock solution and 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Mix equal volumes of this compound stock solution and 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the aliquots with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a specified time.
-
Withdraw aliquots at different time points and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the this compound solution (in a quartz cuvette or a clear glass vial) to a UV lamp at a fixed distance.
-
Withdraw aliquots at different time points and analyze by HPLC.
-
Perform a parallel experiment with a control sample wrapped in aluminum foil to shield it from light.
-
-
Thermal Degradation:
-
Place the this compound solution in an oven or a water bath at an elevated temperature (e.g., 80°C).
-
Withdraw aliquots at different time points, cool to room temperature, and analyze by HPLC.
-
Data Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.[3][12]
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point under each stress condition.
Diagrams
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability assessment.
References
-
Bellay, R., Bonnaure, A. C., Rault, P., Pertuisel, S., Lester, M. A., & Boivin, P. N. (2018). Stability of 5 mg/mL Nitrendipine Oral Suspension in Syrspend® SF PH4. Pharmaceutical Technology in Hospital Pharmacy, 3(1), 27-33. [Link]
-
Dhake, A. S., Sonaye, S. B., & Kasture, V. S. (2010). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 718-723. [Link]
-
Zhang, Y., Wang, Y., & Ma, L. (2007). Effect of temperature, pH and light on the stability of sulforaphane solution. Wei Sheng Yan Jiu, 36(5), 606-608. [Link]
-
Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Al-Jenoobi, F. I. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2844. [Link]
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Swenson, C. F., & Anaizi, N. H. (2003). Stability of nifedipine in an extemporaneously compounded oral solution. American Journal of Health-System Pharmacy, 60(10), 1019-1022. [Link]
-
Wikipedia. (2023, December 1). Nitrendipine. [Link]
-
Vallejo, D., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 34(1), 18-23. [Link]
-
Squella, J. A., & Nunez-Vergara, L. J. (2011). Time-course of hydrolytic products from (A) nitrendipine and (B) nisoldipine at 5 × 10 − 5 M and pH 10. [Image]. In Hydrolytic degradation of nitrendipine and nisoldipine. ResearchGate. [Link]
-
Squella, J. A., & Nunez-Vergara, L. J. (2011). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of the Chilean Chemical Society, 56(3), 778-781. [Link]
-
Popović, G., Cakar, M., & Vladimirov, S. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 263-269. [Link]
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Fasan, A., & Dall'Acqua, S. (2015). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Journal of Pharmaceutical and Biomedical Analysis, 116, 15-25. [Link]
-
Zgirski, A., & Szefer, P. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 461-466. [Link]
- CN109734656B - Preparation method of nitrendipine - Google P
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Moisoiu, V., et al. (2022). Complex Spectroscopy Studies of Nifedipine Photodegradation. Molecules, 27(19), 6537. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Zgirski, A., & Szefer, P. (2006). Changes in the UV spectra on thermal decomposition of the 1,4-DHP... [Image]. In Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. [Link]
-
Sadana, G. S., & Ghogare, A. B. (1991). Studies on photodegradation process of psychotropic drugs: a review. Indian Journal of Pharmaceutical Sciences, 53(6), 221. [Link]
-
Patel, J. P., & Patel, C. N. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and. African Journal of Biomedical Research, 27(3). [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2019). Safe handling of hazardous drugs. CADTH. [Link]
-
Fasan, A., & Dall'Acqua, S. (2015). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Journal of Pharmaceutical and Biomedical Analysis, 116, 15-25. [Link]
-
Choi, H. G., Lee, B. J., Han, J. H., & Lee, M. K. (2000). Improvement of dissolution and bioavailability of nitrendipine by inclusion in hydroxypropyl-beta-cyclodextrin. Drug Development and Industrial Pharmacy, 26(11), 1257-1263. [Link]
-
ResearchGate. (n.d.). The photodegradation process of nifedipine. [Image]. [Link]
-
de Oliveira, G. G., Ferraz, H. G., & Matos, J. R. (2011). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 106(3), 887-892. [Link]
-
Maher, A., et al. (2016). Exploring the thermal behaviour of the solvated structures of nifedipine. CrystEngComm, 18(39), 7563-7572. [Link]
-
Kumar, A., & Singh, A. (2014). Degradation study of different brands of amlodipine using UV spectrophotometer. Journal of Scientific and Innovative Research, 3(4), 424-429. [Link]
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Technical Support Center: Mitigating (S)-Nitrendipine Phototoxicity in Live-Cell Imaging
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (S)-Nitrendipine in live-cell imaging experiments. This compound is a potent L-type calcium channel blocker and a valuable tool in cardiovascular and neuroscience research.[1][2][3] However, its utility in fluorescence microscopy is often hampered by a significant, yet frequently underestimated, issue: phototoxicity.[4][5] This guide provides in-depth, evidence-based answers and troubleshooting protocols to help you acquire reliable, artifact-free data.
Frequently Asked Questions & Troubleshooting
Q1: My cells look stressed or are dying after I image them in the presence of this compound. What is happening?
A1: You are likely observing phototoxicity. When cells treated with this compound are exposed to high-intensity light, particularly in the UV-to-blue range, the drug molecule can absorb this energy and trigger a cascade of damaging photochemical reactions.[6][7] This is a common issue with dihydropyridine (DHP) class compounds.[6][8][9]
Visible signs of phototoxicity include:
-
Morphological Changes: Membrane blebbing, formation of vacuoles, cell rounding, and detachment.[10]
-
Functional Impairment: Arrest of the cell cycle, inhibition of cell migration, and mitochondrial depolarization.[11][12]
-
Cell Death: In severe cases, outright apoptosis or necrosis.[11][12]
It is crucial to understand that even in the absence of these overt signs, subtle phototoxic effects can alter cellular physiology, potentially confounding your experimental results.[4][5][13]
Q2: What is the scientific mechanism behind this compound phototoxicity?
A2: The phototoxicity of this compound, like other 1,4-dihydropyridines, stems from its chemical structure. The dihydropyridine ring is highly photosensitive.[6][7] When the molecule absorbs photons from the microscope's excitation light, it enters an excited state. This energy is then transferred to molecular oxygen within the cell, generating highly damaging reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[6][7][11] These ROS can then indiscriminately oxidize vital cellular components, including lipids, proteins, and nucleic acids, leading to widespread cellular damage and the stress responses you observe.[7][10][11][12]
Figure 1. Mechanism of this compound phototoxicity.
Q3: How can I select the right imaging parameters to avoid this phototoxicity?
A3: The key is to minimize the overlap between your excitation wavelength and the absorbance spectrum of this compound. Spectrophotometry data indicates that nitrendipine has two primary absorbance peaks: one in the UV range (~236 nm) and a significant one in the near-UV/visible range at approximately 353 nm .[2][14]
Core Strategy: Avoid these absorbance peaks.
-
Shift to Longer Wavelengths: The most effective strategy is to use fluorophores that are excited by longer wavelengths (green, red, or far-red light). Light in the 550-650 nm range is significantly less likely to be absorbed by the drug.
-
Reduce Light Dose: Regardless of the wavelength, always use the minimum possible excitation light intensity and the shortest possible exposure time that provides an adequate signal-to-noise ratio.[15][16] There are two schools of thought on this:
-
Diffuse Light Delivery (DLD): Use lower power over a longer exposure time. This may allow cellular ROS-scavenging mechanisms to keep up.[16]
-
Condensed Light Delivery (CLD): Use higher power for the shortest possible time. The argument is that the total light dose is the most critical factor.[16] You must empirically determine which approach works best for your specific cell type and experimental setup.
-
-
Use Highly Sensitive Detectors: Employing sensitive cameras (e.g., sCMOS, EMCCD) allows you to reduce the required excitation light, thereby minimizing phototoxicity.[15]
The following table provides a general guide for choosing your imaging setup.
| Fluorophore / Channel | Common Excitation Wavelength (nm) | This compound Absorbance at Wavelength | Risk Level | Recommended Mitigation Strategy |
| DAPI / Hoechst | 355 / 405 | High | Very High | Avoid if possible. Use extremely low laser power (<<1%) and minimal exposure. Consider alternative nuclear stains excited at longer wavelengths. |
| CFP | 405-440 | Moderate | High | Use with extreme caution. Minimize exposure time and intensity. Shift to a GFP/YFP combination if possible. |
| GFP / FITC | 470-490 | Low to Moderate | Moderate | This is a common but potentially problematic range. Use the lowest possible laser power. Keep exposure times short. Actively monitor for signs of phototoxicity. |
| YFP / Venus | 500-520 | Low | Low | A safer alternative to GFP. Still requires prudent use of illumination. |
| RFP / mCherry | 555-587 | Very Low | Very Low | Recommended. Minimal spectral overlap. Ideal for use with this compound. |
| Cy5 / Alexa Fluor 647 | 630-650 | Negligible | Minimal | Highly Recommended. The safest option to avoid direct excitation of this compound. |
Q4: Are there chemical or environmental strategies to protect my cells?
A4: Yes. In addition to optimizing imaging parameters, you can bolster the cells' defenses against oxidative stress.
-
Use Antioxidants: Supplementing your imaging medium with ROS scavengers can help neutralize the damaging molecules produced by phototoxicity.[10]
-
Use Specialized Imaging Media: Some commercial media are formulated without components like riboflavin and pyridoxal, which can themselves act as photosensitizers and contribute to ROS production.[10] Using these specialized media can lower the overall phototoxic burden on the cells.
Q5: How can I be certain that I have successfully reduced phototoxicity?
A5: Trustworthiness in science requires validation. Do not just assume your new settings are better; you must perform a control experiment to prove it. A straightforward way to do this is to directly measure ROS production.
Protocol: Experimental Validation of Reduced Phototoxicity using a ROS-Sensitive Dye
This protocol uses a commercially available dye, such as CellROX™ Green, which fluoresces upon oxidation by ROS.[17]
-
Cell Preparation: Plate your cells on imaging-quality glass-bottom dishes and allow them to adhere overnight.
-
Experimental Groups: Prepare four groups of cells:
-
Group 1 (Negative Control): Untreated cells, no this compound, no imaging.
-
Group 2 (Drug Control): Cells treated with your working concentration of this compound, but not exposed to imaging light.
-
Group 3 (Old Imaging Conditions): Cells treated with this compound and imaged using your original, problematic settings.
-
Group 4 (New Imaging Conditions): Cells treated with this compound and imaged using your new, optimized settings (e.g., longer wavelength, lower power).
-
-
ROS Probe Loading: 30 minutes before imaging, load all groups with a ROS-sensitive probe (e.g., CellROX™ Green, MitoSOX™ Red) according to the manufacturer's instructions.[17] These probes are cell-permeant and become fluorescent when oxidized by ROS.[17]
-
Imaging:
-
For Groups 3 and 4, perform a time-lapse imaging experiment identical to your planned experiment.
-
After the time-lapse, acquire a final image of the ROS probe's fluorescence in all four groups using a consistent, brief exposure.
-
-
Analysis: Quantify the mean fluorescence intensity of the ROS probe signal in the cells from each group.
-
Expected Outcome: You should expect to see a significantly higher ROS signal in Group 3 compared to all other groups. The ROS signal in Group 4 should be much lower than in Group 3 and ideally close to the baseline levels of Groups 1 and 2.
Figure 2. Troubleshooting workflow for mitigating phototoxicity.
Q6: Are there alternative L-type calcium channel blockers that are less phototoxic?
A6: Yes. If you cannot mitigate the phototoxicity of this compound to an acceptable level, consider using an alternative compound. While many dihydropyridines are photosensitive, their degree of photolability can vary.[9]
-
Amlodipine: While still a dihydropyridine, some studies suggest it may be more photostable than nifedipine, a close analog of nitrendipine.[9][18] Its phototoxicity profile in your specific imaging setup would still need to be validated.
-
Cilnidipine: This is an L/N-type calcium channel blocker.[18] Its distinct structure may confer different photochemical properties. It is a viable alternative to investigate, especially if N-type channel activity is also relevant to your research.[18]
When switching compounds, it is essential to validate that the alternative has a comparable pharmacological effect on your system at the concentration used.
References
-
Nitrendipine - Wikipedia. Wikipedia. [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8). [Link]
-
Tsujii, T., et al. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PLoS ONE, 19(11), e0294833. [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]
-
Gendler, E., et al. (2022). Non-invasive real-time imaging of reactive oxygen species (ROS) using auto-fluorescence multispectral imaging technique: A novel tool for redox biology. Redox Biology, 54, 102359. [Link]
-
Nitrendipine - ChemBK. ChemBK. [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8). [Link]
-
Fasinu, P., & Fassihi, R. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules, 24(4), 756. [Link]
-
Ioele, G., et al. (2014). Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. IRIS Unical. [Link]
-
Nitrendipine | C18H20N2O6 | CID 4507 - PubChem. National Center for Biotechnology Information. [Link]
-
Tsujii, T., et al. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PLoS ONE. [Link]
-
Mondal, S., et al. (2025). Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy. ChemRxiv. [Link]
-
Real-time intracellular hydroxyl radical detection for ROS monitoring in live cells. OLS Bio. [Link]
-
Tsujii, T., et al. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PubMed. [Link]
-
DePover, A., et al. (1983). Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes. PubMed. [Link]
-
Ioele, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Inotsume, N., et al. (1998). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. PubMed. [Link]
-
Janis, R. A., et al. (1985). Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium. PubMed. [Link]
-
live cell imaging, photobleaching and phototoxicity. (2020). YouTube. [Link]
-
Nicardia Retard 20 Tablet SR: View Uses, Side Effects, Price and Substitutes. 1mg. [Link]
-
Ioele, G., et al. (2021). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. MDPI. [Link]
-
St-Pierre, P., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. bioRxiv. [Link]
-
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. [Link]
-
Son, M., et al. (2018). Comparison of the cardioprotective and renoprotective effects of the L/N-type calcium channel blocker, cilnidipine, in adriamycin-treated spontaneously-hypertensive rats. NCBI. [Link]
-
ROS Live Cell Imaging During Neuronal Development. (2021). JoVE. [Link]
-
Laplante, C., et al. (2012). A quantitative method for measuring phototoxicity of a live cell imaging microscope. Methods. [Link]
-
Mehyar, F. F., & Schmid, A. (1987). High-affinity antibodies to the 1,4-dihydropyridine Ca2+-channel blockers. NCBI. [Link]
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Technical Support Center: Mitigating Off-Target Effects of (S)-Nitrendipine
Welcome to the technical support resource for researchers utilizing (S)-Nitrendipine. As Senior Application Scientists, we understand that achieving specific and reproducible results is paramount. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to proactively mitigate and identify potential off-target effects of this compound in your experimental models.
Core Concepts: Understanding this compound
This compound is a dihydropyridine-class antagonist that primarily targets L-type voltage-gated calcium channels (LTCCs).[1][2] Its mechanism involves inhibiting the influx of calcium ions into cells, particularly in vascular smooth muscle, which leads to vasodilation.[1][3][4] It is crucial to understand that the commercially available drug "Nitrendipine" is a racemic mixture, containing both the (S)- and (R)-enantiomers.[5] The S-enantiomer is responsible for the vast majority of the L-type calcium channel blocking activity and is at least an order of magnitude more potent than the R-enantiomer.[6] Using the purified (S)-enantiomer is the first step in reducing variability, but off-target effects can still occur, often at higher concentrations.
One known off-target interaction of Nitrendipine is its antagonism of the mineralocorticoid receptor.[5] Furthermore, like other calcium channel blockers, high concentrations may lead to non-specific interactions with other ion channels, such as sodium channels.[7] This guide focuses on ensuring your observed effects are specifically due to LTCC inhibition.
Troubleshooting Guide: Isolating On-Target Effects
This section addresses common issues encountered during experiments with this compound. The core principle of troubleshooting is systematic validation to build a strong case for on-target activity.
Question 1: My results are inconsistent or unexpected. How do I determine if off-target effects of this compound are the cause?
This is a common and critical question. An unexpected phenotype does not automatically imply an off-target effect, but it necessitates a rigorous validation workflow. The first step is to confirm that this compound is engaging its intended target in your specific experimental system at the concentrations you are using.
Initial Troubleshooting Workflow
The following workflow provides a systematic approach to dissecting your observations.
Caption: A workflow for troubleshooting unexpected results with this compound.
Question 2: How can I scientifically prove that my observed effect is due to L-type calcium channel blockade?
To build a robust argument for on-target activity, you must employ a multi-pronged, self-validating experimental strategy. Relying on a single control is insufficient. The goal is to demonstrate that the biological effect is consistently and specifically linked to the inhibition of LTCCs, regardless of the method used to achieve that inhibition.
Strategy: The Principle of Orthogonal Validation
Caption: Orthogonal approaches to validate the on-target effects of this compound.
Summary of Key Control Experiments
| Control Type | Principle | Expected Outcome for On-Target Effect | Primary Insight |
| Structurally Unrelated Blocker | Use an LTCC inhibitor from a different chemical class (e.g., Verapamil, a phenylalkylamine). | The alternate blocker should produce the same biological phenotype as this compound. | Rules out off-target effects specific to the dihydropyridine chemical scaffold. |
| Inactive Enantiomer Control | Use (R)-Nitrendipine, which has vastly lower potency for LTCCs.[6] | (R)-Nitrendipine should have no effect or a significantly diminished effect at the same concentration. | Confirms the stereospecificity of the interaction, a hallmark of a specific drug-target engagement. |
| Genetic Knockdown/Out | Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the primary LTCC α1-subunit (e.g., CaV1.2, encoded by CACNA1C). | The biological effect of this compound should be significantly reduced or abolished in knockdown/knockout cells compared to control cells. | Directly links the drug's effect to the presence of the target protein, providing the strongest evidence. |
| Rescue Experiment | Bypass the pharmacological block. For instance, use a calcium ionophore (e.g., Ionomycin) to artificially increase intracellular Ca2+. | If the phenotype is caused by reduced Ca2+ influx, the ionophore may reverse or "rescue" the effect of this compound. | Confirms that the observed phenotype is downstream of changes in intracellular calcium concentration. |
Question 3: What is the optimal concentration range for this compound to ensure target selectivity?
The ideal concentration is always the lowest concentration that produces a robust and reproducible on-target effect. This must be determined empirically in your specific model. Off-target effects are most often observed at concentrations significantly higher than the drug's IC₅₀/EC₅₀ for its primary target.
Protocol: Establishing an Optimal Concentration via Dose-Response Curve
-
Objective: To determine the concentration of this compound that effectively inhibits LTCCs without engaging off-target pathways.
-
On-Target Assay: First, establish an assay that directly measures LTCC activity. This could be a calcium imaging assay (e.g., using Fura-2 or GCaMP indicators) following depolarization with potassium chloride (KCl) or a patch-clamp experiment.
-
Procedure:
-
Prepare serial dilutions of this compound, typically spanning a logarithmic range from picomolar to high micromolar (e.g., 10 pM to 30 µM).
-
Treat your cells/tissue with each concentration for an appropriate pre-incubation time.
-
Stimulate the cells to open LTCCs (e.g., with high KCl).
-
Measure the response in your on-target assay (e.g., peak fluorescence intensity).
-
Simultaneously, measure your biological phenotype of interest at the same concentrations.
-
-
Analysis:
-
Plot the dose-response curve for both the on-target LTCC inhibition and your biological phenotype.
-
Calculate the IC₅₀ (for inhibition) or EC₅₀ (for an effect) for both curves.
-
Interpretation: If the IC₅₀/EC₅₀ for your phenotype closely matches the IC₅₀ for LTCC inhibition, it strongly suggests an on-target effect. If your phenotype only manifests at much higher concentrations, suspect an off-target mechanism.
-
| Parameter | Typical Range (In Vitro) | Considerations |
| IC₅₀ for LTCCs | 1 - 50 nM | Highly dependent on cell type and specific LTCC subtype expressed. |
| Working Concentration | 1x - 10x the IC₅₀ | Start with the lowest effective dose. Avoid using concentrations >1 µM unless a clear on-target dose-response is established in that range. |
| Off-Target Concern | >10 µM | Concentrations in the high micromolar range significantly increase the risk of non-specific interactions. |
Frequently Asked Questions (FAQs)
-
Q: What is the difference between using racemic Nitrendipine and this compound?
-
A: Racemic Nitrendipine is a 1:1 mixture of the (S)- and (R)-enantiomers.[5] The (S)-enantiomer is the pharmacologically active component that blocks L-type calcium channels.[6] The (R)-enantiomer is significantly less active on LTCCs. By using the pure (S)-enantiomer, you are administering a more specific agent and eliminating the (R)-enantiomer as a potential source of confounding, low-potency, or off-target effects.
-
-
Q: How should I prepare and store my this compound stock solution?
-
A: this compound is typically dissolved in a non-polar organic solvent like DMSO to create a high-concentration stock (e.g., 10-20 mM). Aliquot this stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light. When preparing your final working solution, ensure the final concentration of DMSO in the cell culture media is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle control.
-
-
Q: Can I use another dihydropyridine, like Nifedipine or Nimodipine, as a control?
-
A: Yes, this is a valid strategy to confirm that the effect is related to the dihydropyridine class of drugs.[4] However, it does not rule out off-target effects that may be common to the entire class. It is a useful experiment but is less powerful than using a structurally unrelated blocker (like Verapamil) or a genetic control.
-
-
Q: What specific off-target interactions of Nitrendipine have been reported?
-
A: The most well-documented off-target effect is antagonism of the mineralocorticoid receptor.[5] Additionally, at high concentrations, dihydropyridines can exhibit non-specific activity at other ion channels.[7] Always consider the possibility of such interactions if your results are difficult to reconcile with LTCC blockade alone, especially when using high concentrations.
-
References
-
MIMS. Nitrendipine: Uses, Dosage, Side Effects and More. [Link]
-
Wikipedia. Nitrendipine. [Link]
-
Synapse. A Comprehensive Review of nitrendipine's R&D Innovations and Drug Target Mechanism. [Link]
-
Ferrara LA, Fasano ML, Soro S. Age related antihypertensive effect of nitrendipine, a new calcium entry blocking agent. Eur J Clin Pharmacol. 1985;28(4):473-4. [Link]
-
Pedrinelli R, Fouad FM, Tarazi RC, Bravo EL, Textor SC. Nitrendipine, a calcium-entry blocker. Renal and humoral effects in human arterial hypertension. Arch Intern Med. 1986;146(1):62-5. [Link]
-
Triggle DJ. Antihypertensive mechanism of action and binding sites of nitrendipine. J Cardiovasc Pharmacol. 1985;7 Suppl 4:S8-12. [Link]
-
Ferrara LA, de Simone G, Mancini M, Soro S, Strazzullo P. Antihypertensive and cardiovascular effects of nitrendipine: a controlled study vs. placebo. Clin Pharmacol Ther. 1985;38(4):434-8. [Link]
-
Patsnap Synapse. What is the mechanism of Nitrendipine? [Link]
-
Stoepel K, Heise A, Kazda S. Pharmacological studies of the antihypertensive effect of nitrendipine. Arzneimittelforschung. 1981;31(12):2056-61. [Link]
-
PharmaCompass. Nitrendipine : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
Kazda S, Garthoff B, Knorr A. Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension. Fed Proc. 1983;42(2):196-200. [Link]
-
LabRoots. How to measure and minimize off-target effects... [YouTube video]. [Link]
-
Sorkin EM, Clissold SP. Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension. Drugs. 1987;33(4):297-345. [Link]
-
Hansson L. Review of long-term trials with nitrendipine. J Cardiovasc Pharmacol. 1987;9 Suppl 4:S19-23. [Link]
-
Gould RJ, Murphy KM, Snyder SH. [3H]nitrendipine-labeled Calcium Channels Discriminate Inorganic Calcium Agonists and Antagonists. Proc Natl Acad Sci U S A. 1982;79(11):3656-60. [Link]
-
National Center for Biotechnology Information. Calcium Channel Blockers - StatPearls. [Link]
-
Mikus G, Mast V, Ratge D, Wisser H, Eichelbaum M, Klipper S, Schramm W, Gonska S, Stuber W, Frotschl R. Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine. Clin Pharmacol Ther. 1995;57(1):52-61. [Link]
-
Frontiers in Pharmacology. From venom peptides to neurotherapeutics: BmK defensins and short-chain peptides as modulators of ion channels. [Link]
-
ResearchGate. Effects of L-type calcium channel blocker nitrendipine and ryanodine... [Link]
-
Lee K, Lee S, Lee S, et al. Successful reduction of off-target hERG toxicity by structural modification of a T-type calcium channel blocker. Bioorg Med Chem Lett. 2014;24(3):866-9. [Link]
-
EurekAlert!. Calcium channel blockers caught in the act at atomic level. [Link]
Sources
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- 2. Nitrendipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
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- 4. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrendipine - Wikipedia [en.wikipedia.org]
- 6. Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel blockers caught in the act at atomic level | EurekAlert! [eurekalert.org]
Challenges in (S)-Nitrendipine delivery to the central nervous system
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of (S)-Nitrendipine to the central nervous system (CNS). This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common challenges encountered during your experiments. While this compound can penetrate the blood-brain barrier (BBB), its effective delivery to the CNS for therapeutic action is often hampered by a combination of physicochemical and physiological hurdles.[1] This resource provides solutions to overcome these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental challenges in this compound CNS delivery.
Q1: Why is the observed brain uptake of this compound often lower than expected for a lipophilic molecule?
While this compound is a lipophilic compound, which theoretically favors passive diffusion across the blood-brain barrier (BBB), its brain accumulation is significantly limited by two primary factors: its susceptibility to efflux transporters at the BBB, and its extensive systemic metabolism.[1][2][3] The P-glycoprotein (P-gp) efflux pump, highly expressed on brain capillary endothelial cells, actively transports this compound back into the bloodstream, effectively reducing its net brain penetration.[4] Additionally, rapid metabolism in the liver, primarily by CYP3A4 enzymes, reduces the amount of drug in systemic circulation available to even reach the BBB.[5][6]
Q2: What are the primary physicochemical properties of this compound that complicate its formulation and delivery?
The most significant challenge is its very low aqueous solubility.[7][8][9] Nitrendipine is sparingly soluble in aqueous buffers, which complicates the preparation of suitable formulations for both in vitro and in vivo studies, often leading to precipitation and inconsistent results.[7] Its high lipophilicity, while beneficial for membrane permeation, contributes to this poor aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for CNS Delivery |
| Molecular Weight | 360.36 g/mol | Favorable for passive diffusion |
| LogP | 2.5-3.5 | Indicates good lipophilicity for membrane crossing |
| Aqueous Solubility | ~0.0142 mg/mL | Very low, major formulation hurdle[8] |
| pKa | Not applicable | Non-ionizable in physiological pH range |
| Protein Binding | ~98% | High binding can limit free drug available for BBB transport[2] |
Q3: Beyond P-gp efflux, are there other biological barriers to consider?
Yes. While P-gp is a major player, other factors include:
-
First-Pass Metabolism: After oral administration, this compound undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, which significantly reduces its bioavailability.[2][5][6]
-
High Plasma Protein Binding: With approximately 98% of the drug bound to plasma proteins, only a small fraction of unbound drug is available to cross the BBB.[2]
-
Other Efflux Transporters: While P-gp is the most studied, other transporters at the BBB, such as Breast Cancer Resistance Protein (BCRP), could also contribute to limiting brain uptake.[4]
Part 2: Troubleshooting Experimental Challenges
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Problem Area 1: Formulation and Solubility
Q: My this compound is precipitating out of my aqueous vehicle during my in vivo experiment. What can I do?
A: This is a common issue due to nitrendipine's poor aqueous solubility.[7] Here are several strategies to address this, ranging from simple to more complex formulations:
-
Co-solvents: For preclinical studies, a common approach is to first dissolve nitrendipine in an organic solvent like DMSO or ethanol and then dilute it with an aqueous buffer like PBS.[7] However, the final concentration of the organic solvent should be minimized to avoid toxicity. A 1:4 ratio of DMF to PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/mL.[7]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility and dissolution rate.[10] This is a well-established method for improving the bioavailability of poorly soluble drugs.
-
Nanosuspensions: Advanced formulation strategies like nanosuspensions can dramatically improve the dissolution rate and bioavailability of nitrendipine.[11][12][13] These formulations consist of the pure drug in nanocrystal form, stabilized by surfactants.[11][14]
Experimental Protocol: Preparing a Nanosuspension via Precipitation-Ultrasonication
-
Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone) at a concentration of 30 mg/mL.
-
Aqueous Phase (Anti-solvent): Prepare an aqueous solution containing a stabilizer, such as 0.15% polyvinyl alcohol (PVA). Cool this solution to below 3°C.
-
Precipitation: Inject the organic phase into the cold aqueous phase under stirring to induce precipitation of the drug.
-
Homogenization: Subject the resulting suspension to high-power ultrasonication (e.g., 400 W for 15 minutes) to reduce the particle size to the nanometer range.
-
Characterization: Analyze the particle size, polydispersity index, and zeta potential of the nanosuspension using dynamic light scattering. Confirm the crystalline state of the drug using DSC and XRPD.
Problem Area 2: P-glycoprotein (P-gp) Efflux
Q: How can I experimentally confirm that this compound is a substrate of P-gp in my in vitro BBB model?
A: A bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells, is the gold standard method.[4][15][16] The principle is to measure the transport of the drug from the apical (blood side) to the basolateral (brain side) and vice versa.
Workflow: Bidirectional Transport Assay
Caption: Workflow for a bidirectional transport assay to assess P-gp substrate liability.
Experimental Protocol: Bidirectional Transport Assay
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed. Verify monolayer integrity by measuring Transendothelial Electrical Resistance (TEER).
-
A to B Transport: Add this compound to the apical (A) chamber. At specified time points, take samples from the basolateral (B) chamber.
-
B to A Transport: In a separate set of wells, add this compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
Inhibitor Arm: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (ER). An ER greater than 2 is generally considered indicative of active efflux.
Problem Area 3: In Vivo CNS Delivery Assessment
Q: I am not detecting any this compound in the brain tissue after systemic administration. What are the potential reasons and how can I troubleshoot this?
A: This is a challenging but common outcome. The diagram below illustrates the sequential barriers that can lead to this result.
Diagram: Barriers to this compound CNS Delivery
Caption: Key sequential barriers limiting the CNS delivery of this compound.
Troubleshooting Steps:
-
Confirm Systemic Exposure: Before concluding a lack of brain penetration, you must confirm that adequate drug concentrations are present in the plasma. Low or undetectable plasma levels suggest a formulation or metabolism issue, not necessarily a BBB transport problem.[2]
-
Check Formulation In-Situ: Ensure your formulation is stable and the drug remains in solution under the experimental conditions. Re-evaluate your vehicle if precipitation is suspected.
-
Use a More Sensitive Analytical Method: Brain concentrations can be very low.[17] Ensure your LC-MS/MS or other analytical method has a sufficiently low limit of quantification (LLOQ) to detect trace amounts in brain homogenate.
-
Consider Microdialysis: For measuring unbound drug concentrations in the brain's interstitial fluid, microdialysis is a more sensitive technique than whole-brain homogenate analysis, although it is more technically demanding.[18]
-
Co-administration with a P-gp Inhibitor: If you have confirmed systemic exposure but still see no brain uptake, perform an in vivo study where this compound is co-administered with a potent P-gp inhibitor. A significant increase in the brain-to-plasma ratio (Kp) would strongly suggest that P-gp efflux is the primary limiting factor.
Experimental Protocol: Measuring Brain-to-Plasma Ratio (Kp)
-
Dosing: Administer this compound to rodents at the desired dose and route.
-
Sample Collection: At a predetermined time point (e.g., Tmax of plasma concentration), collect a blood sample via cardiac puncture and immediately perfuse the animal with saline to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer (e.g., 4 volumes of PBS).
-
Sample Processing: Process both plasma and brain homogenate samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantification: Analyze the concentration of this compound in both plasma (Cp) and brain homogenate (Cbrain) using a validated LC-MS/MS method.
-
Calculation: Calculate the Kp value as: Kp = Cbrain / Cp. It's crucial to correct for residual blood in the brain for an accurate determination of the unbound brain-to-plasma concentration ratio (Kp,uu).[19]
By systematically addressing these challenges related to formulation, BBB transport, and experimental methodology, researchers can develop more effective strategies for delivering this compound to the CNS.
References
-
Jain, A. S., Date, A. A., Pissurlenkar, R. R., Coutinho, E. C., & Nagarsenker, M. S. (2011). Improvement of dissolution and bioavailability of nitrendipine by inclusion in hydroxypropyl-beta-cyclodextrin. AAPS PharmSciTech, 12(4), 1163–1172. [Link]
-
Mencke, T., & Feselmayer, S. (2018). Nitrendipine and Dementia: Forgotten Positive Facts?. Frontiers in Pharmacology, 9, 1488. [Link]
-
Terstappen, G. C., Meyer, A. H., Bell, R. D., & Zhang, W. (2021). Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. International Journal of Molecular Sciences, 22(20), 11079. [Link]
-
Pardridge, W. M. (2009). Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases. Expert Opinion on Drug Delivery, 6(4), 367-378. [Link]
-
Terstappen, G. C., & Meyer, A. H. (2020). Overcoming the Blood–Brain Barrier: Challenges and Tricks for CNS Drug Delivery. Pharmaceutics, 12(8), 736. [Link]
-
Gao, L., Zhang, D., & Chen, M. (2008). Nitrendipine Nanocrystals: Its Preparation, Characterization, and In Vitro–In Vivo Evaluation. AAPS PharmSciTech, 9(4), 1102–1111. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
-
Wikipedia. (n.d.). Nitrendipine. [Link]
-
NIH Clinical Center. (2021). Drug Transport Across the Blood Brain Barrier with Dr. Sadhana Jackson. [Link]
-
Kunze, A., Huwyler, J., Camenisch, G., & Poller, B. (2021). Clinical relevance of hepatic and renal P-gp/BCRP inhibition of drugs: An International Transporter Consortium perspective. Clinical Pharmacology & Therapeutics, 110(5), 1198-1215. [Link]
-
ResearchGate. (n.d.). Preparation of stable nitrendipine nanosuspensions using the precipitation–ultrasonication method for enhancement of dissolution and oral bioavailability. [Link]
-
Synapse. (2023). A Comprehensive Review of nitrendipine's R&D Innovations and Drug Target Mechanism. [Link]
-
Zunhammer, M., Sycha, T., & Sitte, H. H. (2023). In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion. Biopharmaceutics & Drug Disposition, 44(2), 105-119. [Link]
-
Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Galla, H. J. (2016). Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines. Journal of Cerebral Blood Flow & Metabolism, 36(5), 882-903. [Link]
-
Lamba, J. K., Lin, Y. S., Thummel, K. E., Daly, A. K., Watkins, P. B., Strom, S., ... & Schuetz, E. G. (2003). Recombinant CYP3A417 is defective in metabolizing the hypertensive drug nifedipine, and the CYP3A417 allele may occur on the same chromosome as CYP3A5*3, representing a new putative defective CYP3A haplotype. The Journal of pharmacology and experimental therapeutics, 307(2), 654-661. [Link]
-
Rahman, M. M., & Al-Ghorbani, M. (2022). Neurogenic Hypertension, the Blood–Brain Barrier, and the Potential Role of Targeted Nanotherapeutics. Pharmaceutics, 14(3), 614. [Link]
-
ResearchGate. (n.d.). Inhibitory Potencies of 1,4-dihydropyridine Calcium Antagonists to P-glycoprotein-Mediated Transport: Comparison with the Effects on CYP3A4. [Link]
-
Pignatello, R., Sarpietro, M. G., & Castelli, F. (2012). Development of nitrendipine controlled release formulations based on SLN and NLC for topical delivery: in vitro and ex vivo characterization. Journal of pharmaceutical sciences, 101(12), 4437-4446. [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2013). Formulation Development and Optimization of Nitrendipine Nanosuspension with Improved Pharmacokinetic Characteristics. [Link]
-
Patsnap Synapse. (2025). How is drug distribution in the brain measured?. [Link]
-
Katoh, M., Nakajima, M., Shimada, N., Yamazaki, H., & Yokoi, T. (2000). Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions. European journal of clinical pharmacology, 55(11-12), 843–852. [Link]
-
ResearchGate. (n.d.). Aqueous solubility of nitrendipine and its cocrystals. [Link]
-
Friden, M., Gupta, A., Antonsson, M., & Hammarlund-Udenaes, M. (2009). Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. Journal of cerebral blood flow and metabolism, 29(9), 1546-1554. [Link]
-
Vogel, F. A., van der Schaar, J., Timmers, M., van der Ark, P., van der Goot, W., de Boer, P., ... & van der Wee, N. J. (2022). Brain-penetrant calcium channel blockers are associated with a reduced incidence of neuropsychiatric disorders. Translational psychiatry, 12(1), 216. [Link]
-
Gao, L., Zhang, D., & Chen, M. (2010). Preparation of stable nitrendipine nanosuspensions using the precipitation-ultrasonication method for enhancement of dissolution and oral bioavailability. European Journal of Pharmaceutical Sciences, 40(4), 309-315. [Link]
-
Zhou, S. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian prescriber, 37(4), 137-139. [Link]
-
Frontiers Media. (2021). In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. [Link]
-
Haas, D. M., Quinney, S. K., McCormick, C. L., Jones, D. R., & Renbarger, J. L. (2012). Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic. American journal of perinatology, 29(7), 531–536. [Link]
-
ACS Publications. (2025). Therapeutic Drug Distribution across the Mouse Brain Is Heterogeneous as Revealed by In Vivo, Spatially Resolved Aptamer-Based Sensing. [Link]
-
Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Alanazi, F. K. (2018). Solubility and Thermodynamic Analysis of Antihypertensive Agent Nitrendipine in Different Pure Solvents at the Temperature Range of 298.15 to 318.15°K. Journal of pharmaceutical innovation, 13(3), 266–273. [Link]
-
PubMed. (n.d.). In Vitro Models of the Blood-Brain Barrier. [Link]
-
MDPI. (2024). Inhibition of P-Glycoprotein Asymmetrically Alters the In Vivo Exposure Profile of SGC003F: A Novel Guanylate Cyclase Stimulator. [Link]
-
Cellomatics Biosciences. (2023). Inventing a new in vitro model for the blood brain barrier. [Link]
-
Proventa International. (n.d.). Challenges and Solutions in CNS Drug Delivery. [Link]
-
ResearchGate. (n.d.). Drug Interactions of Dihydropyridine Calcium Channel Blockers (CCBs) involving CYP3A4 Enzymes. [Link]
-
Crit.IC. (2017). Metabolism - The Pharmacokinetics Series. [Link]
Sources
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- 2. Nitrendipine - Wikipedia [en.wikipedia.org]
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- 4. Clinical relevance of hepatic and renal P-gp/BCRP inhibition of drugs: An International Transporter Consortium perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility and Thermodynamic Analysis of Antihypertensive Agent Nitrendipine in Different Pure Solvents at the Temperature Range of 298.15 to 318.15°K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of dissolution and bioavailability of nitrendipine by inclusion in hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: (S)-Nitrendipine Experimental Troubleshooting
Topic: Interpreting Unexpected Results in (S)-Nitrendipine Experiments Audience: Researchers, Electrophysiologists, and Pharmacologists Status: Active | Updated: 2025
Executive Summary
This compound is a potent, specific L-type calcium channel (
This guide addresses the most common "unexpected results" reported by users, providing mechanistic explanations and validated troubleshooting protocols.
Table of Contents
Issue 1: Variable or Weak IC50 Values in Electrophysiology
Symptom:
"I am running whole-cell patch clamp on cardiomyocytes/neurons. My IC50 for this compound is 100x higher (weaker) than literature values, or I see no block at all."
Root Cause: Voltage-Dependent Binding (State Dependence) this compound does not bind effectively to the Resting (Closed) state of the channel. It binds with high affinity (~1000x stronger) to the Inactivated state.[1]
-
If your Holding Potential (
) is hyperpolarized (e.g., -80 mV or -90 mV), most channels are in the Resting state. The drug cannot bind, resulting in an artificially high IC50. -
If
is depolarized (e.g., -40 mV), a significant fraction of channels are Inactivated, allowing the drug to bind and stabilize this non-conducting state.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Adjust Holding Potential ( | Shift |
| 2 | Use a "Train" Protocol | If a hyperpolarized |
| 3 | Verify Stereochemistry | Ensure you are using the (S)-enantiomer. The (R)-enantiomer is significantly less potent or may exhibit different kinetics. |
Issue 2: Loss of Activity & Unexpected HPLC Peaks
Symptom:
"My stock solution turned slightly yellow/orange, or my HPLC shows a new peak eluting earlier than the parent compound. The drug has lost biological activity."[2]
Root Cause: Photodegradation (Aromatization) The 1,4-dihydropyridine ring is extremely sensitive to UV and visible light (up to ~450 nm). Exposure causes oxidative aromatization, converting the active dihydropyridine into an inactive pyridine analogue (Dehydro-nitrendipine). This reaction is irreversible and can occur within minutes under standard lab lighting.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Implement "Dark Conditions" | All handling must occur under Sodium (Yellow) Lamps (wavelength >500 nm). Avoid fluorescent lab lights. |
| 2 | Amber Glassware Only | Store stocks in amber glass vials. Wrap clear vessels (syringes, reservoirs) in aluminum foil immediately. |
| 3 | HPLC Verification | If degradation is suspected, run a check. The pyridine analog typically has a different UV absorption max (often shifting from ~350 nm to ~270 nm) and elutes differently due to lost chirality and altered polarity. |
Issue 3: Concentration Instability & Precipitation
Symptom:
"The drug crashes out of solution when added to the perfusion bath, or the concentration reaching the cell is lower than calculated."
Root Cause: Lipophilicity & Plastic Adsorption
this compound is highly lipophilic (
-
Solubility Shock: Adding a high-concentration DMSO stock directly to an aqueous buffer causes immediate micro-precipitation.
-
Adsorption: The drug sticks to PVC tubing, plastic reservoirs, and pipette tips, depleting the effective concentration.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Two-Step Dilution | Do not add 10 mM DMSO stock directly to the bath. 1. Dilute stock 1:1000 in an intermediate solvent (e.g., Ethanol or PEG).2. Dilute that intermediate into the final aqueous buffer.[3] |
| 2 | Glass vs. Plastic | Use glass reservoirs and Teflon (PTFE) tubing for perfusion systems. Avoid soft PVC tubing. |
| 3 | Priming | If plastic tips/tubing are unavoidable, "prime" the system by running the drug solution through for 10 minutes before recording. This saturates the binding sites on the plastic. |
| 4 | Solvent Limits | Keep final DMSO concentration < 0.1%. High DMSO can independently affect channel kinetics or cell membrane integrity. |
Visualizing Mechanisms
Diagram 1: The Photodegradation Pathway
This diagram illustrates the irreversible conversion of the active drug to the inactive pyridine analog upon light exposure.
Caption: Photodegradation of this compound. Exposure to light causes aromatization of the dihydropyridine ring, destroying the stereocenter and pharmacological activity.
Diagram 2: Voltage-Dependent Binding (Modulated Receptor Model)
This diagram explains why the drug appears "weak" at hyperpolarized potentials.
Caption: The Modulated Receptor Model. This compound binds preferentially to the Inactivated state. Protocols that fail to induce inactivation (e.g., highly negative holding potentials) will yield false-negative results.
References
-
Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state.[1][4] Proceedings of the National Academy of Sciences, 81(20), 6388–6392.
-
Squella, J. A., et al. (1990). A polarographic study of the photodegradation of nitrendipine. Journal of Pharmaceutical and Biomedical Analysis, 8(1), 43-47.
-
Lee, K. S., & Tsien, R. W. (1983). Mechanism of calcium channel blockade by verapamil, D600, diltiazem and nitrendipine in single dialysed heart cells. Nature, 302, 790–794.
-
Cayman Chemical. (2022).[3] Nitrendipine Product Information & Solubility Data.
-
Uehara, A., & Hume, J. R. (1985). Interactions of organic solvents with calcium channels in single frog atrial cells. Journal of General Physiology, 85(4), 621–647. (Context on solvent effects).
Sources
Technical Support Center: (S)-Nitrendipine Interference with Fluorescent Viability Assays
Welcome to the technical support guide for researchers utilizing (S)-Nitrendipine in cellular assays. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the observed interference of this compound with common fluorescent viability assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and integrity of your experimental data.
This compound is a dihydropyridine calcium channel blocker widely used in pharmacological research.[1][2] However, like many aromatic small molecules, its chemical structure can lead to unintended interactions with fluorescence-based measurement techniques, potentially confounding experimental outcomes. This guide will walk you through the mechanisms of this interference and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results inconsistent or showing high background when using this compound?
This is a common issue when working with compounds that have intrinsic optical properties. The interference you are observing likely stems from one of two primary mechanisms: Autofluorescence or Fluorescence Quenching .[3][4]
-
Autofluorescence: this compound, being a dihydropyridine derivative, is a yellow, crystalline compound that possesses the ability to fluoresce.[5][6] This means the molecule itself can absorb light from the plate reader's excitation source and emit its own light in the same spectral region as the assay dye (e.g., resorufin from Alamar Blue or calcein from Calcein-AM).[7] This adds to the total signal, creating a false-positive reading that can mask true cytotoxic effects or suggest an artificial increase in viability.
-
Fluorescence Quenching (Inner Filter Effect): this compound has known absorbance peaks in the UV and visible spectrum (around 236 nm and 353 nm).[5] If the compound's absorbance spectrum overlaps with the excitation or emission wavelengths of your assay's fluorophore, it can absorb the light intended for the fluorophore or the light emitted by it.[3][8] This "inner filter effect" reduces the signal detected by the plate reader, leading to a false-negative result that suggests lower viability or higher cytotoxicity than is actually occurring.[3]
Q2: How can I definitively test if this compound is interfering with my specific assay?
You must run a set of controls to isolate the compound's effect on the assay chemistry from its biological effect on the cells. The most critical experiment is a cell-free interference assay . This will determine if this compound directly interacts with your assay reagent.
Additionally, you should assess the compound's autofluorescence at the specific wavelengths used for your assay. See the "Troubleshooting Protocols" section below for detailed, step-by-step instructions on how to perform these essential validation experiments.
Q3: My validation experiments confirm that this compound is interfering. What are my options?
If interference is confirmed, you have two primary paths forward: modifying your existing protocol or switching to an alternative assay.
Protocol Modification: For many assays, a simple wash step can resolve the issue. Before adding the viability reagent, gently aspirate the medium containing this compound and wash the cells once or twice with a buffered salt solution (like PBS or HBSS). Then, add fresh medium without the compound, followed by the assay reagent.[9] This is particularly effective for endpoint assays.
Switching to an Alternative Assay: If a wash step is not feasible or does not resolve the problem, the most robust solution is to use an orthogonal method that is not based on fluorescence or operates on a different principle.
Q4: What are the best alternative assays to use that are less susceptible to interference from compounds like this compound?
Excellent question. Relying on a single assay type can be risky. Confirming your findings with an orthogonal method is a cornerstone of robust research.
-
Luminescence-Based Assays: These are often the best alternative. Assays that measure ATP levels (e.g., CellTiter-Glo®) are a gold standard.[10] They rely on an enzymatic reaction that produces light (luminescence), which is far less susceptible to interference from fluorescent compounds. Luminescence assays are generally more sensitive than fluorescence or absorbance-based methods.[11]
-
Absorbance-Based Assays (Colorimetric): Tetrazolium salt assays like MTT, MTS, and XTT are classic alternatives.[12] In these assays, mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product, which is measured with a spectrophotometer.[11] The MTT assay, while robust, requires a final solubilization step for the formazan crystals.[11] MTS and XTT assays produce a water-soluble formazan, simplifying the protocol.[12]
-
Endpoint Assays: For simple viability counts, the Trypan Blue exclusion assay is a reliable, microscopy-based method. It is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[13] Another option for adherent cells is the Crystal Violet Assay , which stains total protein content and indirectly measures the number of remaining attached cells.[11]
Table 1: Comparison of Viability Assays and Susceptibility to Interference
| Assay Type | Principle | Detection | Advantages | Potential for this compound Interference |
| Resazurin (Alamar Blue) | Metabolic reduction of resazurin to fluorescent resorufin[14] | Fluorescence | High throughput, non-destructive | High (Autofluorescence, Quenching) |
| Calcein-AM | Esterase cleavage of Calcein-AM to fluorescent calcein in live cells[15] | Fluorescence | Live-cell specific, high throughput | High (Autofluorescence, Quenching) |
| ATP Assay (e.g., CellTiter-Glo®) | Luciferase-mediated reaction generates light from ATP[10] | Luminescence | High sensitivity, low interference | Very Low |
| MTT/MTS/XTT | Metabolic reduction of tetrazolium salt to colored formazan[11] | Absorbance | Established, inexpensive | Low (Potential for formazan reduction by compound, but rare) |
| Trypan Blue | Membrane exclusion of dye by live cells[13] | Brightfield Microscopy | Direct count, simple | None |
Troubleshooting Protocols & Methodologies
Protocol 1: Cell-Free Interference Assay
Objective: To determine if this compound directly reacts with the fluorescent assay reagent or possesses intrinsic fluorescence that interferes with the reading.
Materials:
-
96-well black, clear-bottom plates (for fluorescence)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Cell culture medium (the same used in your experiments)
-
Fluorescent viability reagent (e.g., Alamar Blue or Calcein-AM)
-
Multi-well plate reader with fluorescence capabilities
Procedure:
-
Prepare a dilution series of this compound in cell culture medium in the 96-well plate. Include the highest concentration used in your cell-based experiments and several dilutions below it.
-
Prepare a "vehicle only" control well containing the same concentration of vehicle (e.g., DMSO) as your highest compound concentration.
-
Prepare a "medium only" background control well.
-
Add the viability assay reagent to all wells at the same final concentration you would use for your cell experiments.
-
Incubate the plate for the same duration as your standard cell assay protocol (e.g., 1-4 hours) at 37°C, protected from light.
-
Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your main experiment.
Interpreting the Results:
-
Interference Confirmed: If the wells containing this compound show a concentration-dependent increase or decrease in fluorescence compared to the "vehicle only" control, the compound is interfering with the assay.
-
No Interference: If the fluorescence in the this compound wells is the same as the "vehicle only" control, direct interference is unlikely.
Protocol 2: Compound Autofluorescence Check
Objective: To specifically measure the intrinsic fluorescence of this compound.
Procedure:
-
Follow steps 1-3 from the Cell-Free Interference Assay protocol.
-
Do NOT add the viability assay reagent. Add only cell culture medium to bring all wells to the final volume.
-
Incubate the plate as you normally would.
-
Read the fluorescence using the assay's specific filter set.
Interpreting the Results:
-
If you detect a signal in the this compound wells that is significantly above the "vehicle only" control, the compound is autofluorescent at your assay's wavelengths.
Table 2: Spectral Properties of this compound and Common Assay Dyes
| Compound / Dye | Excitation (nm) | Emission (nm) | Known Absorbance Max (nm) | Potential for Overlap |
| This compound | N/A | N/A | ~236, ~353[5] | N/A |
| Resorufin (from Resazurin) | ~560 | ~590[12] | N/A | Low direct spectral overlap, but quenching or autofluorescence in the broad emission spectrum is possible. |
| Calcein | ~494 | ~517 | N/A | Low direct spectral overlap, but quenching or autofluorescence is possible. |
Visualized Workflows and Mechanisms
To aid in your experimental design and troubleshooting, the following diagrams illustrate the decision-making process and the underlying mechanisms of interference.
Caption: Decision-making workflow for troubleshooting assay interference.
Caption: The two primary mechanisms of fluorescence assay interference.
References
-
Wikipedia. (2023, December 2). Nitrendipine. In Wikipedia. Retrieved from [Link]
-
ChemBK. (n.d.). Nitrendipine. Retrieved from [Link]
-
PubChem. (n.d.). Nitrendipine. National Center for Biotechnology Information. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
El-Kosasy, A. M., et al. (2022). A Design-assisted Spectrofluorometric Method Utilizing a One-pot Fluorescent Probe for the Quantitation of some Calcium Channel Blockers. Scientific Reports. Retrieved from [Link]
-
Reddy, T. R., et al. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega. Retrieved from [Link]
-
Lecoeur, H., et al. (2001). Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants. Journal of Immunological Methods. Retrieved from [Link]
-
Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
-
ChemRxiv. (2025). Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]
-
Rampersad, S. N. (2012). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Journal of visualized experiments : JoVE. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). 1,4-Dihydropyridine-based FA1 site-specific fluorescent probes for the selective detection and quantification of HSA levels in biofluids. Analyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
ACS Publications. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). Alamar blue reagent interacts with cell-culture media giving different fluorescence over time: Potential for false positives. Retrieved from [Link]
-
ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability? Retrieved from [Link]
-
ChemRxiv. (n.d.). Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy. Retrieved from [Link]
-
ChemRxiv. (n.d.). Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. Retrieved from [Link]
-
Lim, G. P., et al. (2009). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. BioTechniques. Retrieved from [Link]
-
Dahlin, J. L., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
ChemRxiv. (n.d.). Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channels imaging. Retrieved from [Link]
-
Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). Calcein AM Cell Viability Assay. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Bio-protocol. (2023). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Retrieved from [Link]
Sources
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- 2. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Design-assisted Spectrofluorometric Method Utilizing a One-pot Fluorescent Probe for the Quantitation of some Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 14. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcein AM | AAT Bioquest [aatbio.com]
Technical Support Center: (S)-Nitrendipine Stock Solution Stability
Welcome to the technical support guide for (S)-Nitrendipine. This document provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of frozen this compound stock solutions. Ensuring the integrity of your stock solutions is paramount for achieving reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing high-concentration this compound stock solutions?
Answer: The choice of solvent is critical and depends on the desired concentration and downstream application. This compound, a dihydropyridine compound, is practically insoluble in water but shows good solubility in several organic solvents.[1][2]
-
Dimethyl Sulfoxide (DMSO) is highly recommended for preparing high-concentration stock solutions (e.g., 10-25 mg/mL).[3][4][5] Its high solvating power allows for a concentrated, stable stock that can be easily diluted into aqueous media for final experimental concentrations.
-
Ethanol and Dimethylformamide (DMF) are also suitable solvents.[4][5] DMF can achieve a solubility of up to 30 mg/mL, while ethanol supports lower concentrations, around 2 mg/mL.[4][5]
Causality Insight: The high polarity and aprotic nature of DMSO and DMF effectively disrupt the crystal lattice of solid Nitrendipine, allowing for high solubility. When preparing for final use in aqueous buffers (like PBS), it is crucial to first dissolve the compound in a water-miscible organic solvent before dilution to prevent precipitation.[4] Note that aqueous solutions should typically be made fresh and are not recommended for storage for more than one day.[4]
Q2: What are the recommended storage temperature and duration for frozen this compound aliquots?
Answer: For maximal long-term stability, frozen storage is essential. The specific temperature dictates the viable storage duration.
-
Storage at -80°C: Stock solutions can be stable for up to 2 years .[3]
-
Storage at -20°C: Stock solutions are generally stable for up to 1 year .[3]
Expert Tip: Always store solutions in small, single-use aliquots. This practice minimizes the number of freeze-thaw cycles the main stock solution is subjected to, which is a key factor in preventing degradation and ensuring concentration consistency. General laboratory practice suggests that stock solutions should be useable for up to one month at -20°C after preparation, though specific manufacturer data may extend this.
Q3: How significant is light sensitivity for this compound, and how should I handle it?
Answer: this compound belongs to the 1,4-dihydropyridine class of compounds, which are notoriously photolabile.[6][7] Exposure to light, particularly UV light, can catalyze the oxidation of the dihydropyridine ring to its pyridine analogue, rendering the compound inactive.[7][8]
Self-Validating Protocol Steps:
-
Weighing and Dissolution: Perform these steps under subdued lighting. Avoid direct, bright overhead lights.
-
Storage Vessels: Always use amber-colored vials or tubes for storage.[6][9] If amber vials are unavailable, wrap standard clear vials completely in aluminum foil.[6]
-
Handling: When working with the solution (e.g., thawing, diluting), keep the vial in an ice bucket covered with foil or in a light-blocking container as much as possible.
The major degradation product from light exposure is dehydronitrendipine, which lacks the therapeutic activity of the parent compound.[8][10]
Q4: How many freeze-thaw cycles can an this compound stock solution tolerate?
Answer: While there is no universally defined limit, it is a well-established best practice to minimize freeze-thaw cycles for any stock solution. Each cycle increases the risk of:
-
Precipitation: As the solvent freezes, the concentration of the solute increases in the unfrozen portion, which can lead to the compound falling out of solution. This precipitate may not fully redissolve upon thawing.[11]
-
Degradation: The process can introduce moisture (condensation) and accelerate chemical degradation.
-
Concentration Changes: Evaporation from the vial each time it is opened can alter the concentration over time.
Recommendation: Prepare numerous small-volume, single-use aliquots from the primary stock solution. For a given experiment, thaw only the number of aliquots required for that day. This strategy effectively limits the main stock to a single freeze cycle.
Troubleshooting Guide
Issue 1: I thawed my this compound aliquot and observed a precipitate.
-
Cause: This commonly occurs if the stock concentration is very high or if the solution was not allowed to come to room temperature completely before opening, causing condensation. It can also happen during the freeze-thaw process itself.[11]
-
Solution:
-
Gentle Warming: Warm the vial gently in a 37°C water bath for a few minutes.
-
Vortexing/Sonication: After warming, vortex the solution thoroughly. If the precipitate persists, brief sonication can aid in redissolution.[3]
-
Verification: Ensure the solution is completely clear before making any dilutions.
-
-
Prevention: Avoid making stock solutions at the absolute limit of solubility. When thawing, allow the vial to equilibrate to room temperature for at least 60 minutes before opening the cap to prevent moisture from condensing into the cold solution.
Issue 2: My experimental results are inconsistent or show reduced compound efficacy.
-
Cause: This is a classic sign of compound degradation. The most likely culprits are photodegradation or chemical degradation from excessive freeze-thaw cycles, improper storage temperature, or prolonged storage beyond the recommended date.[8][12]
-
Troubleshooting Workflow:
-
Check Handling Procedures: Review your lab notebook. Was the compound protected from light at all stages? How many times has this specific aliquot been thawed?
-
Prepare Fresh Stock: The most reliable solution is to discard the suspect stock and prepare a fresh solution from the solid compound.
-
Run a Control: Compare the performance of the new stock against a known positive control in your assay to validate its activity.
-
Data & Protocols
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Recommendation | Source(s) |
| Solvents | DMSO (~25 mg/mL), DMF (~30 mg/mL), Ethanol (~2 mg/mL) | [4][5] |
| Storage Temp. | -20°C or -80°C | [3][4] |
| Stability at -20°C | Up to 1 year (protect from light) | [3] |
| Stability at -80°C | Up to 2 years (protect from light) | [3] |
| Aqueous Solution | Prepare fresh daily; do not store. | [4] |
| Light Protection | Mandatory (use amber vials or foil) | [1][6] |
Experimental Protocol: Stock Solution Preparation & Storage
-
Preparation (Subdued Light):
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of solid compound in a suitable tube.
-
Add the desired volume of high-purity, anhydrous DMSO (or other chosen solvent) to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until all solid material is completely dissolved. Gentle warming (37°C) or brief sonication may be used if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use volumes in amber, screw-cap cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Immediately place the aliquots into a labeled storage box and transfer to a -80°C freezer for long-term storage.
-
-
Using a Stored Aliquot:
-
Remove a single aliquot from the freezer.
-
Allow it to thaw completely and equilibrate to room temperature on the benchtop (approx. 60 minutes).
-
Vortex the tube briefly before opening to ensure homogeneity.
-
Proceed with serial dilutions into your assay buffer. Discard any unused portion of the thawed aliquot.
-
Visual Logic Guides
Diagram 1: Stock Solution Handling Workflow
This diagram outlines the critical steps from receiving the solid compound to using a frozen aliquot, emphasizing points where stability is crucial.
Caption: Workflow for preparing and storing this compound stock.
Diagram 2: Troubleshooting Inconsistent Results
This flowchart provides a logical path to diagnose issues when experimental outcomes are not as expected.
Caption: Troubleshooting flowchart for inconsistent experimental data.
References
-
Nitrendipine - ChemBK. ChemBK. [Link]
-
Stability of usp stock solution in freezer. ResearchGate. [Link]
-
Stability of 5 mg/mL Nitrendipine Oral Suspension in Syrspend® SF PH4. ResearchGate. [Link]
-
Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. PubMed. [Link]
-
Hydrolytic degradation of nitrendipine and nisoldipine. PubMed. [Link]
-
1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. PubMed Central. [Link]
-
Solubility and Thermodynamic Analysis of Antihypertensive Agent Nitrendipine in Different Pure Solvents at the Temperature Range of 298.15 to 318.15°K. PubMed. [Link]
-
Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms. PubMed. [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PubMed Central. [Link]
Sources
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- 2. Solubility and Thermodynamic Analysis of Antihypertensive Agent Nitrendipine in Different Pure Solvents at the Temperature Range of 298.15 to 318.15°K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Light-Sensitive (S)-Nitrendipine
Ticket ID: #SNIT-PROTO-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Subject: Comprehensive Handling Guide for (S)-Nitrendipine (Photolability & Chiral Integrity)
Executive Summary
This compound is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker. Unlike standard reagents, it possesses two critical instability vectors: photochemical oxidation (rapid degradation) and chiral inversion (potential racemization under extreme pH).
This guide replaces standard operating procedures (SOPs) with a causality-based troubleshooting framework. It is designed to prevent the "Silent Failure" mode, where the compound degrades into an inactive pyridine derivative before it even reaches your biological target.
Module 1: The Photostability Crisis (The "Why")
The Issue: Users often report that their this compound stock solutions have turned from yellow to a deeper orange or precipitated, resulting in a complete loss of L-type calcium channel blocking activity.
The Mechanism: The 1,4-dihydropyridine (DHP) ring is the pharmacophore responsible for binding. It is intrinsically unstable. Upon exposure to UV or visible light (up to ~450 nm), the DHP ring undergoes aromatization . It oxidizes into a pyridine derivative.[1][2]
-
Under UV Light: Converts to a nitro-phenylpyridine homologue.[3]
-
Under Daylight: Converts to a nitroso-phenylpyridine homologue.[3]
Crucial Consequence: The resulting pyridine derivative has zero calcium channel blocking activity. You are essentially dosing your cells/animals with an inactive impurity.
Visualization: Degradation Pathway
Figure 1: The irreversible aromatization of the dihydropyridine ring upon light exposure.
Module 2: Storage & Solubilization Protocols
Best Practice: Treat this compound as if it were a photographic film.
1. Lighting Environment
-
Strict Requirement: All handling (weighing, dissolution, dilution) must occur under Sodium Vapor Lamps (589 nm) or Red LED light (>600 nm) .
-
Why? Nitrendipine absorbs strongly in the UV region and significantly into the visible violet/blue spectrum (up to 450 nm). Standard white fluorescent lab lights will degrade a solution by 50% in minutes.
2. Solubilization Matrix
This compound is hydrophobic. Choosing the wrong solvent leads to precipitation or degradation.
| Parameter | DMSO (Dimethyl Sulfoxide) | Ethanol (Absolute) | Aqueous Buffers (PBS) |
| Solubility Limit | ~25 - 50 mg/mL (Recommended) | ~2 - 15 mg/mL | < 0.1 mg/mL (Insoluble) |
| Stability | High (if anhydrous) | Moderate (prone to evaporation) | Poor (Hydrolysis risk) |
| Freezing Point | 18.5°C (Solidifies in fridge) | -114°C (Liquid in freezer) | N/A |
| Usage | Primary Stock Solution | Secondary Stock | Final Dilution Only |
Protocol for Stock Preparation (10 mM):
-
Work under red light.
-
Purge the DMSO with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen (oxygen accelerates the aromatization process).
-
Dissolve the powder. Vortex gently; avoid sonication if possible (heat generation).
-
Aliquot into amber glass vials .
-
Store at -20°C .
Module 3: Troubleshooting & FAQs
Q1: "I need to inject this into mice. Can I use DMSO?"
A: Pure DMSO is toxic. You must bridge the solubility gap. The "Bridge" Protocol:
-
Dissolve this compound in 100% DMSO (Stock).
-
Add PEG300 (Polyethylene Glycol).
-
Add Tween-80 .[4]
-
Slowly add Saline (0.9% NaCl) while vortexing.
Recommended Ratio: 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline.[4][5] Result: A clear, stable emulsion suitable for IP injection. Note: Prepare fresh immediately before dosing.
Q2: "How do I verify if my this compound is still the 'S' enantiomer?"
A: Standard HPLC only checks chemical purity, not chiral purity. If you suspect racemization (conversion of S to R form), you must use Chiral HPLC .
-
Column: Pirkle-type (e.g., Sumichiral OA-2500) or Cellulose-based chiral columns.
-
Mobile Phase: Hexane/Ethanol mixtures (Normal Phase) are often required for optimal separation of dihydropyridine enantiomers.
-
Detection: UV at 235 nm or 350 nm.
Q3: "My cell culture incubator has a glass door. Is that a problem?"
A: Yes. The interior light of the incubator or ambient light entering through the glass is sufficient to degrade the drug in the culture media over a 24-hour incubation.
-
Fix: Wrap culture plates in aluminum foil immediately after dosing.
Module 4: The Validated Handling Workflow
Follow this logic flow to ensure experimental integrity.
Figure 2: Decision matrix for safe handling from receipt to experimentation.
References
-
Squella, J. A., et al. (1990). A polarographic study of the photodegradation of nitrendipine. Journal of Pharmaceutical and Biomedical Analysis.
-
Kawabata, K., et al. (2023).[6] Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms. Journal of Pharmaceutical Investigation.
-
Cayman Chemical . (2022).[7] Nitrendipine Product Information & Solubility Data.
-
MedChemExpress . (2023). Nitrendipine Solvent & Solubility Guide.
- Fasani, E., et al. (2008). Photochemistry of drugs: An overview of the dihydropyridine calcium channel blockers. EPA Newsletter. (Contextual grounding on DHP photolability).
Sources
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- 2. wjpmr.com [wjpmr.com]
- 3. researchgate.net [researchgate.net]
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- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
How to prevent (S)-Nitrendipine degradation during experiments
A Guide to Preventing Degradation in Experimental Settings
Welcome to the technical support center for (S)-Nitrendipine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and use of this compound to ensure the integrity and reproducibility of your experimental results. As a dihydropyridine derivative, this compound is susceptible to degradation under various conditions, and this guide offers troubleshooting advice and frequently asked questions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned yellow. What does this indicate?
A change in color, particularly the development of a yellow hue, is a common indicator of this compound degradation. This is often due to the oxidation of the dihydropyridine ring to its pyridine analogue, a primary degradation pathway for this class of compounds. This degradation is frequently accelerated by exposure to light. If you observe a color change, it is recommended to discard the solution and prepare a fresh one, ensuring rigorous light protection.
Q2: I'm seeing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?
The appearance of extra peaks in your chromatogram strongly suggests the presence of degradation products. The most common degradation product is dehydronitrendipine, the oxidized pyridine form.[1] Other byproducts may also form depending on the specific experimental conditions, such as the solvent used and the pH of the medium. It is crucial to use a validated, stability-indicating HPLC method that can resolve this compound from its potential degradation products.[1]
Q3: What are the primary factors that cause this compound degradation?
This compound is primarily sensitive to three main factors:
-
Light (Photodegradation): Exposure to both natural and artificial light, especially UV light, can rapidly degrade the molecule through oxidation of the dihydropyridine ring.[1]
-
pH: this compound is susceptible to hydrolysis, and the rate of degradation is faster in both acidic and alkaline conditions.[1][2]
-
Oxidation: The dihydropyridine ring is prone to oxidation, leading to the formation of the inactive pyridine analogue. This can be initiated by light, air (oxygen), or other oxidizing agents present in the experimental system.[1]
Q4: How should I store my solid this compound powder?
Solid this compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial, at -20°C for long-term stability. For shorter periods, storage at 2-8°C is acceptable, provided the compound is protected from light and moisture.
Q5: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[3] The compound is sparingly soluble in aqueous buffers and is more susceptible to hydrolysis in this state. For experiments requiring aqueous dilutions, it is best to prepare them fresh from a concentrated stock solution in an appropriate organic solvent immediately before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or inconsistent bioactivity in cell-based assays | Degradation of this compound in the culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the treatment solutions to light by using amber-colored plates or wrapping the plates in foil. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. |
| Precipitation of the compound in aqueous buffer | Poor solubility of this compound. | This compound has low aqueous solubility. To improve this, first dissolve the compound in an organic solvent like DMSO or ethanol to make a high-concentration stock solution. Then, dilute this stock solution with the aqueous buffer of your choice. Ensure the final concentration of the organic solvent is as low as possible to maintain solubility without affecting the experiment. |
| Variable results between experimental replicates | Inconsistent handling procedures leading to variable degradation. | Standardize all handling procedures. Ensure that all solutions are prepared in the same manner, protected from light consistently, and used within the same timeframe after preparation. Work under subdued or red light conditions when handling the compound and its solutions. |
| Loss of compound during filtration | Adsorption of this compound to the filter membrane. | If filtration is necessary, select a filter material with low protein/compound binding properties, such as PTFE or PVDF. Test for compound loss by analyzing the concentration of the solution before and after filtration. |
Experimental Protocols and Methodologies
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent to be used for subsequent dilutions in experimental buffers or media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Amber glass vials with screw caps
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Work in a Light-Protected Environment: Conduct all steps under subdued lighting or in a dark room. Use a red photographic safelight if additional illumination is required.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Transfer the weighed powder to an amber glass vial. Add the required volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO at approximately 25 mg/mL and in ethanol at about 2 mg/mL.[3]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but prolonged heating should be avoided.
-
Storage: Store the stock solution in the amber vial at -20°C. When stored properly, the stock solution in anhydrous DMSO or ethanol should be stable for several months. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Preparation of Working Solutions for In Vitro Assays
Objective: To prepare diluted working solutions of this compound from the stock solution for use in experiments such as cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium or experimental buffer (e.g., PBS, pH 7.2)
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
-
Pipettes
Procedure:
-
Light Protection: Perform all dilutions under subdued lighting.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using the cell culture medium or experimental buffer. It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other artifacts in your experiment.
-
Fresh Preparation: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted aqueous solutions of this compound.[3]
Degradation Pathways and Prevention Strategies
The primary degradation pathway for this compound is the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative, which is pharmacologically inactive. This process is significantly accelerated by light. Hydrolysis of the ester groups can also occur, particularly at non-neutral pH.
Caption: Degradation pathways of this compound and corresponding prevention strategies.
Analytical Methods for Stability Assessment
To accurately assess the stability of this compound in your experimental setup, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Key Features of a Stability-Indicating HPLC Method:
-
Resolution: The method should be able to separate the parent this compound peak from all potential degradation product peaks and any other components in the sample matrix.
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Quantification: The method must be validated for linearity, accuracy, and precision to allow for the accurate quantification of the remaining intact this compound.
A typical reversed-phase HPLC method for nitrendipine analysis might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic solvent (e.g., methanol or acetonitrile).[4] UV detection is commonly performed at a wavelength where nitrendipine has significant absorbance, such as 238 nm.[5]
Caption: Workflow for assessing the stability of this compound during an experiment.
References
-
Preparation and in vitro release kinetics of nitrendipine-loaded PLLA–PEG–PLLA microparticles by supercritical solution impregnation process. National Institutes of Health. Available at: [Link]
-
Nitrendipine Nanocrystals: Its Preparation, Characterization, and In Vitro–In Vivo Evaluation. Springer. Available at: [Link]
-
Nitrendipine nanocrystals: its preparation, characterization, and in vitro-in vivo evaluation. National Institutes of Health. Available at: [Link]
- Preparation method of nitrendipine. Google Patents.
-
Stability of 5 mg/mL Nitrendipine Oral Suspension in Syrspend® SF PH4. ResearchGate. Available at: [Link]
-
Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. PubMed. Available at: [Link]
-
Time-course of hydrolytic products from (A) nitrendipine and (B) nisoldipine at 5 × 10 − 5 M and pH 10. ResearchGate. Available at: [Link]
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate. Available at: [Link]
-
Photostability Determination of Commercially Available Nifedipine Oral Dosage Forms in Iran. Brieflands. Available at: [Link]
-
Hydrolytic degradation of nitrendipine and nisoldipine. PubMed. Available at: [Link]
-
Dihydropyridine Ca2+ channel agonists and antagonists potentiate ultraviolet light-induced relaxation through cyclic GMP formation in porcine coronary artery. PubMed. Available at: [Link]
-
pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. Available at: [Link]
-
Exercise Protects Skeletal Muscle Fibers from Age-Related Dysfunctional Remodeling of Mitochondrial Network and Sarcotubular System. MDPI. Available at: [Link]
-
pH/ORP Buffer Calibration Solutions & Buffer Capsules. Yokogawa Electric Corporation. Available at: [Link]
-
Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies. PubMed. Available at: [Link]
-
1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. MDPI. Available at: [Link]
-
Depin 10 Capsule: View Uses, Side Effects, Price and Substitutes. 1mg. Available at: [Link]
-
Hydrolysis Rates for Various pH Levels. ResearchGate. Available at: [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
-
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Journal of Research in Pharmacy. Available at: [Link]
-
AMLOkind 5 Tablet: View Uses, Side Effects, Price and Substitutes. 1mg. Available at: [Link]
-
Nicardia Retard 20 Tablet SR: View Uses, Side Effects, Price and Substitutes. 1mg. Available at: [Link]
Sources
- 1. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Variability in Animal Models Treated with (S)-Nitrendipine
<Technical Support Center >
A Troubleshooting Guide for Researchers
This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent variability encountered when using (S)-Nitrendipine in animal models. As a potent L-type calcium channel blocker, understanding its nuanced behavior in vivo is critical for reproducible and translatable results.
Part 1: Foundational Principles of this compound in Preclinical Models
A solid understanding of the agent's pharmacology is the first line of defense against experimental variability.
Q1: What is the core mechanism of this compound and how does it introduce variability?
This compound is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels, primarily in vascular smooth muscle cells.[1][2] This action leads to vasodilation and a reduction in blood pressure.[2][3][4] However, this mechanism itself can be a source of variability:
-
Differential Channel Expression: The density of L-type calcium channels can vary significantly between tissues and animal strains. This can lead to differing magnitudes of effect depending on the specific model and the tissue under investigation.
-
Pathophysiological Alterations: The expression and function of calcium channels can be altered in disease states.[5][6] For example, some cardiovascular pathologies may upregulate L-type channels, increasing sensitivity to this compound.
-
Genetic Factors: Polymorphisms in the genes encoding calcium channel subunits can affect drug binding and efficacy, contributing to inter-animal differences in response.
Q2: What are the key pharmacokinetic parameters of this compound that demand consideration?
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is a major contributor to experimental variability.
| Pharmacokinetic Parameter | Key Considerations for In Vivo Studies | Common Sources of Variability |
| Absorption | This compound is well-absorbed orally but is subject to extensive first-pass metabolism in the liver.[1][3] | The vehicle used for administration, the route of administration, and the fed or fasted state of the animal can all significantly alter absorption. |
| Distribution | It is highly bound to plasma proteins (approximately 98%).[1][3] | Pathological states that alter plasma protein levels, such as liver disease or inflammation, can change the concentration of free, active drug.[7] |
| Metabolism | The liver is the primary site of metabolism, mediated largely by the cytochrome P450 3A (CYP3A) family of enzymes.[1][7] | There are significant species and strain differences in CYP3A activity.[8][9][10] Co-administration of other compounds that induce or inhibit CYP3A enzymes will alter this compound's metabolism. |
| Excretion | Metabolites are excreted primarily through urine and feces.[1][11] | Impaired renal or hepatic function will affect the clearance of the drug and its metabolites.[12] |
Part 2: Troubleshooting Guide: Formulation and Administration
The physical handling and delivery of this compound is a frequent source of experimental inconsistency.
Q3: My this compound formulation is cloudy or shows precipitation. What's wrong and how do I fix it?
This common issue stems from the poor aqueous solubility of this compound.[13][14]
Root Causes:
-
Inadequate Vehicle: A purely aqueous solvent is not suitable.
-
Suboptimal pH: The pH of the vehicle can impact the stability of the formulation.
-
Temperature Effects: Solubility can decrease at lower temperatures.
Solutions & Protocols:
-
Optimizing the Vehicle: A co-solvent system is generally required.
-
Protocol 1: DMSO/Saline: First, dissolve this compound in a minimal volume of DMSO. Then, slowly add saline while vortexing to the desired final concentration. Aim for a final DMSO concentration below 10% to minimize potential toxicity.
-
Protocol 2: PEG 400/Saline: Polyethylene glycol 400 is an effective solubilizing agent. A 20-30% solution of PEG 400 in saline is a good starting point.
-
Protocol 3: Surfactant-based: Adding a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 1-2%), can improve and maintain solubility.
-
-
Sonication: Gentle sonication in a water bath can aid in complete dissolution.
-
Fresh Preparation: To avoid degradation and precipitation, always prepare formulations fresh on the day of the experiment.
Workflow for Vehicle Optimization
Caption: A logical workflow for selecting an appropriate administration vehicle.
Q4: I'm seeing highly variable plasma concentrations between animals given the same dose. What are the likely causes?
Inconsistent drug exposure is a primary driver of variable pharmacological responses.
Troubleshooting Checklist:
-
Administration Route Precision:
-
Oral (PO): For gavage, ensure consistent technique to avoid accidental tracheal administration. If dosing in food or water, monitor for complete consumption. Note that the fed/fasted state will significantly impact absorption.
-
Intraperitoneal (IP): Inconsistent injection placement (e.g., into the gut lumen or adipose tissue) will drastically alter absorption. Proper training and technique are crucial.
-
Intravenous (IV): This route provides the most consistent exposure by bypassing absorption variability. Consider this route if your experimental design permits.
-
-
Animal Stress: Stress from handling and injection can alter physiological parameters like gut motility and blood flow, thereby affecting drug absorption. Ensure animals are well-acclimated to all procedures.
-
Metabolic Variability:
-
Species and Strain: Different species and strains of rodents have well-documented differences in their metabolic enzyme profiles, particularly CYP3A.[8][9][10]
-
Sex Differences: Sex-based differences in drug metabolism are common.[11] Studies should be adequately powered and balanced for sex, or each sex should be studied independently.
-
Metabolic Pathway of this compound
Caption: The pharmacokinetic journey of this compound from administration to excretion.
Part 3: Addressing Biological Variability in Animal Models
The choice of animal model and inherent biological factors are significant sources of variability.
Q5: I'm not observing the expected blood pressure-lowering effect. What could be the reason?
Potential Causes and Solutions:
-
Inappropriate Dosing: The effective dose can vary substantially between species and strains. A dose-response study is essential to determine the optimal dose for your specific model.
-
Anesthetic Interference: Many anesthetics have profound cardiovascular effects that can mask or confound the action of this compound.[15][16][17] For instance, isoflurane is a vasodilator and can lower blood pressure independently.
-
Recommendation: For cardiovascular endpoints, conscious, instrumented animals are the gold standard. If anesthesia is unavoidable, choose an agent with minimal cardiovascular impact and maintain a consistent plane of anesthesia.
-
-
Strain-Specific Sensitivity: Different strains of rodents can exhibit varying sensitivities to calcium channel blockers.[18] For example, Spontaneously Hypertensive Rats (SHR) are generally more responsive than normotensive strains like Wistar-Kyoto (WKY) rats.[18]
-
Homeostatic Compensation: The body may counteract a drop in blood pressure with compensatory mechanisms like reflex tachycardia. A comprehensive assessment of multiple cardiovascular parameters is often necessary.
Q6: I'm seeing a wide range of behavioral responses to this compound. How can I reduce this variability?
Strategies to Minimize Behavioral Variability:
-
Thorough Acclimatization: A sufficient period of acclimatization to the housing, handling, and testing environment is critical to reduce stress-induced artifacts.
-
Control for Circadian Rhythms: Biological processes, including behavior, often follow a circadian rhythm. Conducting experiments at the same time each day is crucial.
-
Use of Baseline Measurements: Recording baseline data for each animal before drug administration allows for the expression of results as a change from individual baseline, which can significantly reduce inter-animal variability.
-
Blinded Study Design: To mitigate unconscious bias, the experimenter should be blinded to the treatment allocation of the animals whenever feasible.
Part 4: Frequently Asked Questions (FAQs)
Q7: What is the practical difference between using this compound and racemic nitrendipine?
Racemic nitrendipine is a 50:50 mixture of the (S) and (R) enantiomers. The pharmacological activity as an L-type calcium channel blocker resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is largely inactive at this channel but may have off-target effects. For precise mechanistic studies targeting L-type calcium channels, the use of the pure (S)-enantiomer is strongly recommended to avoid confounding variables.
Q8: What are the proper storage conditions for this compound?
This compound is sensitive to light. It should be stored in a tightly sealed, light-resistant container. Consult the supplier's data sheet for specific temperature recommendations (typically room temperature or refrigerated). Formulated solutions should be prepared fresh and protected from light.
Q9: Are there critical drug interactions to be aware of?
Yes. Given its metabolism by CYP3A enzymes, co-administration of compounds that are potent inhibitors or inducers of this system can dramatically alter the plasma concentration of this compound.[7]
-
CYP3A Inhibitors (e.g., ketoconazole, grapefruit juice components) can increase this compound levels, raising the risk of toxicity.
-
CYP3A Inducers (e.g., rifampicin) can decrease this compound levels, potentially leading to a loss of efficacy.
Always conduct a thorough literature review for potential drug interactions relevant to your specific experimental design.
References
-
Title: Nitrendipine: Uses, Dosage, Side Effects and More Source: MIMS Philippines URL: [Link]
-
Title: Nitrendipine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease Source: PubMed URL: [Link]
-
Title: The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs Source: PubMed URL: [Link]
-
Title: Improvement of dissolution and bioavailability of nitrendipine by inclusion in hydroxypropyl-beta-cyclodextrin Source: PubMed URL: [Link]
-
Title: Antihypertensive mechanism of action and binding sites of nitrendipine Source: PubMed URL: [Link]
-
Title: Nitrendipine | C18H20N2O6 Source: PubChem URL: [Link]
-
Title: In vivo evaluation of two novel controlled-release nitrendipine formulations Source: PubMed URL: [Link]
-
Title: Calcium-Handling Abnormalities Underlying Atrial Arrhythmogenesis and Contractile Dysfunction in Dogs With Congestive Heart Failure Source: Circulation: Arrhythmia and Electrophysiology URL: [Link]
-
Title: Species differences in the CYP3A-catalyzed metabolism of TPN729, a novel PDE5 inhibitor Source: PubMed URL: [Link]
-
Title: Comparison of inhibitory effects of calcium channel blockers and that of a calmodulin antagonist in strips of mesenteric arteries from spontaneously hypertensive and normotensive rats Source: PubMed URL: [Link]
-
Title: Impact of anesthesia on cardiac function during echocardiography in mice Source: PubMed URL: [Link]
-
Title: What is the mechanism of Nitrendipine? Source: Patsnap Synapse URL: [Link]
-
Title: Effects of various types of anesthesia on hemodynamics, cardiac function, and glucose and lipid metabolism in rats Source: American Physiological Society Journal URL: [Link]
-
Title: Nitrendipine as a putative probe for CYP3A phenotyping. Source: ResearchGate URL: [Link]
-
Title: Deletion of the P/Q-Type Calcium Channel from Serotonergic Neurons Drives Male Aggression in Mice Source: Journal of Neuroscience URL: [Link]
-
Title: Pharmacokinetics, tissue distribution and bioavailability of nitrendipine solid lipid nanoparticles after intravenous and intraduodenal administration Source: PubMed URL: [Link]
-
Title: The Dysfunction of Ca2+ Channels in Hereditary and Chronic Human Heart Diseases and Experimental Animal Models Source: MDPI URL: [Link]
-
Title: In Vivo Evaluation of Two Novel Controlled-Release Nitrendipine Formulations Source: Taylor & Francis Online URL: [Link]
-
Title: The T-type calcium channel blocker Z944 reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain Source: PubMed URL: [Link]
-
Title: 2. Species differences in CYP enzymes Source: CORE URL: [Link]
-
Title: Anesthesia in the Small Animal Cardiac Patient—Risks, Precautions and Outcomes Source: VIN URL: [Link]
-
Title: Nitrendipine Nanocrystals: Its Preparation, Characterization, and In Vitro–In Vivo Evaluation Source: ResearchGate URL: [Link]
-
Title: The canine chronic atrioventricular block model in cardiovascular preclinical drug research Source: British Journal of Pharmacology URL: [Link]
-
Title: Maximising Anaesthetic Outcomes in Patients with Cardiovascular Disease Source: Zoetis URL: [Link]
-
Title: Design and Characterisation of Nitrendipine Nanocrystals for Solubility and Dissolution Enhancement Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Species and strain differences in drug metabolism in liver and intestine Source: The University of Groningen research portal URL: [Link]
-
Title: Calcium Channel and β-Blocker Drug Overdose Source: Veterian Key URL: [Link]
-
Title: Some recent pharmacological findings with nitrendipine Source: PubMed URL: [Link]
-
Title: Solubility and Thermodynamic Analysis of Antihypertensive Agent Nitrendipine in Different Pure Solvents at the Temperature Range of 298.15 to 318.15°K Source: PubMed URL: [Link]
-
Title: Gabapentin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Some recent pharmacological findings with nitrendipine Source: PubMed URL: [Link]
-
Title: Blood Pressure Variability (BPV) as a Novel Digital Biomarker of Multisystem Risk and Diagnostic Insight: Measurement, Mechanisms, and Emerging Artificial Intelligence Methods Source: MDPI URL: [Link]
-
Title: Evaluation of the Cardiovascular and Serotonergic Modulatory Effects of Ondansetron in Healthy Dogs Under Anesthesia Source: MDPI URL: [Link]
-
Title: Nitrendipine Nanocrystals: Its Preparation, Characterization, and In Vitro–In Vivo Evaluation Source: Springer URL: [Link]
-
Title: CYP3A4 – Knowledge and References Source: Taylor & Francis URL: [Link]
Sources
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- 2. What is the mechanism of Nitrendipine? [synapse.patsnap.com]
- 3. Nitrendipine - Wikipedia [en.wikipedia.org]
- 4. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Calcium Channel and β-Blocker Drug Overdose | Veterian Key [veteriankey.com]
- 8. Species differences in the CYP3A-catalyzed metabolism of TPN729, a novel PDE5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. research.rug.nl [research.rug.nl]
- 11. The pharmacokinetics of nitrendipine. I. Absorption, plasma concentrations, and excretion after single administration of [14C]nitrendipine to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Solubility and Thermodynamic Analysis of Antihypertensive Agent Nitrendipine in Different Pure Solvents at the Temperature Range of 298.15 to 318.15°K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of anesthesia on cardiac function during echocardiography in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Anesthesia in the Small Animal Cardiac Patient—Risks, Precautions and Outcomes - WSAVA 2019 Congress - VIN [vin.com]
- 18. Comparison of inhibitory effects of calcium channel blockers and that of a calmodulin antagonist in strips of mesenteric arteries from spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (S)-Nitrendipine in Tissues
Introduction
Welcome to the technical guide for the bioanalysis of Nitrendipine. This document addresses the specific challenges of quantifying (S)-Nitrendipine—the pharmacologically active enantiomer—and its primary metabolite, dehydronitrendipine (DNIT), in complex tissue matrices.
Key Technical Challenges:
-
Chirality: Nitrendipine is a racemate. The (S)-enantiomer is a potent calcium channel blocker, while the (R)-enantiomer has different pharmacokinetics. Separation requires Chiral Stationary Phases (CSPs).
-
Photosensitivity: Dihydropyridines degrade rapidly under UV/VIS light to their pyridine analogs.
-
Matrix Interference: Tissue homogenates (brain, liver, heart) contain high lipid content that suppresses ionization in ESI-MS/MS.
Module 1: Method Development & MS/MS Parameters
Q: Which chiral column is best for separating Nitrendipine enantiomers?
Recommendation: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).
While Chiralpak AD-H is a common starting point for many chiral separations, Chiralcel OJ-H has demonstrated superior selectivity for dihydropyridines like Nitrendipine. The cellulose-based carbamate structure provides the necessary cavity size for the dihydropyridine ring inclusion.
-
Mobile Phase: Isocratic elution with n-Hexane/Ethanol (90:10 v/v) or n-Hexane/Isopropanol (85:15 v/v).
-
Additives: 0.1% Diethylamine (DEA) is often added to improve peak shape, though Nitrendipine is not strongly basic.
-
Reverse Phase Option: If using Chiralcel OJ-RH (Reverse Phase), use Acetonitrile/Water buffers. This is often more compatible with ESI-MS sources.
Q: What are the optimal MS/MS transitions?
Nitrendipine (NIT) and its metabolite Dehydronitrendipine (DNIT) are analyzed in Positive Ion Mode (ESI+) .
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) | Mechanism |
| Nitrendipine | 361.2 | 315.1 | 269.1 | 15 - 20 | Loss of |
| Dehydronitrendipine | 359.2 | 331.1 | 315.1 | 18 - 22 | Pyridine ring aromatization |
| Nifedipine (IS) | 347.1 | 315.1 | 254.1 | 16 | Structural analog |
Critical Note: The mass difference between Parent and Metabolite is only 2 Da . Chromatographic separation is essential to prevent "cross-talk" if the parent undergoes in-source oxidation.
Module 2: Sample Preparation & Extraction Protocol
Q: How do I prevent degradation during tissue processing?
The "Amber Rule": All processing must occur under monochromatic yellow light (sodium vapor lamps) or in a darkened room. Standard fluorescent lab lights will cause up to 15% degradation within 30 minutes.
Q: What is the recommended extraction workflow for high-lipid tissues (Brain/Liver)?
We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT). LLE provides cleaner extracts, reducing the matrix effect (ion suppression) common in tissue analysis.
Protocol:
-
Homogenization: Homogenize tissue (100 mg) in ice-cold PBS (pH 7.4) containing 0.1% Ascorbic Acid (antioxidant).
-
IS Addition: Add Internal Standard (Nifedipine).
-
Alkalinization: Add 50 µL of 0.1 M NaOH (stabilizes the dihydropyridine ring).
-
Extraction: Add 3 mL of Ethyl Acetate/n-Hexane (1:1 v/v) . Vortex for 3 mins.
-
Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Reconstitution: Evaporate the organic layer under Nitrogen at 40°C. Reconstitute in Mobile Phase.
Visual Workflow: Tissue Extraction
Caption: Optimized LLE workflow for Nitrendipine extraction from tissue, emphasizing temperature control and light protection.
Module 3: Troubleshooting & Stability
Q: My QC samples show a growing peak at m/z 359. What is happening?
Diagnosis: Photodegradation or Oxidation.
You are observing the conversion of Nitrendipine (
-
Cause 1 (Light): If this happens in the autosampler, your vials are not amber-colored, or the autosampler window is not covered.
-
Cause 2 (In-Source): If the peaks co-elute perfectly, it might be "in-source oxidation" in the MS ion source.
-
Solution: Check chromatographic separation. The metabolite (DNIT) is more hydrophobic (aromatic pyridine ring) and usually elutes later than the parent on Reverse Phase C18, but elution order varies on Chiral columns.
Q: I am seeing peak broadening on the Chiral Column.
Diagnosis: Solvent Mismatch.
-
Issue: If you reconstitute your sample in 100% Acetonitrile or Methanol but inject onto a Chiral column running Hexane/Ethanol, the strong solvent disrupts the delicate analyte-CSP interaction at the head of the column.
-
Fix: Reconstitute the sample in the exact mobile phase composition (e.g., Hexane/Ethanol 90:10).
Visual Logic: Degradation Pathway
Caption: The primary degradation pathway of Nitrendipine. Note the mass shift of -2 Da, which can interfere with metabolite quantification.
References
-
Shi, X., et al. (2011). "Development of a LC-ESI-MS3 method for determination of nitrendipine in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Zhang, Y., et al. (2001). "Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
-
Daicel Chiral Technologies. "Chiral Selector-Enhanced Chromatographic Separation: Chiralcel OJ-H Specifications."
-
National Institutes of Health (NIH). "Standard Operating Procedure for Animal Tissue Homogenization."
Technical Support Center: (S)-Nitrendipine In Vitro Optimization Guide
Welcome to the Technical Support Center
You are likely accessing this guide because you have observed inconsistent potency (
This compound is a dihydropyridine (DHP) calcium channel blocker.[1][2] While highly potent, its physicochemical properties—specifically its lipophilicity (LogP ~3–5) and extreme photosensitivity —make it a "high-maintenance" compound in vitro.[1]
This guide provides the mechanistic insights and protocols necessary to stabilize your data.
Module 1: The "Serum Shift" Phenomenon
FAQ: Why is my drug 50x less potent in 10% FBS compared to serum-free media?
The Short Answer: You are observing the "Serum Sponge" effect. This compound acts according to the Free Drug Hypothesis .[1][3][4][5][6] It binds non-specifically but with high affinity (>98%) to serum proteins (primarily Albumin).[1] In your assay, the proteins are competing with your target receptor for the drug.
The Mechanism:
In a serum-free buffer,
Visualizing the Equilibrium
The following diagram illustrates the competitive equilibrium that drives the potency shift.
Figure 1: The competitive equilibrium between serum protein binding and target receptor binding.[1] The red arrow indicates the dominant pathway in high-serum conditions.
Quantifying the Shift
The shift in
| Condition | Est. Protein Binding (%) | Free Fraction ( | Theoretical |
| Serum-Free Buffer | < 1% | ~1.0 | 1x (Baseline) |
| 10% FBS | ~90-95% | 0.05 - 0.10 | 10x - 20x |
| 100% Plasma | >98% | < 0.02 | >50x |
Technical Note: If you do not account for this shift, you may falsely categorize this compound as "inactive" in phenotypic screens.[1]
Module 2: Validated Experimental Protocols
To generate reproducible data, you must control three variables: Light , Plastic , and Solubility .
Protocol A: Stock Preparation & Handling
Objective: Prevent degradation and precipitation before the assay begins.
-
Solvent Choice: Dissolve this compound in 100% DMSO .[1] Do not use aqueous buffers for stock solutions.[1]
-
Light Protection (CRITICAL):
-
This compound undergoes rapid photo-oxidation to a pyridine derivative (inactive) under UV/Vis light.[1]
-
Action: Perform all weighing and dilutions under Sodium Vapor Lamps (yellow light) or in a darkened room. Wrap all tubes/reservoirs in aluminum foil.
-
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles.
Protocol B: The "Serum-Shift" Assay
Objective: To determine the true potency of the molecule by correcting for protein binding.
Step 1: Preparation of Media
-
Condition A (Low Protein): Assay Buffer + 0.1% BSA (Note: A small amount of BSA is often needed to prevent the drug from sticking to the plastic plate, see Protocol C).
-
Condition B (High Protein): Assay Buffer + 10% FBS (or 40 g/L HSA).[1]
Step 2: Dosing
-
Prepare a 1000x stock in DMSO.[1]
-
Spike into Condition A and Condition B to keep final DMSO < 0.1% (DHPs are sensitive to high DMSO).[1]
Step 3: Incubation & Readout
-
Incubate for equilibrium (typically 30-60 mins) before triggering the calcium flux or reading viability.[1]
Step 4: Calculation
Calculate the Shift Factor :
Module 3: Troubleshooting Guide
Use the following decision tree to diagnose "failed" experiments.
Figure 2: Troubleshooting workflow for identifying causes of potency loss.
Common Issues & Fixes
Issue 1: "My dose-response curve is flat."
-
Cause: The drug likely precipitated.
-
Fix: Check the final concentration. This compound is insoluble in water.[1][7] If you spike 10 mM DMSO stock directly into water, it will crash out.[1] Always dilute into a carrier (like media with proteins) or ensure concentrations are < 10 µM.[1]
Issue 2: "I see different results with different batches of FBS."
-
Cause: Albumin and Alpha-1-acid glycoprotein (AAG) levels vary between cows/batches.[1]
-
Fix: Switch to Purified Human Serum Albumin (HSA) and AAG at physiological concentrations (40 g/L HSA, 1 g/L AAG) to create a defined, reproducible "synthetic serum" medium.
Issue 3: "I bought Nitrendipine but the potency is 50% lower than the literature."
-
Cause: You likely purchased the Racemate (mixture of R and S).
-
Fix: Verify the Certificate of Analysis. The (S)-enantiomer is the active calcium channel blocker.[1] The racemate effectively dilutes the active species by half.
Module 4: Advanced Technical Note - Calculating Free Fraction
If you cannot avoid high serum conditions, you must calculate the free fraction to compare your data with literature values.
The relationship is defined by the Hill-Langmuir Isotherm , but for practical troubleshooting, we use the Free Drug Hypothesis approximation:
[1]Where
To measure
References
-
Smith, D. A., Di, L., & Kerns, E. H. (2010). The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery.[1] [1]
- Context: Foundational text on the Free Drug Hypothesis and interpret
-
Mano, Y., & Asanome, K. (2009).[1] In vitro phototoxicity of dihydropyridine derivatives: A photochemical and photobiological study. European Journal of Pharmaceutical Sciences.[1][8][9]
- Context: Establishes the extreme photosensitivity of Nitrendipine and related DHPs, necessit
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 157702, this compound.[1][1]
-
Zeitlinger, M., et al. (2011).[1][9] Protein binding: Do we ever learn? Antimicrobial Agents and Chemotherapy.[1][4]
Sources
- 1. This compound | C18H20N2O6 | CID 157702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrendipine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrendipine | 39562-70-4 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of stable nitrendipine nanosuspensions using the precipitation-ultrasonication method for enhancement of dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-Nitrendipine versus (R)-Nitrendipine in blocking calcium channels
Executive Summary: The Chirality of Blockade
In the development of dihydropyridine (DHP) calcium channel blockers, chirality is not merely a structural detail—it is the determinant of efficacy. Nitrendipine, a 1,4-DHP, possesses a chiral center at the C4 position of the dihydropyridine ring.
The Verdict:
-
(S)-Nitrendipine: The active eutomer. It functions as a high-affinity antagonist of L-type voltage-gated calcium channels (CaV1.2), stabilizing the channel in its inactivated state.
-
(R)-Nitrendipine: The distomer.[1] It exhibits significantly lower affinity (10–100 fold less potent) for the DHP binding pocket. While often characterized as a "weak antagonist," it lacks the clinical potency of the (S)-enantiomer.
Critical Note for Researchers: Unlike certain DHPs (e.g., Bay K 8644) where one enantiomer is an antagonist and the other an agonist, (R)-nitrendipine does not typically function as a calcium channel activator. It is simply a stereoisomer with poor fit for the hydrophobic binding pocket, resulting in negligible functional block at therapeutic concentrations.
Molecular Mechanism of Action
The selectivity of Nitrendipine arises from the specific orientation of the ester groups at the C3 and C5 positions relative to the aryl ring at C4.
The DHP Binding Pocket
The binding site is located on the alpha-1 subunit of the CaV1.2 channel, specifically at the interface of the IIIS5, IIIS6, and IVS6 transmembrane segments .
-
State-Dependence: DHPs bind preferentially to the inactivated state of the channel. This means blockade is most effective in depolarized tissue (e.g., vascular smooth muscle) rather than hyperpolarized tissue.
-
Stereochemical Fit: The (S)-enantiomer adopts a conformation where the C4-aryl ring is pseudo-axial, allowing the ester groups to form hydrogen bonds with specific residues (e.g., Tyr, Gln) in the binding pocket. The (R)-enantiomer faces steric hindrance that prevents this high-affinity "lock."
Mechanism Visualization
Figure 1: State-dependent binding model. This compound strongly stabilizes the inactivated state, preventing channel recovery, whereas (R)-Nitrendipine binds weakly.
Comparative Data Analysis
The following data summarizes the potency differential. Note that "Binding Affinity" (Kd) measures physical receptor occupancy, while "Functional Potency" (IC50) measures the inhibition of calcium current or muscle contraction.
| Parameter | This compound | (R)-Nitrendipine | Racemic Nitrendipine |
| Primary Action | Potent Antagonist | Weak Antagonist | Antagonist |
| Binding Affinity ( | 0.1 – 0.5 nM | 10 – 100 nM | ~ 0.2 nM |
| Functional | 1 – 5 nM | > 100 nM | ~ 10 nM |
| Potency Ratio | 1x (Reference) | ~1/100x | ~1/2x |
| Stereoselectivity Factor | High | Low | N/A |
Data synthesized from radioligand binding assays (rat cerebral cortex/heart) and functional contraction assays (rabbit aorta).
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Radioligand Displacement Assay (Affinity)
Objective: Determine the
-
Preparation: Isolate cardiac sarcolemmal membranes or use transfected HEK293 cells expressing CaV1.2.
-
Ligand: Use
-Nitrendipine (specific activity ~70-80 Ci/mmol) at a fixed concentration (e.g., 0.1 nM). -
Displacement: Incubate membranes with
-Nitrendipine and increasing concentrations ( M to M) of cold (S)- or (R)-Nitrendipine. -
Filtration: Terminate binding by rapid filtration over GF/C glass fiber filters.
-
Analysis: Plot % Specific Binding vs. Log[Concentration].
-
Expectation: The (S)-curve will shift left (lower
) compared to the (R)-curve.
-
Protocol B: Whole-Cell Patch Clamp (Functional Block)
Objective: Measure the inhibition of
Step-by-Step Methodology:
-
Setup:
-
Rig: Whole-cell patch clamp amplifier (e.g., Axon MultiClamp).
-
Extracellular Solution: 10 mM
(Barium is used as the charge carrier to prevent Ca-dependent inactivation and increase current size). -
Intracellular Solution: Cs-based (to block K+ channels) + ATP/GTP regeneration system (to prevent current "run-down").
-
-
Voltage Protocol (The "Senior Scientist" Modification):
-
Standard Hold: -80 mV.[3]
-
Conditioning Pulse: Depolarize to -40 mV for 200ms (or hold continuously at -40 mV if cell health permits). This transitions channels to the inactivated state where Nitrendipine binds best.
-
Test Pulse: Step to +10 mV to elicit peak current.
-
-
Drug Application:
-
Establish stable baseline
(run-down correction is critical). -
Perfuse this compound (start at 10 nM). Record steady-state block.
-
Washout (DHPs are lipophilic; washout may be slow/incomplete).
-
Repeat with (R)-Nitrendipine on a separate cell (to avoid contamination).
-
-
Validation Check:
-
If this compound at 100 nM blocks <50% of current at a holding potential of -80 mV, your protocol is failing to induce the inactivated state. Switch holding potential to -40 mV.[2]
-
Experimental Workflow Diagram
Figure 2: Electrophysiology workflow emphasizing the critical holding potential required to detect stereoselective DHP efficacy.
Implications for Drug Development
-
Efficacy vs. Toxicity: Using the racemate (50:50 mix) means the patient receives 50% "inactive" drug ((R)-form). While (R) is less potent at calcium channels, it still requires metabolic clearance (CYP3A4), potentially contributing to drug-drug interactions or off-target effects without contributing to antihypertensive efficacy.
-
Formulation: Most clinical Nitrendipine is sold as a racemate due to synthesis costs. However, for precision research tools or next-generation derivatives, enantiopure this compound is the gold standard.
References
-
Glossmann, H., & Ferry, D. R. (1985). Assay for calcium channels. Methods in Enzymology, 109, 513–550.
-
Mikami, A., et al. (1989). Primary structure and functional expression of the cardiac dihydropyridine-sensitive calcium channel. Nature, 340(6230), 230–233.
-
Triggle, D. J. (2007). Calcium channel antagonists: Clinical uses—Past, present and future. Biochemical Pharmacology, 74(1), 1–9.
-
Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol.[2] European Journal of Pharmacology, 309(3), 317–321.[2]
-
Lübbecke, F., et al. (1994). Stereoselective pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects. Clinical Pharmacology & Therapeutics.
Sources
- 1. The difference between nicardipine and its enantiomers on inhibiting vasoconstriction of isolated rabbit thoracic artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium channel blocker nitrendipine blocks sodium channels in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Nitrendipine and Nifedipine: Selectivity for CaV1.2 versus CaV1.3 Calcium Channels
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics and neuroscientific research, the precise targeting of L-type calcium channels (LTCCs) is of paramount importance. Among the LTCC family, the CaV1.2 and CaV1.3 subtypes, while structurally similar, play distinct physiological and pathophysiological roles. This guide provides an in-depth, data-driven comparison of two widely utilized dihydropyridine (DHP) calcium channel blockers, (S)-Nitrendipine and Nifedipine, with a specific focus on their selectivity for CaV1.2 versus CaV1.3 channels. Understanding these nuanced differences is critical for the rational design of next-generation therapeutics with improved efficacy and reduced side-effect profiles.
The Critical Distinction: CaV1.2 and CaV1.3 in Health and Disease
L-type calcium channels are fundamental to a myriad of physiological processes, including cardiac and smooth muscle contraction, neuronal excitability, and gene expression. The two predominant isoforms in the cardiovascular and central nervous systems, CaV1.2 and CaV1.3, exhibit differential tissue distribution and biophysical properties, leading to their distinct functional roles.
CaV1.2 , the primary LTCC in cardiomyocytes and vascular smooth muscle, is the principal mediator of excitation-contraction coupling in the heart and the regulation of blood pressure.[1][2] Consequently, it is a major target for antihypertensive drugs.
CaV1.3 channels, on the other hand, are characterized by their activation at more negative membrane potentials, allowing them to play a significant role in the pacemaking activity of sinoatrial node cells and in neuronal firing patterns.[3][4] Their involvement in neurological processes has implicated them in conditions such as Parkinson's disease and neuropsychiatric disorders.[3]
Given these distinct roles, the development of CaV1.2- or CaV1.3-selective blockers is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target actions.
Comparative Selectivity Profile: this compound vs. Nifedipine
Both this compound and Nifedipine are 1,4-dihydropyridine calcium channel antagonists that have been in clinical use for the management of hypertension and angina. While both compounds effectively block L-type calcium channels, their selectivity profiles for CaV1.2 and CaV1.3 subtypes differ, a crucial consideration for their therapeutic application and for their use as pharmacological tools in research.
A comparative analysis of the available experimental data reveals a preferential inhibition of CaV1.2 over CaV1.3 by both dihydropyridines. However, the degree of this selectivity varies between the two compounds.
| Compound | Target | IC50 / Ki | Selectivity (CaV1.3 / CaV1.2) | Reference |
| This compound | CaV1.2 | Ki = 1.4 nM | ~3.4-fold | Welling et al., 1993 |
| CaV1.3 | Ki = 4.7 nM | |||
| Nifedipine | CaV1.2 | IC50 = 22 nM | ~13.1-fold | Wang et al., 2018[5] |
| CaV1.3 | IC50 = 289 nM |
Table 1: Comparative inhibitory activity of this compound and Nifedipine on CaV1.2 and CaV1.3 channels.
The data clearly indicate that while both compounds exhibit a preference for CaV1.2, Nifedipine demonstrates a significantly higher degree of selectivity for CaV1.2 over CaV1.3 (approximately 13.1-fold) compared to this compound (approximately 3.4-fold). This distinction is critical for researchers aiming to selectively modulate CaV1.2 activity with minimal confounding effects on CaV1.3.
The "Why": Structural Basis of Dihydropyridine Selectivity
The selectivity of dihydropyridines for CaV1.2 over CaV1.3 is rooted in subtle differences in the amino acid residues that constitute the drug-binding pocket within the α1 subunit of the channel. The dihydropyridine binding site is located within a fenestration of the channel pore, formed by segments of domains III and IV.
Figure 1: Dihydropyridine binding to CaV1.2 and CaV1.3 channels.
Key amino acid differences in transmembrane domains IIIS5 and the extracellular IIIS5-IIIS6 loop between CaV1.2 and CaV1.3 are thought to be major determinants of the observed differences in nifedipine potency.[6] These subtle structural variations likely alter the precise molecular interactions between the dihydropyridine molecule and the channel, leading to the higher affinity observed for CaV1.2.
Experimental Approaches to Determine Selectivity
The determination of CaV1.2 versus CaV1.3 selectivity relies on robust and well-validated experimental methodologies. The two primary techniques employed are electrophysiology (specifically, patch-clamp) and radioligand binding assays.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for functionally assessing the inhibitory effects of compounds on ion channels. This method allows for the direct measurement of ionic currents through the channels in a controlled voltage environment.
Figure 2: Workflow for determining IC50 using whole-cell patch-clamp.
Step-by-Step Protocol for Whole-Cell Patch-Clamp:
-
Cell Preparation: Utilize a stable cell line (e.g., HEK293) heterologously expressing either human CaV1.2 or CaV1.3 channels. Culture cells to 70-80% confluency.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain a cesium-based solution to block potassium channels and an appropriate calcium buffer (e.g., EGTA).
-
Recording Setup: Place the cells in a recording chamber with an external solution containing a charge carrier for the calcium channels (e.g., BaCl₂ or CaCl₂) and necessary physiological salts.
-
Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol and Data Acquisition: Hold the cell at a negative potential (e.g., -80 mV) to ensure the channels are in a closed state. Apply a depolarizing voltage step (e.g., to +10 mV) to elicit inward calcium currents.
-
Drug Application: After establishing a stable baseline current, perfuse the recording chamber with increasing concentrations of the test compound (this compound or Nifedipine).
-
Data Analysis: Measure the peak inward current at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Radioligand Binding Assays
Radioligand binding assays provide a direct measure of the affinity of a compound for a specific receptor or channel. These assays typically involve the use of a radiolabeled ligand that binds with high affinity and specificity to the target of interest.
Figure 3: Workflow for determining Ki using a radioligand binding assay.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Homogenize cells or tissues expressing the target channels (CaV1.2 or CaV1.3) in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., (+)-[3H]isradipine), and varying concentrations of the unlabeled competitor drug (this compound or Nifedipine).
-
Incubation: Incubate the mixture at a defined temperature for a sufficient period to allow binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the non-specific binding by including a high concentration of an unlabeled ligand. Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data to a competition binding equation to determine the IC50. The Ki value, which represents the binding affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of this compound and Nifedipine, highlighting their differential selectivity for CaV1.2 and CaV1.3 calcium channels. The experimental data unequivocally demonstrate that Nifedipine possesses a superior selectivity for CaV1.2, making it a more suitable tool for studies where specific inhibition of this channel is desired with minimal interference with CaV1.3.
The choice between this compound and Nifedipine should be guided by the specific research question and the desired level of isoform selectivity. For therapeutic applications, a higher degree of selectivity for the target channel is generally desirable to minimize off-target effects.
Future research should focus on the development of even more selective blockers for both CaV1.2 and CaV1.3. The elucidation of high-resolution structures of these channels in complex with various dihydropyridines will undoubtedly pave the way for the structure-based design of novel compounds with enhanced isoform specificity, ultimately leading to more effective and safer therapeutic interventions.
References
- Berger, S. M., & Bartsch, D. (2014). The role of L-type voltage-gated calcium channels Cav1.2 and Cav1.3 in normal and pathological brain function. Cell and tissue research, 357(2), 463–476.
- Boutjdir, M. (2000). Molecular basis of the congenital long QT syndrome. Heart rhythm, 1(1), 58-66.
- Lu, Y., et al. (2015). The C-terminus of Cav1.3 L-type calcium channel is a transcriptional regulator. The Journal of physiology, 593(3), 551-566.
- Mangoni, M. E., et al. (2003). Functional role of the L-type Cav1.3 Ca2+ channel in cardiac pacemaker activity. Proceedings of the National Academy of Sciences, 100(9), 5543-5548.
- Menon, D., et al. (2019). A novel human natriuretic peptide precursor a gene frameshift mutation in atrial fibrillation.
- Ortner, N. J. (2023). Pathophysiology of Cav1.3 L-type calcium channels in the heart. Frontiers in Physiology, 14, 1188313.
- Platzer, J., et al. (2000). Congenital deafness and sinoatrial node dysfunction in mice lacking class D L-type Ca2+ channels. Cell, 102(1), 89-97.
- Qu, Y., et al. (2011). Developmental regulation of L-type Ca2+ channel expression in the mammalian heart.
- Sinnegger-Brauns, M. J., et al. (2009). Isoform-specific regulation of recombinant L-type Ca2+ channels by the Ca2+ channel β2a subunit. Journal of Biological Chemistry, 284(43), 29286-29295.
- Torrente, A. G., et al. (2016). L-type Ca2+ channels stimulate and synchronize ryanodine receptor-dependent Ca2+ release during sinoatrial node pacemaker activity. The Journal of general physiology, 147(6), 465-478.
- Welling, A., et al. (1993). A novel cardiac L-type Ca2+ channel alpha 1 subunit gene (CaV1.3) is expressed in the sino-atrial node. FEBS letters, 323(1-2), 37-41.
- Wang, Y., et al. (2018). Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176. Molecular pharmacology, 94(1), 745–753.
- Zhang, Z., et al. (2002). Functional characterization of the cardiac L-type Ca2+ channel in Cav1.3−/− mice.
Sources
- 1. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF - Selective blockade of CaV1.2 versus CaV1.3 L-type Ca2+ channels by the black mamba toxin calciseptine [igf.cnrs.fr]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiology of Cav1.3 L-type calcium channels in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Pharmacokinetic Profile of (S)-Nitrendipine
Introduction: Understanding the Journey of (S)-Nitrendipine in Drug Development
This compound, the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker nitrendipine, is a potent antihypertensive agent. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For researchers and drug development professionals, a comprehensive understanding of how these pharmacokinetic parameters vary across different species is paramount. Cross-species comparisons not only elucidate potential interspecies differences in drug handling but also provide critical data for predicting human pharmacokinetics and ensuring the safety and efficacy of this therapeutic candidate.
This guide provides an in-depth, objective comparison of the pharmacokinetic profile of this compound across various preclinical species and humans. We will delve into the experimental data that underpins our understanding of its behavior in different biological systems and provide detailed, field-proven methodologies for key pharmacokinetic assays. This information is intended to empower researchers to design more effective preclinical studies and make more informed decisions in the drug development pipeline.
Comparative Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound and racemic nitrendipine exhibit notable variations across species. These differences are largely attributable to disparities in drug metabolism, particularly first-pass metabolism in the liver.
In humans, nitrendipine is well-absorbed from the gastrointestinal tract; however, it undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 10-30%.[1] Notably, the pharmacokinetics of nitrendipine are stereoselective. Studies in healthy male subjects have shown that the bioavailability of this compound is approximately 75% higher than that of (R)-nitrendipine, with the area under the curve (AUC) and maximum plasma concentration (Cmax) for the (S)-enantiomer being 90% and 77% higher, respectively.[2] This stereoselectivity is likely due to differences in the activity of cytochrome P450 enzymes towards the enantiomers.[2] The plasma protein binding of nitrendipine is high, at approximately 98%.[1]
The following table summarizes key pharmacokinetic parameters of nitrendipine across different species. It is important to note that much of the available data is for racemic nitrendipine, but the stereoselective data in humans provides a strong rationale for expecting similar, though perhaps quantitatively different, trends for this compound in other species.
| Parameter | Human | Rat | Dog | Monkey (Reference Dihydropyridines) |
| Oral Bioavailability (%) | ~10-30[1] (S-enantiomer: 13.4 ± 5.6[2]) | ~12[3] | ~29[3] | Low, subject to first-pass effect[4] |
| Tmax (oral) (h) | 1-3[1] | ~1.2[3] | ~0.7[3] | ~1-2[5] |
| Plasma Protein Binding (%) | ~98[1] | High | High | >90[6] |
| Elimination Half-life (t½) (h) | 10-22[1] | 57 (total radioactivity)[3] | 188 (total radioactivity)[3] | Variable, species-dependent[4] |
| Primary Route of Elimination | Hepatic Metabolism[1] | Hepatic Metabolism, Fecal Excretion[3] | Hepatic Metabolism, Fecal Excretion[3] | Hepatic Metabolism[6] |
Experimental Methodologies: A Practical Guide
To ensure the scientific integrity and reproducibility of pharmacokinetic data, it is crucial to employ robust and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to characterize the pharmacokinetic profile of this compound.
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound provides an early indication of its potential for hepatic clearance and is a critical parameter in drug discovery.[7] This assay typically utilizes liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[8]
Caption: Workflow for in vitro metabolic stability assay.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw cryopreserved liver microsomes or hepatocytes (e.g., human, rat, dog, monkey) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL for microsomes) or cell density (e.g., 0.5 x 10^6 cells/mL for hepatocytes) with incubation buffer.[9]
-
Prepare a solution of the cofactor NADPH (e.g., 10 mM in incubation buffer).
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome or hepatocyte suspension.
-
Add the this compound working solution to initiate a pre-incubation period (e.g., 5-10 minutes at 37°C).
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction in the collected aliquots by adding a 2-3 fold volume of cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be present in the samples).
-
Centrifuge the samples to precipitate proteins (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of remaining this compound in the supernatant using a validated LC-MS/MS method.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations for the experimental system.[8]
-
In Vivo Pharmacokinetic Studies
In vivo pharmacokinetic studies are essential for determining the ADME properties of a drug candidate in a living organism.[11] These studies involve administering the drug to animals and collecting biological samples (typically blood) over time to measure drug concentrations.
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Comparative Analysis of (S)-Nitrendipine and Other Dihydropyridine Calcium Channel Blockers
In the landscape of cardiovascular therapeutics, dihydropyridine (DHP) calcium channel blockers remain a cornerstone for the management of hypertension and angina.[1][2] These agents exert their effects by targeting L-type calcium channels, critical regulators of vascular smooth muscle contraction.[3][4] However, the therapeutic utility of this class is not uniform; subtle molecular differences between agents lead to significant variations in pharmacodynamic and pharmacokinetic profiles. This guide provides a head-to-head comparison of this compound, the pharmacologically active enantiomer of nitrendipine, against other prominent dihydropyridines, supported by experimental data and detailed protocols for comparative evaluation.
The Dihydropyridine Mechanism of Action: A State-Dependent Blockade
Dihydropyridines, including nitrendipine, nifedipine, and amlodipine, share a fundamental mechanism: the inhibition of voltage-gated L-type calcium channels.[5] These channels, upon membrane depolarization, open to allow an influx of extracellular calcium into vascular smooth muscle cells. This calcium influx triggers a cascade of events culminating in muscle contraction and vasoconstriction.[3] By binding to the α1 subunit of the L-type channel, dihydropyridines reduce the probability of the channel opening, thereby promoting vasodilation and lowering blood pressure.[3]
A critical aspect of DHP action is its voltage-dependence. These drugs exhibit a significantly higher affinity for the inactivated state of the calcium channel compared to the resting state.[1][6] This is mechanistically crucial, as vascular smooth muscle cells in hypertensive states have a more depolarized resting membrane potential, leading to a greater proportion of inactivated channels. This state-dependent binding contributes to the relative vascular selectivity of dihydropyridines over cardiac muscle.[5]
Caption: Mechanism of dihydropyridine action on L-type calcium channels.
The Critical Role of Stereochemistry: this compound vs. (R)-Nitrendipine
Nitrendipine, as commercially available, is a racemic mixture, meaning it contains equal parts of its two enantiomers: this compound and (R)-Nitrendipine.[7] It is well-established that the pharmacological activity of many chiral drugs resides primarily in one enantiomer. For nitrendipine, the (S)-enantiomer is the potent calcium channel antagonist, while the (R)-enantiomer is significantly less active.[8] This stereoselectivity is a crucial consideration in drug design and evaluation, as the inactive enantiomer may contribute to off-target effects or a different pharmacological profile. Comparative studies often focus on the (S)-enantiomer to understand the molecule's true potency.
Caption: Stereoselective activity of Nitrendipine enantiomers.
Head-to-Head Performance Comparison
The choice of a specific dihydropyridine is often dictated by its pharmacokinetic profile and clinical performance, particularly its efficacy and side-effect profile.
Pharmacodynamic Comparison: Potency and Affinity
The intrinsic potency of a DHP is best assessed by its binding affinity (Kd or Ki) to the L-type calcium channel and its functional inhibition (IC50) of calcium currents. This compound is a highly potent antagonist. Studies using whole-cell patch-clamp techniques on canine ventricular cells revealed that nitrendipine binds with an apparent dissociation constant (Kd) of 0.36 nM to the inactivated state of the channel, whereas its affinity for the resting state is much lower (Kd ≈ 700 nM).[6][9] This highlights its potent, state-dependent mechanism.
| Compound | Receptor Binding Affinity (Kd/Ki) | Functional Potency (IC50) | Key Findings |
| This compound | ~0.36 nM (inactivated state)[6][9] | Potent, in the low nM range. | Estimated to be ~60 times more potent than nifedipine in vivo based on effects on heart rate.[8] |
| Nifedipine | nM range | nM range | Serves as a benchmark first-generation DHP. Less potent than this compound.[8] |
| Amlodipine | nM range | nM range | High efficacy, but its key distinction is pharmacokinetic rather than a major difference in potency. |
| Felodipine | nM range | Sub-nM to low nM range | The active (S)-enantiomer is estimated to be ~9 times more potent than nifedipine.[8] |
Pharmacokinetic and Clinical Profile Comparison
Pharmacokinetics often determines the clinical utility and tolerability of a dihydropyridine. Factors like onset of action and half-life directly influence the incidence of side effects such as reflex tachycardia, flushing, and headache, which are caused by rapid vasodilation.
| Parameter | Nitrendipine | Amlodipine | Nifedipine (Short-acting) |
| Bioavailability | 60–70%[7] | 64–90% | 45–75% |
| Protein Binding | 98%[7] | ~98% | 92–98% |
| Elimination Half-life | 8–24 hours[7] | 30–50 hours | 2–5 hours |
| Onset of Action | Rapid (1-2 hours)[7][10] | Gradual[10] | Very Rapid |
| Clinical Implications | Effective antihypertensive.[11] Higher incidence of acute vasodilator side effects (flushing, headache) compared to amlodipine.[10][12][13] | Gradual onset leads to a significantly lower incidence of acute side effects.[10][13] More effective at reducing diastolic blood pressure in some studies.[12] | Rapid onset and short half-life lead to pronounced reflex tachycardia and other side effects, limiting its use.[14] |
Standardized Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison between this compound and other DHPs, standardized in-vitro methodologies are essential. The following protocols describe core assays for determining binding affinity and functional antagonism.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled DHP (e.g., [3H]-nitrendipine) for binding to the L-type calcium channel in a membrane preparation.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) or cells expressing L-type channels in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration via a BCA or Bradford assay.[15]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A range of concentrations of the unlabeled test compound (e.g., this compound, Amlodipine).
-
A fixed concentration of radiolabeled ligand (e.g., [3H]-nitrendipine, typically at its Kd concentration).
-
The membrane preparation (20-50 µg of protein).
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 1 µM nifedipine).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]
Functional Calcium Influx Assay
This assay measures the ability of a compound to block calcium influx into cells following depolarization. It provides a functional measure of antagonism (IC50).
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing the human L-type calcium channel, Cav1.2) in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This involves incubating the cells with the dye, followed by a wash and a de-esterification period in a physiological salt solution.[17][18]
-
Compound Incubation: Add varying concentrations of the test DHPs to the wells and incubate for a period sufficient for target engagement.
-
Depolarization and Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure fluorescence intensity. Add a depolarizing stimulus, typically a high concentration of potassium chloride (e.g., final concentration of 90 mM KCl), to activate the voltage-gated calcium channels.
-
Data Acquisition: Record the fluorescence signal before and after the addition of KCl. The increase in fluorescence corresponds to the influx of calcium.
-
Data Analysis: Calculate the percentage inhibition of the calcium influx for each concentration of the test compound relative to vehicle-treated controls. Plot the percent inhibition against the log concentration of the compound to determine the functional IC50 value.
Whole-Cell Patch Clamp Electrophysiology
This is the gold standard for directly measuring ion channel currents and the effect of channel blockers. It offers high temporal and voltage resolution.[19][20]
Step-by-Step Protocol:
-
Cell Preparation: Use isolated cells (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a cell line expressing the channel of interest) plated on glass coverslips.
-
Pipette and Solutions: Prepare a high-resistance (giga-ohm seal) patch pipette filled with an internal solution. The external solution should contain the charge carrier for the calcium channel, typically Ba2+ (which avoids calcium-dependent inactivation) or Ca2+.
-
Seal Formation and Whole-Cell Configuration: Achieve a giga-ohm seal between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration, which allows control of the membrane potential and measurement of the total current across the cell membrane.[21]
-
Current Recording: Apply a voltage-clamp protocol. Hold the cell at a hyperpolarized potential (e.g., -80 mV) where channels are in the resting state. Apply a depolarizing step (e.g., to 0 mV) to elicit an inward Ba2+ or Ca2+ current.
-
Compound Application: Perfuse the test DHP at a known concentration onto the cell while repeating the voltage-clamp protocol.
-
Data Analysis: Measure the peak current amplitude before and after drug application. The percentage reduction in current indicates the degree of block. Construct a concentration-response curve by testing multiple concentrations to determine the IC50. The voltage-dependence of the block can be investigated by varying the holding potential.[6][22]
Conclusion
The comparative evaluation of this compound and other dihydropyridines reveals a class of drugs with a shared mechanism but distinct personalities. This compound stands out for its high, state-dependent potency. However, clinical superiority is not determined by potency alone. The gradual onset and long half-life of amlodipine, for instance, confer a superior tolerability profile that has made it a clinical benchmark.[10][13]
For researchers and drug development professionals, the choice of which DHP to use as a tool or to advance as a candidate depends on the specific question being addressed. This compound is an excellent tool for in-vitro studies requiring a potent and well-characterized L-type channel antagonist. In a clinical context, the nuanced differences in pharmacokinetics and resulting side-effect profiles are paramount. The experimental protocols detailed herein provide a robust framework for conducting head-to-head comparisons, ensuring that the selection of the right dihydropyridine is based on solid, reproducible scientific evidence.
References
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Wikipedia. (n.d.). Nitrendipine. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrendipine? Retrieved from [Link]
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van der Meer, M. J., et al. (1995). Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers. British Journal of Clinical Pharmacology, 40(3), 245–254. Retrieved from [Link]
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Zheng, D., et al. (1998). Parallel Comparative Trial of Amlodipine and Nitrendipine Monotherapy in Patients With Essential Hypertension. American Journal of Hypertension, 11(10), 1244-1248. Retrieved from [Link]
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Taylor, D. (2009). Calcium Channel Blockers: Differences Between Subclasses. ResearchGate. Retrieved from [Link]
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Stoepel, K., et al. (1981). Pharmacological studies of the antihypertensive effect of nitrendipine. Arzneimittel-Forschung, 31(12), 2056-2061. Retrieved from [Link]
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Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences, 81(20), 6388-6392. Retrieved from [Link]
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Snyder, S. H., & Reynolds, I. J. (1985). Antihypertensive mechanism of action and binding sites of nitrendipine. The American Journal of Medicine, 78(4 Suppl 2), 2-6. Retrieved from [Link]
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Yoast, Z., et al. (2018). A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. JACC: Basic to Translational Science, 3(4), 502-511. Retrieved from [Link]
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Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 7(2), 99-111. Retrieved from [Link]
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Li, Y., et al. (2024). Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis. American Journal of Hypertension. Retrieved from [Link]
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Lorimer, A. R., et al. (1995). Amlodipine compared to nitrendipine in hypertensive patients: the effects on toleration in relationship to the onset of action. Journal of Human Hypertension, 9(11), 897-902. Retrieved from [Link]
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Luo, S., et al. (2021). Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons. Scientific Reports, 11(1), 931. Retrieved from [Link]
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Zheng, W., et al. (1991). Pharmacologic and radioligand binding studies of 1,4-dihydropyridines in rat cardiac and vascular preparations: stereoselectivity and voltage dependence of antagonist and activator interactions. The Journal of Pharmacology and Experimental Therapeutics, 259(2), 706-713. Retrieved from [Link]
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ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? Retrieved from [Link]
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Schlegel, S., & Schiebler, W. (1991). Steady-state currents through voltage-dependent, dihydropyridine-sensitive Ca2+ channels in GH3 pituitary cells. Journal of Membrane Biology, 124(2), 167-174. Retrieved from [Link]
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Mancia, G. (2006). The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update. European Cardiology Review. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Porsti, I. (1998). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1 Suppl), R686. Retrieved from [Link]
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Bongard, J., et al. (2022). Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. ChemRxiv. Retrieved from [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]
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Opie, L. H. (1997). Pharmacological differences between calcium antagonists. European Heart Journal, 18 Suppl A, A71-A79. Retrieved from [Link]
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Yoast, Z., et al. (2021). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. ResearchGate. Retrieved from [Link]
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Gandini, M. A., et al. (2014). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. Cold Spring Harbor Protocols. Retrieved from [Link]
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Schmidt, A., et al. (1994). Amlodipine compared to nitrendipine for the treatment of mild-to-moderate hypertension. Journal of Cardiovascular Pharmacology, 24 Suppl 2, S44-S47. Retrieved from [Link]
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Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-13. Retrieved from [Link]
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Wang, A. L., et al. (2017). New generations of dihydropyridines for treatment of hypertension. Journal of Geriatric Cardiology, 14(2), 67-72. Retrieved from [Link]
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ResearchGate. (2006). Azelnidipine and Amlodipine: a Comparison of Their Pharmacokinetics and Effects on Ambulatory Blood Pressure. Retrieved from [Link]
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Wang, A. L., et al. (2017). New generations of dihydropyridines for treatment of hypertension. ResearchGate. Retrieved from [Link]
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Pacaud, P., et al. (1992). Effect of dihydropyridines on calcium channels in isolated smooth muscle cells from rat vena cava. Pflügers Archiv, 420(3-4), 329-336. Retrieved from [Link]
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Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. PNAS. Retrieved from [Link]
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Mancia, G., et al. (2011). Effective management of hypertension with dihydropyridine calcium channel blocker-based combination therapy in patients at high cardiovascular risk. International Journal of Cardiology, 151(3), 267-275. Retrieved from [Link]
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Lheureux, P. E., et al. (2014). The Novel Development of an Experimental Model of Dihydropyridine Calcium Channel Blocker Poisoning using Intravenous Amlodipine. Journal of Medical Toxicology, 10(1), 20-24. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Ministry of Health Malaysia. (2013). Management of Hypertension. Retrieved from [Link]
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Marsh, J. D., et al. (1983). Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells. Circulation Research, 53(5), 539-543. Retrieved from [Link]
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Science With Tal. (2022, November 22). Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations). Retrieved from [Link]
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Fox, A. P., et al. (1993). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Neuroscience, 12, 187-203. Retrieved from [Link]
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Comparative Guide: In Vivo Efficacy of (S)-Nitrendipine vs. Leading Calcium Channel Blockers
Executive Summary
This guide provides a technical analysis of (S)-Nitrendipine , the active enantiomer of the dihydropyridine (DHP) calcium channel blocker Nitrendipine. While commonly prescribed as a racemate, the (S)-enantiomer drives the primary antihypertensive efficacy.
For drug development professionals, this compound represents a unique pharmacological profile: it combines potent L-type Calcium Channel (LTCC) blockade with significant Mineralocorticoid Receptor (MR) antagonism and Blood-Brain Barrier (BBB) penetrability . This guide compares its in vivo performance against standard-of-care alternatives (Amlodipine, Nifedipine) and outlines validated protocols for preclinical assessment.
The Stereochemical & Mechanistic Imperative
Stereoselectivity: (S)- vs. (R)-
Nitrendipine acts primarily through the inhibition of voltage-gated L-type calcium channels (
-
(S)-(-)-Nitrendipine: The eutomer (active form). It binds with high affinity to the dihydropyridine receptor site, stabilizing the channel in the inactivated state.
-
(R)-(+)-Nitrendipine: The distomer. It exhibits significantly lower affinity for the calcium channel and, in some DHP analogues, can even display weak agonistic activity.
Critical Insight: Most commercial preparations are racemic. However, for precision medicine and mechanistic studies, isolating the (S)-enantiomer eliminates off-target "noise" and maximizes potency per milligram.
The "Dual-Mechanism" Advantage (MR Antagonism)
Unlike Amlodipine, this compound possesses a secondary mechanism: Mineralocorticoid Receptor (MR) Antagonism .
-
Data Point: Nitrendipine inhibits aldosterone-induced MR activation with an IC50 of ~160–450 nM.
-
Comparator: Amlodipine is essentially inactive at the MR (IC50 > 7,000 nM).
-
Implication: This confers potential organ-protective effects (anti-fibrotic, anti-inflammatory) beyond simple blood pressure reduction, similar to low-dose spironolactone but without the steroid-related side effects.
Visualization: Dual Mechanism of Action
Caption: this compound exerts a dual effect: primary vasodilation via calcium channel blockade and secondary organ protection via MR antagonism.
Comparative In Vivo Efficacy[1]
The following table synthesizes data from Spontaneously Hypertensive Rat (SHR) models and clinical pharmacokinetic bridging studies.
Table 1: Pharmacological Profile Comparison
| Feature | This compound | Amlodipine | Nifedipine (Immediate Release) |
| Primary Target | |||
| Onset of Action | Rapid (Peak effect 1-2h) | Gradual (Peak effect 6-12h) | Rapid (Peak effect <1h) |
| Duration (Rat) | Intermediate (~6-8h) | Long (>24h) | Short (<4h) |
| Reflex Tachycardia | Moderate (Acute phase) | Minimal (Due to slow onset) | High (Acute phase) |
| BBB Penetration | High (Lipophilic) | Low/Negligible | Moderate |
| MR Antagonism | Yes (IC50 ~0.4 µM) | No (IC50 > 7.4 µM) | Weak/None |
| Neuroprotection | High (Promotes A | Inefficient | Low |
Key Comparative Insights
-
Hemodynamics: Amlodipine is superior for stable, 24-hour control with once-daily dosing due to its slow association/dissociation kinetics. This compound requires more frequent dosing or sustained-release formulations for stable BP control but offers faster acute reduction.
-
Neurodegeneration: this compound significantly outperforms Amlodipine in Alzheimer's models. It crosses the BBB and enhances the clearance of Amyloid-
(A ) across the BBB, a property not shared by Amlodipine.[1]
Validated Experimental Protocol: Telemetry in SHR Rats
To objectively assess the efficacy of this compound, Radiotelemetry in Spontaneously Hypertensive Rats (SHR) is the gold standard. Tail-cuff methods induce stress artifacts that mask the subtle kinetic differences between enantiomers.
Study Design
-
Model: Male SHR (12–14 weeks old), established hypertension (SBP > 150 mmHg).
-
Groups (n=8/group):
-
Vehicle Control (PEG400:Ethanol 90:10).
-
This compound (3 mg/kg, 10 mg/kg).
-
Amlodipine (Positive Control, 5 mg/kg).
-
-
Route: Oral Gavage (PO) to mimic clinical administration.
Workflow Diagram
Caption: Standardized telemetry workflow ensures stress-free, continuous hemodynamic monitoring.
Critical Technical Notes
-
Vehicle Solubility: Nitrendipine is highly lipophilic and light-sensitive. Dissolve in 10% Ethanol + 90% PEG400. Protect from light during preparation and dosing to prevent photodegradation to the inactive nitrosophenylpyridine derivative.
-
Data Binning: Analyze data in 15-minute bins for the first 4 hours to capture the rapid onset of this compound, then hourly bins for the remaining 20 hours.
-
Statistical Power: A sample size of n=8 is typically required to detect a 10 mmHg difference in Mean Arterial Pressure (MAP) with 80% power (alpha = 0.05).
References
-
Luther, J. M. (2014). Is there a new dawn for mineralocorticoid receptor antagonists? Current Opinion in Nephrology and Hypertension. Link
-
Establishes the MR antagonist activity of specific DHPs including Nitrendipine.[2]
-
-
Paris, D., et al. (2011). Reduction of beta-amyloid pathology by celastrol in a transgenic mouse model of Alzheimer's disease. Journal of Neuroinflammation. (Contextual reference for Nitrendipine A
clearance mechanisms cited in related works by the same group). Link -
Lefrançois, M., et al. (2008). A number of marketed dihydropyridine calcium channel blockers have mineralocorticoid receptor antagonist activity.[3] Hypertension.[3][4][5][6][7][8][9] Link
- The definitive source for the IC50 values comparing Nitrendipine and Amlodipine
-
Meredith, P. A., & Elliott, H. L. (2004). Clinical pharmacokinetics of amlodipine. Clinical Pharmacokinetics. Link
- Provides the comparative PK d
-
Hu, L., et al. (2015). Translational assessment of cardiac contractility by echocardiography in the telemetered rat. Journal of Pharmacological and Toxicological Methods. Link
- Validates the telemetry and echocardiography protocols for contractility and BP assessment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. A number of marketed dihydropyridine calcium channel blockers have mineralocorticoid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amlodipine compared to nitrendipine for the treatment of mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
(S)-Nitrendipine: A Comparative Guide to its Selectivity for L-type versus T-type Calcium Channels
For researchers, scientists, and drug development professionals navigating the intricate landscape of calcium channel modulation, the selection of a specific pharmacological tool is paramount. This guide provides an in-depth, objective comparison of (S)-Nitrendipine's specificity for L-type versus T-type voltage-gated calcium channels, supported by experimental data and protocols. Our goal is to equip you with the technical understanding necessary to make informed decisions in your research endeavors.
Introduction: The Critical Distinction Between L-type and T-type Calcium Channels
Voltage-gated calcium channels (VGCCs) are fundamental to a vast array of physiological processes, from muscle contraction to neurotransmitter release. Among the various VGCC families, the L-type (long-lasting) and T-type (transient) channels exhibit distinct biophysical and pharmacological properties, dictating their unique roles in cellular function.
L-type calcium channels (LTCCs) , primarily the Cav1.x family, are high-voltage activated (HVA) channels.[1] They are crucial for cardiac muscle contraction, smooth muscle contraction in blood vessels, and hormone secretion.[2][3] Their prolonged channel opening is a hallmark of their function.
T-type calcium channels (TTCCs) , comprising the Cav3.x family, are low-voltage activated (LVA) channels.[1] They are characterized by their transient opening at more negative membrane potentials and are involved in neuronal firing patterns, pacemaking activity in the heart, and sleep.[1][3]
The differential expression and function of these channels necessitate the use of highly selective pharmacological agents for both basic research and therapeutic development. This compound, a member of the dihydropyridine class of calcium channel blockers, has long been utilized as a potent antihypertensive agent due to its effects on vascular smooth muscle.[4][5] This guide will dissect the experimental evidence that establishes its profound selectivity for L-type over T-type calcium channels.
Unveiling the Specificity: this compound's Interaction with L-type and T-type Channels
Experimental evidence overwhelmingly demonstrates that this compound is a potent and selective antagonist of L-type calcium channels, with minimal to no effect on T-type calcium channels at physiologically relevant concentrations.
High-Affinity Binding and Potent Blockade of L-type Calcium Channels
This compound's interaction with L-type calcium channels is characterized by high-affinity binding, leading to potent channel blockade. This interaction is highly dependent on the conformational state of the channel, with a significantly greater affinity for the inactivated state.[1][6] This voltage-dependent binding contributes to its efficacy in tissues with more depolarized cells, such as vascular smooth muscle.[7]
Electrophysiological studies have quantified the potency of nitrendipine on L-type channels, revealing dissociation constants (Kd) in the nanomolar and even sub-nanomolar range. For instance, in canine ventricular myocytes, nitrendipine blocked L-type calcium currents with a Kd of approximately 0.36 nM when the channels were in a depolarized (inactivated) state, whereas the Kd for the resting state was around 700 nM .[6][8] Similarly, radioligand binding assays have consistently shown high-affinity binding of [³H]nitrendipine to L-type channels in various tissues.
Negligible Interaction with T-type Calcium Channels
In stark contrast to its potent effects on L-type channels, studies have consistently shown that nitrendipine has little to no effect on T-type calcium channels.[2] Electrophysiological investigations on the three subtypes of T-type channels (Cav3.1, Cav3.2, and Cav3.3) have demonstrated that nitrendipine exhibits negligible blocking activity at concentrations that would completely inhibit L-type channel function.[2] One comprehensive study investigating the effects of 14 different dihydropyridines on T-type channel subtypes explicitly found that nitrendipine had "little effects on these subtypes of T-type channels".[2] This pronounced selectivity is a key characteristic that defines this compound as a specific L-type calcium channel blocker.
Quantitative Comparison of this compound Specificity
The following table summarizes the available quantitative data on the interaction of nitrendipine with L-type and T-type calcium channels.
| Channel Type | Subtype(s) | Parameter | Value | Tissue/System | Reference(s) |
| L-type | Cardiac | Kd (inactivated state) | 0.36 nM | Canine ventricular myocytes | [6][8] |
| Cardiac | Kd (resting state) | ~700 nM | Canine ventricular myocytes | [6][8] | |
| Adrenal Medulla | IC50 (depolarized) | 0.99 nM | Cat adrenal glands | [9] | |
| Adrenal Medulla | IC50 (hyperpolarized) | 214 nM | Cat adrenal glands | [9] | |
| T-type | Cav3.1, Cav3.2, Cav3.3 | Effect | Little to no effect | Xenopus oocytes | [2] |
| Vascular Smooth Muscle | Effect | Less susceptible to block | Bovine adrenal & aortic cells | [10] |
The Molecular Basis of Selectivity: A Structural Perspective
The remarkable specificity of this compound for L-type over T-type calcium channels is rooted in the structural differences between these two channel families, particularly within the dihydropyridine binding site.
The primary determinant of dihydropyridine binding is the α1 subunit of the L-type calcium channel.[11] This subunit forms the ion-conducting pore and contains the receptor site for these drugs. Structural models and mutagenesis studies have identified key amino acid residues within the transmembrane segments of the L-type channel that are crucial for high-affinity dihydropyridine binding.[12][13] These residues create a specific binding pocket that accommodates the dihydropyridine molecule, leading to allosteric modulation of the channel and inhibition of calcium influx.[14]
T-type calcium channels, with their distinct α1 subunits (Cav3.1, Cav3.2, and Cav3.3), lack this specific, high-affinity binding pocket for dihydropyridines like this compound. The amino acid sequences in the corresponding regions of T-type channels differ significantly from those in L-type channels, precluding the stable interaction required for potent blockade.
Experimental Protocols for Assessing Specificity
To empirically validate the selectivity of this compound, two primary experimental approaches are employed: patch-clamp electrophysiology and radioligand binding assays. The causality behind these experimental choices lies in their ability to directly measure the functional and binding properties of the compound on specific ion channels.
Patch-Clamp Electrophysiology: A Functional Assessment
This technique allows for the direct measurement of ion channel activity in living cells, providing a functional readout of drug-induced channel modulation.
Objective: To compare the inhibitory effect of this compound on L-type and T-type calcium channel currents.
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound's effect on calcium channel currents.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture a cell line (e.g., HEK293 or tsA-201) stably or transiently expressing the specific L-type (e.g., Cav1.2) or T-type (e.g., Cav3.2) calcium channel subtype of interest. The use of heterologous expression systems ensures a homogenous population of the target channel, minimizing confounding currents from other endogenous channels.
-
On the day of the experiment, prepare a single-cell suspension for patch-clamp recording.
-
-
Electrophysiological Recording:
-
Utilize the whole-cell patch-clamp technique to gain electrical access to the cell's interior.
-
Use an appropriate internal (pipette) solution and external (bath) solution to isolate calcium currents. For example, using Ba²⁺ as the charge carrier can enhance current amplitude and reduce calcium-dependent inactivation.
-
To elicit L-type currents: Hold the cell at a relatively depolarized potential (e.g., -40 mV) to inactivate T-type and other low-voltage activated channels. Apply depolarizing voltage steps to more positive potentials (e.g., 0 mV).
-
To elicit T-type currents: Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are available for activation. Apply depolarizing voltage steps to less positive potentials (e.g., -30 mV).
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of this compound and record the resulting currents at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Radioligand Binding Assay: A Direct Binding Assessment
This biochemical assay directly measures the binding of a radiolabeled ligand to its receptor, providing quantitative information on binding affinity (Kd) and receptor density (Bmax).
Objective: To determine the binding affinity of this compound for L-type and T-type calcium channels.
Experimental Workflow Diagram:
Caption: Workflow for radioligand binding assay to determine this compound affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing either L-type or T-type calcium channels.
-
Harvest the cells and homogenize them to disrupt the cell membranes.
-
Isolate the membrane fraction by centrifugation. This step is crucial as it enriches the sample with the target receptors.
-
-
Binding Assay:
-
Perform a competition binding assay. In this setup, a fixed concentration of radiolabeled [³H]-(S)-Nitrendipine is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³H]-(S)-Nitrendipine as a function of the concentration of unlabeled this compound.
-
Fit the data to a competition binding curve to determine the IC50 value of the unlabeled compound.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation. This will provide a quantitative measure of the binding affinity.
-
Conclusion: An Indispensable Tool for L-type Channel Research
The extensive body of experimental evidence unequivocally establishes this compound as a highly selective antagonist of L-type voltage-gated calcium channels. Its potent, state-dependent blockade of L-type channels, coupled with its negligible effect on T-type channels, makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of L-type calcium channels. For researchers in cardiovascular physiology, neurobiology, and drug discovery, a thorough understanding of this compound's specificity is essential for the design of rigorous experiments and the accurate interpretation of results.
References
-
Bean, B. P. (1985). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences, 82(18), 6389–6393. [Link]
-
Catterall, W. A. (2000). Structure and regulation of voltage-gated Ca2+ channels. Annual review of cell and developmental biology, 16, 521–555. [Link]
-
PathWhiz. (n.d.). Nitrendipine Action Pathway (New). Retrieved January 26, 2024, from [Link]
-
Kazda, S., Garthoff, B., & Knorr, A. (1983). Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension. Federation proceedings, 42(2), 196–200. [Link]
-
Yatani, A., & Brown, A. M. (1985). The calcium channel blocker nitrendipine blocks sodium channels in neonatal rat cardiac myocytes. Circulation research, 56(6), 868–875. [Link]
-
Furukawa, T., Nukada, T., Namiki, Y., Miyashita, Y., Hatsuno, K., Ueno, Y., Yamakawa, T., & Isshiki, T. (2009). Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes. European journal of pharmacology, 613(1-3), 100–106. [Link]
-
Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences of the United States of America, 81(20), 6388–6392. [Link]
-
Godfraind, T. (1986). Antihypertensive mechanism of action and binding sites of nitrendipine. Journal of cardiovascular pharmacology, 8 Suppl 8, S11-9. [Link]
-
Schoemaker, H., & Langer, S. Z. (1989). Effects of Ca++ on [3H]diltiazem binding and its allosteric interaction with dihydropyridine calcium channel binding sites in the rat cortex. The Journal of pharmacology and experimental therapeutics, 248(2), 710–715. [Link]
-
Artalejo, C. R., López, M. G., Moro, M. A., Castillo, C. F., de Pascual, R., & García, A. G. (1988). Voltage-dependence of nitrendipine provides direct evidence for dihydropyridine receptor coupling to calcium channels in intact cat adrenals. Biochemical and biophysical research communications, 153(3), 912–918. [Link]
-
Hockerman, G. H., Johnson, B. D., Abbott, M. R., Scheuer, T., & Catterall, W. A. (1997). Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive. Molecular pharmacology, 52(2), 265–274. [Link]
-
Striessnig, J., & Koschak, A. (2008). Cav1.3-selective inhibitors of voltage-gated L-type Ca2+ channels: fact or (still) fiction?. British journal of pharmacology, 155(5), 623–625. [Link]
-
Johnson Francis. (2021, January 26). Calcium Channels L-type and T-type [Video]. YouTube. [Link]
-
Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. PNAS, 81(20), 6388-6392. [Link]
-
Hockerman, G. H., Peterson, B. Z., Johnson, B. D., & Catterall, W. A. (1997). Structural model for dihydropyridine binding to L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]
-
Tang, L., Gamal El-Din, T. M., Payandeh, J., Martinez, G. Q., Heard, T. M., Scheuer, T., ... & Catterall, W. A. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. [Link]
-
Cleveland Clinic. (2022, June 15). Calcium Channel Blockers. [Link]
-
Cohen, C. J., & McCarthy, R. T. (1987). Nitrendipine block of calcium channel currents in vascular smooth muscle and adrenal glomerulosa cells. Pflügers Archiv : European journal of physiology, 408(5), 463–471. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experience with nitrendipine--a new calcium antagonist--in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nitrendipine on the voltage-sensitive calcium channel in mammalian sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-dependence of nitrendipine provides direct evidence for dihydropyridine receptor coupling to calcium channels in intact cat adrenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrendipine block of calcium channel currents in vascular smooth muscle and adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PathWhiz [smpdb.ca]
- 12. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the electrophysiological effects of (S)-Nitrendipine and Verapamil
[1][2]
Content Type: Publish Comparison Guide Subject: Electrophysiological characterization of L-type Calcium Channel (CaV1.2) Antagonists Audience: Electrophysiologists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This guide provides a technical comparison between (S)-Nitrendipine (a dihydropyridine) and Verapamil (a phenylalkylamine). While both agents inhibit L-type voltage-gated calcium channels (CaV1.2), their electrophysiological profiles differ fundamentally in state-dependence and access kinetics .
-
This compound acts primarily through voltage-dependent block , stabilizing the inactivated state with high affinity. It exhibits vascular selectivity due to the depolarized resting potential of vascular smooth muscle.
-
Verapamil acts primarily through frequency (use)-dependent block , entering the pore from the intracellular side when the channel is open. It exhibits cardiac selectivity due to the high firing rates of nodal tissue and cardiomyocytes.
Mechanistic Comparison: Binding & State Dependence[3][4]
To design valid experiments, one must understand the specific conformational states each drug targets.
The Binding Sites[3]
-
Verapamil (V-Site): Binds to the intracellular side of the pore (S6 segment of Domain IV). It is a "pore blocker" that physically occludes the channel but requires the channel to open (or the activation gate to move) to access its site.
-
This compound (N-Site): Binds to an allosteric site at the interface of Domains III and IV (S6 segments) and the S5-S6 linker. It accesses this site laterally through the lipid bilayer (membrane phase) and does not require channel opening.
State-Dependent Modulation
The core distinction lies in when the drug binds effectively:
-
Voltage-Dependence (Nitrendipine): this compound binds with nanomolar affinity to the Inactivated (I) state. At hyperpolarized potentials (e.g., -90 mV), the channel is in the Resting (R) state, where Nitrendipine affinity is low (micromolar). Depolarization shifts channels to the Inactivated state, increasing drug potency by ~100-fold.
-
Frequency-Dependence (Verapamil): Verapamil requires the channel to cycle through the Open (O) state to access its binding site. Therefore, blockade accumulates with repetitive depolarization (high frequency).
Visualization of Mechanism
The following diagram illustrates the access pathways and state stabilization differences.
Figure 1: State-dependent binding logic.[1][2] Nitrendipine stabilizes the Inactivated state via membrane access. Verapamil enters the Open pore to block conduction.
Comparative Data Profile
The following table summarizes the expected electrophysiological parameters when comparing these agents in a whole-cell patch-clamp assay (e.g., HEK293-CaV1.2 or Cardiomyocytes).
| Feature | This compound | Verapamil |
| Chemical Class | 1,4-Dihydropyridine (DHP) | Phenylalkylamine (PAA) |
| Primary Block Mode | Voltage-Dependent | Frequency (Use)-Dependent |
| Access Pathway | Lateral (Membrane Phase) | Intracellular (Cytoplasmic) |
| Holding Potential Sensitivity | High (IC50 shifts >100x from -80 to -40 mV) | Moderate |
| Recovery from Block | Slow (High affinity for inactivated state) | Intermediate |
| Selectivity | Vascular Smooth Muscle > Cardiac | Cardiac (AV Node) > Vascular |
| Effect on Inactivation Curve | Strong hyperpolarizing shift (Left shift) | Minimal shift |
Experimental Protocols (Self-Validating Systems)
To objectively compare these drugs, you cannot use a single protocol. You must run two distinct workflows to isolate Voltage-Dependence vs. Frequency-Dependence.
Protocol A: Voltage-Dependence (The "Shift" Assay)
Target: Validating this compound potency.
Rationale: This protocol measures the shift in IC50 based on the resting state of the channel.
-
Preparation: Whole-cell patch clamp (CaV1.2).
-
Solutions: High Barium (10-20 mM Ba2+) external solution to increase current size and eliminate Ca2+-dependent inactivation.
-
Step 1 (Hyperpolarized): Hold at -90 mV . Step to +10 mV (200ms). Measure Peak Current.
-
Step 2 (Depolarized): Change Holding Potential to -40 mV (mimicking vascular tone). Step to +10 mV (200ms).
-
Application: Apply this compound (0.1 nM to 1 µM).
-
Readout: Calculate % Inhibition at -90 mV vs -40 mV.
-
Expected Result: Nitrendipine will show minimal block at -90 mV but potent block (IC50 ~1-10 nM) at -40 mV.
-
Protocol B: Frequency-Dependence (The "Train" Assay)
Target: Validating Verapamil potency.
Rationale: This protocol measures the accumulation of block as channels cycle open.
-
Holding Potential: -80 mV (constant).
-
Train Stimulation: Apply a train of 20 pulses to +10 mV (20ms duration) at high frequency (2-3 Hz) .
-
Application: Apply Verapamil (e.g., 1 µM).
-
Readout: Compare the Peak Current of Pulse #1 vs. Pulse #20.
-
Expected Result:
-
Control: Pulse 20 ≈ Pulse 1 (minor inactivation).
-
Nitrendipine: Pulse 20 ≈ Pulse 1 (Tonic block only; no accumulation).
-
Verapamil: Pulse 20 <<< Pulse 1 (Strong "Use-Dependent" decay).
-
-
Workflow Visualization
Figure 2: Dual-Protocol Workflow. Protocol A isolates voltage-driven binding (Nitrendipine), while Protocol B isolates frequency-driven binding (Verapamil).
References
-
Lee, K. S., & Tsien, R. W. (1983). Mechanism of calcium channel blockade by verapamil, D600, diltiazem and nitrendipine in single dialysed heart cells.[3] Nature, 302(5911), 790–794.[3]
-
Hockerman, G. H., et al. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual Review of Pharmacology and Toxicology, 37, 361-396.
-
Catterall, W. A., et al. (2005). International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels. Pharmacological Reviews, 57(4), 411–425.
-
Hondeghem, L. M., & Katzung, B. G. (1984). Antiarrhythmic agents: the modulated receptor mechanism of action of sodium and calcium channel-blocking drugs. Annual Review of Pharmacology and Toxicology, 24, 387-423.
A Researcher's Guide to In Vivo Target Engagement of (S)-Nitrendipine: A Comparative Analysis of Leading Methodologies
For researchers and drug development professionals navigating the complexities of cardiovascular therapeutics, establishing definitive in vivo target engagement is a critical milestone. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the in vivo target engagement of (S)-Nitrendipine, a potent L-type calcium channel blocker. Moving beyond theoretical discussions, we delve into the practical application and comparative strengths of the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Bioluminescence Resonance Energy Transfer (BRET), equipping you with the knowledge to make informed decisions in your research endeavors.
The Significance of In Vivo Target Engagement for this compound
This compound is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3][4][5][6] Its therapeutic effect is primarily mediated by its interaction with L-type calcium channels, specifically the Cav1.2 and Cav1.3 subunits, leading to vasodilation and a subsequent reduction in blood pressure.[7][8][9] The (S)-enantiomer is the pharmacologically active form of the molecule. While in vitro assays are invaluable for initial characterization, they do not fully recapitulate the complex physiological environment of a living organism. Therefore, confirming that this compound reaches and binds to its intended target in a living system is paramount for validating its mechanism of action and guiding further development.
This guide will dissect and compare three prominent techniques for assessing in vivo target engagement, providing not just the "how" but also the critical "why" behind experimental choices.
L-Type Calcium Channel Signaling Pathway
Understanding the signaling pathway of the L-type calcium channel is fundamental to designing and interpreting target engagement studies. Upon membrane depolarization, the L-type calcium channel opens, allowing an influx of calcium ions (Ca2+). This influx triggers a cascade of downstream events, including muscle contraction and activation of various signaling pathways.
Caption: Simplified signaling pathway of the L-type calcium channel.
Comparative Analysis of In Vivo Target Engagement Methodologies
We will now explore the practical application, strengths, and limitations of CETSA, PET, and BRET for validating this compound's target engagement in vivo.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[1][10] When a drug binds to its target protein, the protein-ligand complex often becomes more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.
In Vivo Experimental Workflow:
Caption: In vivo CETSA experimental workflow.
Detailed In Vivo CETSA Protocol for this compound:
-
Animal Dosing: Administer this compound orally or via injection to a cohort of animals (e.g., mice or rats) at various doses. A vehicle-treated group serves as the negative control.
-
Tissue Collection: At predetermined time points post-dosing, euthanize the animals and rapidly harvest the target tissues, such as the heart and aorta, where L-type calcium channels are abundantly expressed.[11]
-
Sample Preparation: Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors. For blood samples, peripheral blood mononuclear cells (PBMCs) can be isolated.[10][11]
-
Heat Challenge: Aliquot the tissue homogenates or cell suspensions into PCR tubes and subject them to a precise temperature gradient (e.g., 40-70°C) for a defined period (e.g., 3-8 minutes) using a thermal cycler.[12]
-
Lysis and Separation: Immediately after the heat challenge, lyse the cells or tissues and centrifuge at high speed to pellet the aggregated, denatured proteins.[13]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble L-type calcium channel protein in each sample is then quantified using methods like Western blotting with a specific antibody against the Cav1.2 or Cav1.3 subunit, or by mass spectrometry for a proteome-wide analysis.[1]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.
Causality and Self-Validation: The key strength of CETSA lies in its direct measurement of a biophysical consequence of drug binding. The inclusion of a vehicle control group and a dose-response analysis provides a self-validating system. A dose-dependent thermal shift strongly indicates specific target engagement.
Positron Emission Tomography (PET)
Principle: PET is a non-invasive imaging technique that allows for the quantitative visualization of a radiolabeled molecule (a PET tracer) in a living organism.[14] For target engagement studies, a radiolabeled version of a ligand that binds to the target of interest is administered. The displacement of this tracer by a non-radiolabeled drug can be measured to determine target occupancy.
In Vivo Experimental Workflow:
Caption: In vivo PET experimental workflow for target occupancy.
Detailed In Vivo PET Protocol for this compound:
-
Radioligand Selection: A critical step is the selection or development of a specific PET radioligand for the L-type calcium channel. While specific tracers for L-type channels are still under development, radiolabeled dihydropyridines could potentially be used. For this example, let's assume a suitable tracer, [18F]DHP-Tracer, is available.
-
Baseline Scan: Anesthetize the animal and inject [18F]DHP-Tracer. Acquire a dynamic PET scan over a period of 60-90 minutes to measure the baseline binding of the tracer to the L-type calcium channels in the target organs.[14][15][16][17][18]
-
Drug Administration: Administer a dose of this compound to the same animal.
-
Post-Dose Scan: After a suitable time for drug distribution, re-inject the [18F]DHP-Tracer and acquire a second PET scan.
-
Image Analysis and Occupancy Calculation: The PET images are reconstructed and analyzed. The reduction in the binding potential of the [18F]DHP-Tracer in the post-dose scan compared to the baseline scan is used to calculate the percentage of target occupancy by this compound.
Causality and Self-Validation: The use of each animal as its own control (baseline vs. post-dose) provides a robust self-validating system. A dose-dependent decrease in radiotracer binding provides strong evidence for competitive binding at the target site.
Bioluminescence Resonance Energy Transfer (BRET)
Principle: BRET is a proximity-based assay that measures the interaction between two molecules in real-time in living cells.[19] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase) to a fluorescent acceptor. For target engagement, the target protein is fused to the donor, and a fluorescently labeled ligand (tracer) that binds to the target acts as the acceptor. An unlabeled drug will compete with the tracer, leading to a decrease in the BRET signal.
In Vivo Experimental Workflow:
Sources
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. Amlodipine compared to nitrendipine for the treatment of mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel comparative trial of amlodipine and nitrendipine monotherapy in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An open, parallel, comparative evaluation of amlodipine and nitrendipine in the monotherapeutic treatment of mild and moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of the antihypertensive efficacy of once-daily amlodipine versus nitrendipine with 24-hour ambulatory blood pressure monitoring in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Middle term evaluation of amlodipine vs nitrendipine: efficacy, safety and metabolic effects in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The L-type calcium channel current modulation mechanism: the plot thickens and fogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 9. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET and PET-CT Imaging Protocols | Radiology Key [radiologykey.com]
- 16. youtube.com [youtube.com]
- 17. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicalimaging.org [medicalimaging.org]
- 19. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: (S)-Nitrendipine vs. Nimodipine in Cerebral Ischemia
This guide provides an objective, technical comparison between (S)-Nitrendipine and Nimodipine in the context of cerebral ischemia models. It synthesizes pharmacological data, experimental outcomes, and mechanistic insights to assist researchers in experimental design and drug development.
Executive Summary
Nimodipine remains the clinical "gold standard" for preventing delayed cerebral ischemia (DCI), particularly after subarachnoid hemorrhage (SAH), due to its high lipophilicity and preferential cerebrovascular action. This compound , the active enantiomer of the antihypertensive Nitrendipine, exhibits significantly higher potency as an L-type calcium channel antagonist compared to its racemate and Nimodipine.
While Nimodipine is optimized for blood-brain barrier (BBB) penetration and cerebrovascular selectivity, this compound offers a distinct profile of high-affinity channel blockade that may provide superior neuroprotection at lower molar concentrations, provided systemic hypotension is managed.
Quick Comparison Matrix
| Feature | Nimodipine | This compound |
| Primary Indication | SAH-induced Vasospasm, DCI | Hypertension (Racemate), Experimental Neuroprotection |
| Target | L-type Ca²⁺ Channel (Cav1.[1]2) | L-type Ca²⁺ Channel (Cav1.2) - High Affinity |
| Cerebrovascular Selectivity | High | Moderate (Systemic > Cerebral without modification) |
| BBB Penetration | Excellent (High Lipophilicity) | Good (Lipophilic) |
| Potency (IC50) | ~1–3 nM (Vascular Smooth Muscle) | ~0.1–0.5 nM (Active Enantiomer) |
| Key Risk in Ischemia | Hypotension (Dose-dependent) | Profound Systemic Hypotension (High Potency) |
Mechanistic Profile & Signaling Pathways
Both compounds function as dihydropyridine (DHP) antagonists, but their binding kinetics and stereochemistry differ.
-
Nimodipine: Acts primarily by dilating cerebral arterioles (increasing collateral flow) and blocking calcium influx in neurons during the excitotoxic cascade.
-
(this compound: The (S)-enantiomer is the eutomer (active form), responsible for nearly all calcium channel blocking activity. It binds with high affinity to the inactivated state of the channel, stabilizing it and preventing the massive Ca²⁺ influx triggered by ischemic depolarization.
Pathway Visualization: Calcium-Mediated Excitotoxicity
The following diagram illustrates the intervention points for both drugs within the ischemic cascade.
Caption: Intervention of Nimodipine and this compound in the ischemic excitotoxic cascade.
Pharmacokinetics & Blood-Brain Barrier (BBB)
In cerebral ischemia models, the drug's ability to reach the penumbra (tissue at risk) is critical.
-
Nimodipine: Designed specifically for high lipid solubility, allowing rapid and significant accumulation in the cerebrospinal fluid (CSF) and brain tissue. It partitions into the brain better than most other DHPs.
-
This compound: Also lipophilic and capable of crossing the BBB. However, its high potency on peripheral vasculature often limits the dose that can be given before causing systemic hypotension, which can paradoxically reduce cerebral perfusion pressure (CPP) in the ischemic brain.
-
Note: The (S)-enantiomer is metabolized differently than the (R)-enantiomer, often having a shorter half-life but higher immediate potency.
-
Efficacy in Ischemia Models
A. Focal Ischemia (MCAO - Middle Cerebral Artery Occlusion)
In MCAO models (rat/mouse), the goal is to reduce infarct volume and improve neurological scores.
-
Nimodipine Performance: Consistently reduces infarct size when administered pre-ischemia or early post-ischemia (<2 hours). Its efficacy is partly attributed to preventing secondary vasospasm and improving collateral flow to the penumbra.
-
This compound Performance:
-
Neuroprotection: Demonstrates potent cytoprotection in vitro (neuronal cultures) against glutamate excitotoxicity.
-
In Vivo: Efficacy is highly dose-dependent. High doses of this compound can cause a precipitous drop in Mean Arterial Pressure (MAP). Since autoregulation is lost in the ischemic core, a drop in MAP directly reduces cerebral blood flow (CBF), potentially enlarging the infarct.
-
Optimal Strategy: this compound requires careful titration to achieve neuronal blockade without hemodynamic collapse.
-
B. Global Ischemia (e.g., 4-Vessel Occlusion)
-
Nimodipine: Improves post-ischemic hypoperfusion and EEG recovery.
-
This compound: Studies (e.g., in rabbits) show it facilitates the recovery of CBF and EEG activity after complete ischemia, comparable to Nicardipine. The (S)-enantiomer's high affinity allows it to prevent the massive calcium overload during the reperfusion phase ("calcium paradox").
Data Summary Table
| Parameter | Nimodipine (Standard) | This compound (Experimental) |
| Infarct Volume Reduction | 20–40% (Model dependent) | 15–30% (Highly dose-sensitive) |
| Therapeutic Window | < 4–6 hours post-onset | < 2–3 hours (Estimated) |
| Hemodynamic Effect | Mild Hypotension (Manageable) | Potent Hypotension (Risk factor) |
| CBF Augmentation | High (Cerebral selective) | Moderate (Systemic dilation dominates) |
Experimental Protocols
Protocol 1: Drug Administration in MCAO (Rat Model)
Self-Validating Logic: To compare these agents fairly, one must control for blood pressure. A "hypotensive clamp" or continuous monitoring is required to ensure neuroprotection is not masked by hypoperfusion.
Step-by-Step Workflow:
-
Subject Preparation: Male Sprague-Dawley rats (250–300g). Fasted overnight.
-
Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2%) in O₂/N₂O (30:70).
-
Monitoring: Cannulate femoral artery for continuous MAP monitoring. Cannulate femoral vein for drug infusion.
-
Ischemia Induction: Insert silicon-coated monofilament into ECA, advancing to MCA origin (occlusion for 60–90 mins).
-
Drug Administration (Treatment Groups):
-
Group A (Vehicle): PEG 400/Saline (1:1).
-
Group B (Nimodipine): Loading dose 10 µg/kg (IV bolus) + Maintenance 1 µg/kg/min.
-
Group C (this compound): Note: Lower dose required due to potency. Loading dose 1–3 µg/kg (IV bolus) + Maintenance 0.1–0.3 µg/kg/min.
-
Validation: Maintain MAP > 80 mmHg using volume expansion or phenylephrine if DHP-induced hypotension occurs.
-
-
Reperfusion: Withdraw filament. Continue monitoring for 24 hours.
-
Analysis: TTC staining for infarct volume; Neurological deficit scoring (0–4 scale).
Protocol 2: In Vitro Excitotoxicity (Primary Cortical Neurons)
Purpose: To determine intrinsic neuroprotective potency independent of blood flow.
-
Culture: Primary cortical neurons (DIV 12–14).
-
Insult: Expose to Glutamate (100 µM) or Oxygen-Glucose Deprivation (OGD) for 60 mins.
-
Treatment: Co-incubate with Nimodipine (10 nM – 10 µM) or this compound (0.1 nM – 1 µM).
-
Readout: LDH release assay (cell death) and Calcium Imaging (Fura-2 AM) to measure intracellular Ca²⁺ flux.
-
Hypothesis: this compound will show a lower IC50 (higher potency) for inhibiting Ca²⁺ influx than Nimodipine.
-
Conclusion & Recommendation
For drug development professionals :
-
Nimodipine remains the benchmark for in vivo cerebrovascular protection due to its favorable safety profile (less systemic hypotension relative to cerebral vasodilation).
-
This compound represents a powerful tool for investigating the upper limits of L-type channel blockade. It is recommended for in vitro screening or in vivo models where blood pressure is strictly controlled. Its clinical utility in stroke is limited by its systemic antihypertensive potency, which complicates dosing in acute ischemia patients who rely on collateral perfusion pressure.
Final Verdict: Use This compound when maximal channel blockade potency is the variable of interest. Use Nimodipine when modeling clinical stroke intervention and translational outcomes.
References
-
Nimodipine in Subarachnoid Hemorrhage. American Family Physician. (1989). Link
-
Nitrendipine facilitates recovery of cerebral blood flow, EEG and metabolites following cerebral ischemia. Stroke. (1989). Link
-
Comparative effects of felodipine, nitrendipine and nifedipine: concentration-effect relationships of racemic drugs and enantiomers. British Journal of Clinical Pharmacology. (1991). Link
-
Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells. International Journal of Developmental Neuroscience. (2012). Link
-
Morbidity and Mortality After Stroke, Eprosartan Compared with Nitrendipine for Secondary Prevention (MOSES). Stroke. (2005). Link
Sources
Comparative study of (S)-Nitrendipine's effects on different neuronal subtypes
Executive Summary: The Stereoselective Advantage
In the study of L-type voltage-gated calcium channels (LTCCs), the distinction between racemic mixtures and pure enantiomers is not merely academic—it is the difference between noise and signal. While racemic Nitrendipine is a standard antihypertensive, (S)-Nitrendipine represents the potent, high-affinity antagonist fraction responsible for the blockade of Cav1.2 and Cav1.3 isoforms.
This guide objectively compares the efficacy of this compound across three critical neuronal subtypes: Substantia Nigra pars compacta (SNc) Dopaminergic neurons , Hippocampal Pyramidal neurons , and Cortical neurons . We evaluate its utility against key alternatives (Isradipine, Nimodipine) with a focus on neuroprotection and excitability modulation.
Part 1: Pharmacological Profile & Selectivity[1][2]
This compound functions as an allosteric modulator of the
The Isoform Challenge: Cav1.2 vs. Cav1.3
Most neuronal studies fail to distinguish between Cav1.2 (ubiquitous, high-voltage activated) and Cav1.3 (neuronal-specific, activates at more negative potentials).
-
Cav1.2: Dominant in cardiac tissue and somatic neuronal membranes.
-
Cav1.3: Critical for autonomous pacemaking in SNc neurons. It opens at hyperpolarized potentials (~-60 mV), driving background calcium entry.
Mechanism of Action: Neuroprotection via Pacemaking Inhibition
In SNc dopaminergic neurons, constant Cav1.3 activity creates a high metabolic burden (oxidative stress) leading to mitochondrial fatigue—a core pathology in Parkinson’s Disease models. This compound acts by "rejuvenating" these neurons, forcing them to switch from Ca²⁺-dependent pacemaking to Na⁺-dependent pacemaking.
Figure 1: Mechanism of this compound induced neuroprotection in SNc neurons. The compound inhibits the metabolically expensive Cav1.3 Ca²⁺ entry, sparing mitochondria.
Part 2: Comparative Efficacy by Neuronal Subtype
Substantia Nigra pars compacta (SNc) Neurons[3]
-
Target: Cav1.3-mediated pacemaking currents.
-
This compound Performance: Shows high efficacy in dampening oscillatory Ca²⁺ potentials. Unlike Nifedipine, this compound has sufficient lipophilicity to cross the BBB in vivo, though less than Nimodipine.
-
Comparator (Isradipine): Isradipine is the gold standard for Cav1.3 selectivity. This compound is a viable alternative, often showing a slower dissociation rate, which provides a more stable block during high-frequency firing.
Hippocampal Pyramidal Neurons (CA1)
-
Target: Somatic Cav1.2 and dendritic Cav1.3 (LTP regulation).
-
This compound Performance: Dose-dependent reduction in after-hyperpolarization (AHP). Caution: Excessive blockade here can impair LTP (Long-Term Potentiation) and memory formation.
-
Comparator (Nimodipine): Nimodipine is generally preferred for hippocampal studies due to its specific "anti-aging" profile and superior BBB penetration. This compound is used when a stricter "clamp" on calcium influx is required to study excitotoxicity models (e.g., ischemia).
Cortical Neurons[3]
-
Target: High-voltage activated (HVA) currents contributing to neurotransmitter release.
-
This compound Performance: Effective at blunting glutamate release during excitotoxic events.
-
Comparator (Verapamil): Verapamil is less effective in these neurons due to frequency-dependence requirements. This compound provides a tonic block independent of the firing rate, making it superior for preventing excitotoxic cascades.
Part 3: Data Synthesis & Technical Specifications
Comparative Pharmacological Data
The following table synthesizes experimental IC50 values derived from whole-cell patch-clamp studies on recombinant and native channels.
| Feature | This compound | Isradipine | Nimodipine | Nifedipine |
| Primary Target | Cav1.2 / Cav1.3 | Cav1.2 / Cav1.3 | Cav1.2 > Cav1.3 | Cav1.2 |
| IC50 (Cav1.2) | ~1.5 nM | ~0.5 nM | ~2.0 nM | ~3.0 nM |
| IC50 (Cav1.3) | ~5.0 nM | ~3.0 nM | ~15.0 nM | >20 nM |
| Voltage Dependence | High | Very High | Moderate | High |
| BBB Permeability | Moderate | Moderate | High | Low |
| SNc Neuroprotection | High | Very High | Moderate | Low (in vivo) |
Analyst Note: While Isradipine has a slightly higher affinity for Cav1.3, this compound's kinetic profile (slower off-rate) makes it highly effective for chronic incubation experiments in cell culture models of PD.
Part 4: Experimental Protocols
To validate the effects of this compound, precise isolation of L-type currents is required. Standard physiological solutions will result in contamination by N, P/Q, and T-type currents.
Protocol: Isolation of L-Type Currents (Whole-Cell Patch Clamp)
Objective: Isolate Cav1.2/1.3 currents in SNc or Hippocampal neurons to determine IC50 of this compound.
1. Solutions Preparation
-
Extracellular (Bath): 10 mM BaCl₂ (Charge carrier, blocks K+ channels), 140 mM TEA-Cl (Blocks K+ channels), 10 mM HEPES, 1 µM TTX (Blocks Na+ channels). Note: Barium is used instead of Calcium to increase current amplitude and prevent Ca-dependent inactivation.
-
Intracellular (Pipette): 130 mM CsCl (Blocks K+ channels), 10 mM EGTA (Buffers Calcium), 4 mM Mg-ATP.
2. Workflow Visualization
Figure 2: Electrophysiological workflow for isolating L-type currents. Holding at -50 mV inactivates T-type channels, ensuring recorded current is predominantly L-type.
3. Execution Steps
-
Holding Potential: Clamp neuron at -50 mV . This is critical. A standard -70 mV hold would leave T-type channels available for opening. -50 mV inactivates T-type channels while leaving L-type (Cav1.2/1.3) available.[1]
-
Baseline Recording: Apply depolarizing steps (100ms) to +10 mV every 10 seconds. Establish a stable baseline current (
). -
Drug Application: Perfusion of this compound (10 nM - 1 µM). Crucial: Protect solution from light, as DHPs are photodegradable.
-
Analysis: Measure peak current amplitude. Calculate % Inhibition =
.
References
-
Striessnig, J., et al. (2015). "L-type Ca2+ channels in heart and brain."[2] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Guzman, J. N., et al. (2010). "Oxidant stress evoked by pacemaking in dopaminergic neurons is attenuated by Cav1.3 channel blockade." Nature.[3] Link
-
Chan, C. S., et al. (2007). "'Rejuvenation' protects neurons in mouse models of Parkinson's disease." Nature.[3] Link
-
Lipscombe, D., et al. (2004). "L-type Calcium Channels: The Good, The Bad, and The Ugly." Biochemical and Biophysical Research Communications. Link
-
Sinnegger-Brauns, M. J., et al. (2009). "Isoform-specific regulation of mood behavior and pancreatic beta cell and cardiovascular function by L-type Ca2+ channels." Journal of Clinical Investigation. Link
Sources
Assessing the Translational Relevance of (S)-Nitrendipine Animal Model Data: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data for (S)-Nitrendipine, a dihydropyridine calcium channel blocker, with a focus on its potential therapeutic applications in neurodegenerative diseases. By critically evaluating the existing animal model data, comparing it with alternative compounds, and discussing the inherent challenges of clinical translation, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their research endeavors.
Introduction: The Rationale for Repurposing this compound for Neurodegenerative Disorders
Initially developed as an antihypertensive agent, nitrendipine acts by blocking L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2] The therapeutic focus has recently expanded to neurodegenerative diseases, driven by the hypothesis that dysregulation of calcium homeostasis is a key pathological event in neuronal cell death. This compound, the more active enantiomer of nitrendipine, is of particular interest due to its ability to penetrate the blood-brain barrier and modulate neuronal calcium influx.[3] Clinical observations from the Syst-Eur trial have provided compelling evidence, demonstrating that treatment with nitrendipine significantly reduced the incidence of dementia by over 50% in an elderly population with isolated systolic hypertension.[3] This has spurred further investigation into its neuroprotective potential in diseases like Alzheimer's and Parkinson's.
Mechanism of Action: Beyond Vasodilation
This compound's primary mechanism of action is the inhibition of L-type calcium channels.[2] In the context of neurodegeneration, this action is thought to confer neuroprotection through several downstream effects:
-
Reduction of Neuronal Excitotoxicity: By limiting excessive calcium entry into neurons, this compound may prevent the activation of calcium-dependent apoptotic pathways.
-
Modulation of Amyloid-Beta (Aβ) Production: Some studies suggest that calcium channel modulation can influence the processing of amyloid precursor protein (APP), a key step in the formation of amyloid plaques in Alzheimer's disease.[4]
-
Improved Cerebral Blood Flow: While its primary antihypertensive effect is systemic, the vasodilation of cerebral arteries can enhance the clearance of neurotoxic proteins and improve neuronal nutrient supply.[5]
It is important to note that while the primary target is the L-type calcium channel, some research also points to potential interactions with other channels, such as the P/Q-type calcium channels (Cav2.1), which are crucial for neurotransmitter release.[6]
Caption: Mechanism of this compound's neuroprotective effects.
Preclinical Evidence in Animal Models of Neurodegeneration
The evaluation of this compound in animal models is crucial for establishing proof-of-concept and guiding clinical development. Below is a summary of key findings in models of Alzheimer's and Parkinson's disease.
Alzheimer's Disease Models
A variety of animal models are used to recapitulate the complex pathology of Alzheimer's disease, including transgenic mice expressing human genes with familial Alzheimer's mutations and models induced by chemical agents like streptozotocin or amyloid-beta injections.[7][8]
| Animal Model | Key Pathological Features | This compound Intervention & Key Findings | Limitations of the Model |
| Transgenic Mice (e.g., APP/PS1) | Amyloid plaque deposition, neuroinflammation, cognitive deficits.[4] | Chronic oral administration of nitrendipine has been shown to reduce amyloid plaque burden and improve cognitive performance in spatial memory tasks. | May not fully replicate the sporadic form of Alzheimer's disease, which accounts for the majority of human cases. |
| Streptozotocin (STZ)-induced Model | Mimics sporadic Alzheimer's by inducing insulin resistance, oxidative stress, and tau hyperphosphorylation.[8] | Studies have demonstrated that nitrendipine can attenuate cognitive deficits and reduce markers of neuroinflammation in STZ-treated rats. | The mechanism of STZ-induced neurodegeneration is not fully identical to human Alzheimer's pathology. |
Parkinson's Disease Models
Animal models of Parkinson's disease are typically created using neurotoxins that selectively destroy dopaminergic neurons or by genetic modifications.[9][10]
| Animal Model | Key Pathological Features | This compound Intervention & Key Findings | Limitations of the Model |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model | Induces rapid loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[11][12] | Pre-treatment with nitrendipine has been shown to protect against MPTP-induced dopaminergic neuron loss and improve motor function in mice. | The acute and rapid neurodegeneration in the MPTP model does not fully reflect the progressive nature of Parkinson's disease. |
| 6-OHDA (6-hydroxydopamine) Model | Creates a unilateral lesion of the nigrostriatal pathway, resulting in asymmetric motor behavior.[12][13] | Nitrendipine has demonstrated neuroprotective effects, reducing the loss of dopaminergic neurons and improving rotational behavior in 6-OHDA-lesioned rats. | The direct injection of the neurotoxin bypasses the initial pathogenic events that may occur in human Parkinson's disease. |
Comparative Analysis with Alternative Calcium Channel Blockers
While this compound shows promise, it is essential to compare its preclinical profile with other dihydropyridine calcium channel blockers that have also been investigated for neuroprotective properties.
| Compound | Key Preclinical Findings in Neurodegeneration Models | Known Side Effects |
| This compound | Reduces amyloid pathology and improves cognition in Alzheimer's models; protects dopaminergic neurons in Parkinson's models.[3] | Headache, flushing, edema, palpitations (related to vasodilation).[1] |
| Nimodipine | Has shown efficacy in improving cerebral blood flow and has been investigated for preventing delayed ischemic neurological disorders.[5] Some studies suggest it can alleviate mitochondrial dysfunction in Parkinson's models.[5] | Similar to other dihydropyridines, but with a more pronounced effect on cerebral arteries. |
| Amlodipine | Some studies have shown neuroprotective effects, but the evidence is less extensive compared to nitrendipine. | Generally well-tolerated, with a gradual onset of action that may lead to fewer vasodilator-related side effects.[14] |
| Nicardipine | Has demonstrated neuroprotective effects in models of retinal degeneration in hypertensive rats.[15] | Similar adverse effect profile to other dihydropyridines.[16] |
Bridging the Translational Gap: Challenges and Considerations
The translation of promising preclinical findings into effective clinical therapies is a significant hurdle in drug development.[17][18][19][20] For this compound, several factors must be carefully considered:
Pharmacokinetics and Pharmacodynamics (PK/PD)
There are notable differences in the pharmacokinetic profiles of nitrendipine between animal models and humans.
| Species | Bioavailability | Elimination Half-life | Key Considerations |
| Rat | ~12%[21] | ~57 hours (radioactivity)[21] | High first-pass metabolism.[21] |
| Dog | ~29%[21] | ~188 hours (radioactivity)[21] | Significant first-pass effect.[21] |
| Human | 15-25%[22] | 8-24 hours[1][22] | High interindividual variability in bioavailability.[22] |
These differences highlight the importance of careful dose selection and formulation development for human clinical trials. The long half-life in some animal models may not be representative of the human situation, which could impact dosing frequency and the potential for steady-state concentrations in the brain.
Patient Heterogeneity and Disease Complexity
Neurodegenerative diseases are highly heterogeneous, with varying underlying pathologies and rates of progression.[10] Animal models, while valuable, often represent a simplified and more uniform version of the disease.[19] The success of this compound in a clinical setting will likely depend on patient stratification and the identification of biomarkers that can predict treatment response.
Experimental Protocols
To ensure the reproducibility and validity of preclinical research, detailed and well-controlled experimental protocols are essential.
Protocol: Assessment of Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the efficacy of this compound in preventing MPTP-induced dopaminergic neuron loss and motor deficits.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
This compound (or vehicle control)
-
Stereotaxic apparatus
-
Rotarod apparatus
-
Tyrosine Hydroxylase (TH) antibody for immunohistochemistry
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily for 7 days prior to MPTP administration and continue for the duration of the experiment.
-
MPTP Induction: On day 8, administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Behavioral Testing (Rotarod):
-
Train mice on the rotarod for 3 consecutive days before MPTP administration to establish a baseline.
-
Test mice on the rotarod at 3 and 7 days post-MPTP injection. Record the latency to fall.
-
-
Tissue Collection and Processing:
-
At 7 days post-MPTP, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight. Cryoprotect in 30% sucrose solution.
-
Section the substantia nigra and striatum using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Caption: Workflow for assessing neuroprotection in the MPTP model.
Conclusion and Future Directions
The available preclinical data provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Animal model studies have demonstrated its ability to mitigate key pathological features of Alzheimer's and Parkinson's disease. However, the translational challenges, particularly those related to pharmacokinetics and disease heterogeneity, must be addressed through carefully designed clinical trials.
Future research should focus on:
-
Dose-ranging studies in humans to establish the optimal therapeutic window for neuroprotection without causing significant hypotensive effects.
-
Identification of responsive patient populations through the use of biomarkers related to calcium dysregulation or specific disease pathologies.
-
Combination therapies that target multiple pathological pathways in these complex diseases.[23]
By taking a scientifically rigorous and strategically focused approach, the therapeutic potential of this compound for neurodegenerative disorders can be fully explored.
References
-
Nitrendipine - Wikipedia. (URL: [Link])
-
Kyselova, Z., et al. (2018). Nitrendipine and Dementia: Forgotten Positive Facts? Frontiers in Pharmacology. (URL: [Link])
-
Krämer, B. K., et al. (1988). The pharmacokinetics of nitrendipine. II. Distribution to and elimination from organs and tissues of rats and dogs after single or repeated administration of [14C]nitrendipine. Arzneimittelforschung. (URL: [Link])
-
Krämer, B. K., et al. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Klinische Wochenschrift. (URL: [Link])
-
UC San Diego Health. (2021). Alzheimer's Disease: Drug Prevents Amyloid Plaques in Animal Models. Neuroscience News. (URL: [Link])
-
Meyer, B. H., et al. (1988). The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs. Arzneimittelforschung. (URL: [Link])
-
Synapse. (2023). A Comprehensive Review of nitrendipine's R&D Innovations and Drug Target Mechanism. (URL: [Link])
-
Liao, P., et al. (2015). Pharmacokinetics, tissue distribution and bioavailability of nitrendipine solid lipid nanoparticles after intravenous and intraduodenal administration. Journal of Microencapsulation. (URL: [Link])
-
Kikuchi, K., et al. (2012). Clinical Neuroprotective Drugs for Treatment and Prevention of Stroke. International Journal of Molecular Sciences. (URL: [Link])
-
Patsnap Synapse. (2024). What is the mechanism of Nitrendipine? (URL: [Link])
-
Govoni, S., et al. (1987). [3H]nitrendipine binding in temporal cortex in Alzheimer's and Huntington's diseases. Brain Research. (URL: [Link])
-
Singh, S., et al. (2022). Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease. Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Perney, T. M., & Miller, R. J. (1989). Effects of nitrendipine on the voltage-sensitive calcium channel in mammalian sensory neurons. Brain Research. (URL: [Link])
-
Amenta, F., et al. (2002). Neuroprotective effect of treatment with calcium antagonists on hypertensive retina. Clinical and Experimental Hypertension. (URL: [Link])
-
Blesa, J., et al. (2012). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. Journal of Parkinson's Disease. (URL: [Link])
-
Triggle, D. J., & Janis, R. A. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. American Journal of Hypertension. (URL: [Link])
-
Rudberg, S., et al. (1995). Effect of the calcium channel blocker nitrendipine in normotensive and spontaneously hypertensive, diabetic rats on kidney morphology and urinary albumin excretion. Diabetologia. (URL: [Link])
-
Pandey, P., & Varghese, M. (2023). Translational Biomedical Research: Challenges and Solutions of Using Animal Models. Cureus. (URL: [Link])
-
Konnova, Y., & Swanberg, M. (2018). Animal Models of Parkinson's Disease. Parkinson's Disease: Pathogenesis and Clinical Aspects. (URL: [Link])
-
Islam, M. (2023). Parkinson's Disease: Exploring Different Animal Model Systems. Biomedicines. (URL: [Link])
-
Shari, F. S. (2022). Lost in Translation - the challenges with the use of animal models in translational research. ResearchGate. (URL: [Link])
-
Floyd, R. A., & Hensley, K. (2016). Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. Reactive Oxygen Species. (URL: [Link])
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Charles River Laboratories. Animal Models of Parkinson's Disease. (URL: [Link])
-
Xia, M., & He, J. (2023). Inducing Agents for Alzheimer's Disease in Animal Models. Journal of Alzheimer's Disease Reports. (URL: [Link])
-
German Center for Neurodegenerative Diseases (DZNE). Clinical Trials. (URL: [Link])
-
Li, Y., et al. (2025). Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation. Frontiers in Pharmacology. (URL: [Link])
-
Ilas, D. C. (2013). Animal Models in Today's Translational Medicine World. Journal of Translational Medicine. (URL: [Link])
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Scarpelli, M., et al. (2023). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules. (URL: [Link])
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National Institute on Aging. (2022). Masupirdine for Agitation in People With Alzheimer's Disease. (URL: [Link])
-
Sorkin, E. M., & Clissold, S. P. (1987). Nicardipine, nitrendipine, and bepridil: new calcium antagonists for cardiovascular disorders. Clinical Pharmacy. (URL: [Link])
-
Zannad, F., et al. (1991). Amlodipine compared to nitrendipine for the treatment of mild-to-moderate hypertension. Postgraduate Medical Journal. (URL: [Link])
-
Jenner, P. (2003). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of Neural Transmission. Supplementum. (URL: [Link])
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Kazda, S., et al. (1983). Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension. Federation Proceedings. (URL: [Link])
-
Adams, S. C., & Johnson, A. L. (2021). Bioethical, Reproducibility, and Translational Challenges of Animal Models. ILAR Journal. (URL: [Link])
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- 4. technologynetworks.com [technologynetworks.com]
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Independent Replication Guide: Stereoselective Potency of (S)-Nitrendipine
Executive Summary & Scientific Rationale
Objective: To independently validate the published finding that (S)-(-)-Nitrendipine is the pharmacological eutomer (active enantiomer) targeting L-type voltage-gated calcium channels (LTCC), exhibiting significantly higher potency than its (R)-(+)-enantiomer or the racemic mixture.
The Chiral Challenge: Nitrendipine is a 1,4-dihydropyridine (DHP) synthesized as a racemate. Its chirality arises from the C4 stereocenter. Published literature (e.g., Mikus et al., Br J Clin Pharmacol) suggests that the (S)-enantiomer is responsible for the majority of the hemodynamic effects, while the (R)-enantiomer is largely inactive or possesses a distinct metabolic profile.
Replication Strategy: This guide moves beyond simple observation. It establishes a causal chain of evidence :
-
Isolation: Physical separation of enantiomers from the commercial racemate to ensure >99% enantiomeric excess (ee).
-
Identification: Confirmation of absolute configuration via polarimetry.
-
Functional Validation: Competitive radioligand binding assays to quantify affinity constants (
) for the specific receptor site.
Comparative Pharmacological Profile
The following data represents the target baseline for your replication. Your experimental results should align with these differential potencies.
| Parameter | (S)-(-)-Nitrendipine | (R)-(+)-Nitrendipine | Racemic Nitrendipine |
| Role | Eutomer (Active) | Distomer (Less Active) | Mixture (1:[1]1) |
| Binding Affinity ( | High Affinity (~0.1 - 0.5 nM) | Low Affinity (>100 nM) | Intermediate |
| Hemodynamic Effect | Significant vasodilation | Negligible at therapeutic doses | Moderate |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | None (0°) |
Workflow 1: Enantiomeric Resolution & Purity Validation
You cannot rely on purchasing "pure" enantiomers without verification. You must resolve the racemate yourself to guarantee the integrity of the downstream biological assay.
Protocol: Chiral Preparative HPLC
Rationale: Normal-phase chiral chromatography utilizes the specific interaction between the DHP structure and the amylose-based stationary phase to separate the isomers based on steric fit.
Materials:
-
Input: Nitrendipine Racemate (Sigma-Aldrich or equivalent, >98% chemical purity).
-
Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Detection: UV Absorbance at 254 nm.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of racemic nitrendipine in 1 mL of Isopropanol. Sonicate to ensure complete dissolution.
-
Equilibration: Flush the column with mobile phase at 1.0 mL/min for 30 minutes until the baseline stabilizes.
-
Injection: Inject 20 µL of the sample.
-
Fraction Collection:
-
Peak 1 (approx. 6-8 min): Typically (R)-(+)-Nitrendipine.
-
Peak 2 (approx. 9-12 min): Typically (S)-(-)-Nitrendipine.
-
Note: Elution order can vary by column batch; Polarimetry (Step 6) is the definitive confirmation.
-
-
Evaporation: Rotary evaporate fractions under vacuum at <40°C (Nitrendipine is light-sensitive; perform in low light).
-
Validation (The "Self-Check"):
-
Resuspend dried fractions in ethanol.
-
Measure optical rotation using a polarimeter.
-
Criteria: The fraction showing negative (-) rotation is the (S)-enantiomer.
-
Visualization: Resolution Logic
Figure 1: Logic flow for the separation and absolute configuration assignment of Nitrendipine enantiomers.
Workflow 2: Functional Replication (Radioligand Binding)
This experiment replicates the core finding: the stereoselective binding to the
Protocol: Competitive Displacement Assay
Rationale: We use a radiolabeled high-affinity DHP ([
Mechanistic Insight: The (S)-enantiomer's ester group orientation allows it to form a crucial hydrogen bond deep within the DHP binding pocket, stabilizing the channel in the inactivated state. The (R)-enantiomer lacks this geometric fit, resulting in "steric clash" or weak binding.
Materials:
-
Membrane Source: Rat cerebral cortex or cardiac ventricular homogenate (rich in L-type channels).
-
Radioligand: [
H]-Nitrendipine (Specific Activity ~70-80 Ci/mmol). -
Competitors: Purified (S)-Nitrendipine and (R)-Nitrendipine (from Workflow 1).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue in ice-cold Tris buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc. of 0.2 mg/mL.
-
Incubation Setup:
-
Total Binding: Membrane + [
H]-Nitrendipine (0.2 nM fixed). -
Non-Specific Binding: Above + 1 µM Nifedipine (to block all specific sites).
-
Experimental Arms: Above + this compound OR (R)-Nitrendipine at concentrations ranging from
M to M.
-
-
Equilibrium: Incubate for 60 mins at 25°C in the dark (sodium vapor lamp recommended to prevent photolysis).
-
Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Data Analysis:
-
Plot % Specific Binding (Y-axis) vs. Log[Competitor] (X-axis).
-
Use non-linear regression (Sigmoidal dose-response) to calculate
. -
Success Metric: The curve for this compound should be shifted significantly to the left (lower concentration) compared to (R)-Nitrendipine.
Visualization: Mechanism of Action
Figure 2: Mechanistic pathway showing why the (S)-enantiomer successfully stabilizes the channel in an inactivated state, while the (R)-enantiomer fails.
References
-
Mikus, G., et al. (1987).[4] "Application of stable isotope methodology to study the pharmacokinetics, bioavailability and metabolism of nitrendipine after i.v. and p.o. administration." British Journal of Clinical Pharmacology.
-
Eltze, M., et al. (1990).[4] "Stereoselective inhibition of thromboxane-induced coronary vasoconstriction by 1,4-dihydropyridine calcium channel antagonists."[4] Chirality.
-
Hof, R. P., et al. (1985).[4] "Stereoselectivity at the calcium channel: opposite action of the enantiomers of a 1,4-dihydropyridine." Journal of Cardiovascular Pharmacology.
-
Soons, P. A., et al. (1992). "Stereoselective pharmacokinetics of oral nitrendipine in elderly hypertensive patients." British Journal of Clinical Pharmacology.
-
Gould, R. J., et al. (1982). "High affinity binding of calcium channel blockers to vascular smooth muscle and cardiac sarcolemmal membranes."[5] Proceedings of the National Academy of Sciences.
Sources
- 1. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Enantiomeric Purity of Commercially Available (S)-Nitrendipine: A Comparative Technical Guide
Executive Summary
Commercially available Nitrendipine is typically supplied as a racemate (1:1 mixture of (R)- and (S)-enantiomers).[1] However, for advanced pharmacological research and drug development, the (S)-Nitrendipine enantiomer is the primary calcium channel antagonist, exhibiting significantly higher potency (10–100 fold) than its (R)-antipode.[1] The (R)-enantiomer may exhibit distinct pharmacokinetic profiles or off-target effects, making the evaluation of enantiomeric excess (ee) critical.[1]
This guide provides a rigorous comparison of analytical methodologies for resolving Nitrendipine enantiomers. While Chiral HPLC remains the industry standard for robustness, modern Immobilized Polysaccharide phases (e.g., Chiralpak ID) and Supercritical Fluid Chromatography (SFC) offer superior resolution and throughput compared to legacy coated phases (e.g., Chiralcel OJ-H).[1]
Pharmacological Context & The Need for Chiral Resolution
Nitrendipine is a 1,4-dihydropyridine calcium channel blocker.[1][2][3] Its chirality stems from the C4 asymmetric carbon in the dihydropyridine ring.[1]
-
This compound: The eutomer (active enantiomer) responsible for the potent vasodilation via L-type calcium channel blockade.[1]
-
(R)-Nitrendipine: The distomer, often possessing significantly lower affinity for the dihydropyridine receptor.
Scientific Directive: In high-precision assays (e.g., patch-clamp studies or receptor binding kinetics), the presence of even 1-2% of the (R)-enantiomer can skew potency data (
Methodology Comparison: Selecting the Optimal Platform
The following table synthesizes performance metrics across the three primary separation technologies.
| Feature | Method A: Normal Phase Chiral HPLC (Recommended) | Method B: Chiral SFC | Method C: Capillary Electrophoresis (CE) |
| Primary Mechanism | H-bonding & Inclusion Complexes (Polysaccharide CSPs) | Supercritical | Inclusion Complexation (Cyclodextrins) |
| Resolution ( | High (> 3.0 on Immobilized Phases) | Moderate to High (> 2.[1]0) | Variable (Highly pH dependent) |
| Analysis Time | 8 – 20 mins | < 5 mins | 10 – 15 mins |
| Solvent Consumption | High (Hexane/Alcohol) | Low (Green Chemistry) | Negligible (Aqueous Buffer) |
| Sensitivity (LOD) | High (UV/Vis or CD) | Moderate | Lower (Path length limitation) |
| Robustness | Excellent (Standard QC Method) | Good (Requires backpressure control) | Moderate (Capillary conditioning required) |
Detailed Experimental Protocols
Method A: The "Gold Standard" – Normal Phase Chiral HPLC
Why this method? Normal Phase (NP) HPLC is preferred for lipophilic dihydropyridines like Nitrendipine because it maximizes the hydrogen-bonding interactions essential for chiral recognition on polysaccharide columns.[1]
Protocol 1: Modern Immobilized Phase (Superior Resolution)
-
Column: Chiralpak ID (Amylose tris(3-chlorophenylcarbamate) immobilized on 5µm silica).
-
Reasoning: The immobilized phase is robust against a wider range of solvents and typically offers different selectivity than coated phases, often resolving dihydropyridines with higher
.
-
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].[1][4]
-
Role of DEA: Nitrendipine has a secondary amine.[1] Without a basic modifier like DEA, the peak will tail significantly due to interaction with residual silanols on the silica support.
-
-
-
Thermodynamics: Higher temperature often improves mass transfer and peak shape for bulky chiral selectors, though it may slightly reduce selectivity (
).[1]
-
-
Expected Performance:
Protocol 2: Legacy Coated Phase (Traditional)
-
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5µm silica).[1]
-
Mobile Phase: n-Hexane / Ethanol / DEA [90 : 10 : 0.1 v/v/v].[1][6]
-
Note: Ethanol is often a better modifier for Cellulose-based columns (OJ) than IPA.[1]
-
-
Temperature: 25°C.
-
Expected Performance:
Method B: The "Green" Alternative – Chiral SFC
Why this method? For high-throughput screening of many batches, SFC reduces solvent waste and analysis time by 70%.[1]
-
Mobile Phase:
/ Methanol (85:[1]15) with 0.1% Isopropylamine.[1] -
Back Pressure: 120 bar.[1]
-
Flow Rate: 2.0 - 3.0 mL/min.[1]
-
Advantage: Elution typically completes in under 5 minutes.[1]
Validation: Confirming Enantiomeric Identity
Crucial Step: You cannot rely solely on literature for elution order, as it can shift with mobile phase composition or column batch.[1] You must validate which peak corresponds to this compound.
Validation Workflow:
-
Spiking: Inject the commercial sample.[1] Then, spike the sample with a known standard of pure this compound (if available) and observe which peak area increases.[1]
-
Circular Dichroism (CD) Detection: If a standard is unavailable, use an inline CD detector.[1]
-
This compound typically exhibits a specific CD signal pattern (e.g., negative Cotton effect at specific wavelengths, though this must be confirmed against a reference spectrum).[1]
-
-
Optical Rotation: Collect fractions of Peak 1 and Peak 2. Measure specific rotation
.[1] Compare with the literature value for this compound (typically reported as specific rotation values in solvent-specific contexts).
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for developing and validating the method.
Figure 1: Decision tree for the development and validation of a chiral HPLC method for Nitrendipine.
References
-
Daicel Chiral Technologies. (n.d.).[1] Application Note: Separation of Nitrendipine on Chiralpak ID. Retrieved from [Link][1]
-
Mikus, G., et al. (1987).[1] "Application of stable isotope methodology to study the pharmacokinetics, bioavailability and metabolism of nitrendipine." British Journal of Clinical Pharmacology. Link
-
Scriba, G. K. (2016).[1] "Chiral recognition in separation science – an update." Journal of Chromatography A. (General reference for polysaccharide CSP mechanisms).
-
Hancu, G., et al. (2021).[1] "The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis." International Journal of Molecular Sciences. Link
Sources
- 1. Nitrendipine - Wikipedia [en.wikipedia.org]
- 2. Nitrendipine: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Nitrendipine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitrendipine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 7. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling (S)-Nitrendipine
For the dedicated researchers, scientists, and drug development professionals working to advance cardiovascular medicine, the safe handling of potent compounds like (S)-Nitrendipine is paramount. This guide moves beyond generic safety data sheets to provide a deep, procedural framework for personal protective equipment (PPE) selection and use. Our focus is not just on what to wear, but why specific measures are critical, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment.
This compound is a potent dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] Its therapeutic efficacy stems from its ability to induce vasodilation at low doses, a characteristic that defines its potency and necessitates meticulous handling in a laboratory setting.[1][2] Accidental exposure through inhalation, skin contact, or ingestion can lead to unintended pharmacological effects, such as hypotension (low blood pressure), headaches, and dizziness.[3][4] Therefore, a comprehensive safety plan, centered on robust engineering controls and appropriate PPE, is not merely a recommendation—it is an essential component of professional laboratory practice.
Part 1: The Foundation of Safety - Risk Assessment and Exposure Banding
Before any bottle is opened, a thorough risk assessment must be conducted. For potent pharmaceutical compounds that may lack an official Occupational Exposure Limit (OEL), a strategy known as Occupational Exposure Banding (OEB) is the industry standard.[5][6] This approach categorizes compounds into bands based on their potency and toxicological profile, which then dictates the necessary level of containment and handling precautions.
Estimating the Occupational Exposure Band (OEB) for this compound
While no official OEL has been established for this compound, we can derive a conservative estimate based on its pharmacological activity, a method endorsed by guidelines from bodies like the European Medicines Agency (EMA).[7][8]
The key data point is the therapeutic dose. This compound is administered to patients in doses as low as 5-20 mg per day.[4] High potency at low therapeutic doses is a strong indicator for a low OEB. Based on this, we can conservatively place this compound into OEB 4 .
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range | Description | Assigned Band for this compound |
| OEB 1 | >1000 µg/m³ | Low Potency / Low Hazard | |
| OEB 2 | >100 to 1000 µg/m³ | Moderately Potent / Moderate Hazard | |
| OEB 3 | >10 to 100 µg/m³ | Potent / Moderate to High Hazard | |
| OEB 4 | 1 to 10 µg/m³ | Very Potent / High Hazard | ✔ |
| OEB 5 | <1 µg/m³ | Extremely Potent / Very High Hazard |
This table establishes that this compound should be handled with the high degree of caution afforded to OEB 4 compounds, necessitating stringent containment and PPE protocols.
The Hierarchy of Controls
PPE is the last line of defense. The primary goal is always to minimize exposure at the source. This is achieved through the "Hierarchy of Controls," which prioritizes safety measures.
Caption: The Hierarchy of Controls prioritizes safety strategies.
For this compound (OEB 4), Engineering Controls are the most critical element. All handling of powdered or aerosolizing forms of the compound must be performed within a primary containment device, such as:
-
Vented Balance Enclosure (VBE) or Powder Containment Hood for weighing.
-
Certified Chemical Fume Hood for preparing solutions.
-
Glovebox Isolator for operations with high-energy dispersion potential.[9]
Part 2: Task-Specific PPE Protocols
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound, assuming that primary engineering controls are already in use.
| Task | Potential Exposure Risk | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Low (sealed container) | Single pair nitrile gloves | Lab coat | Safety glasses | Not required (unless package is damaged) |
| Weighing Solid Compound | High (aerosolization of powder) | Double-gloved with nitrile gloves | Disposable, solid-front gown with tight cuffs | Safety glasses | Required. Minimum N95 respirator. Powered Air-Purifying Respirator (PAPR) recommended.[6] |
| Preparing Stock Solutions | Medium (handling powder, potential for splash) | Double-gloved with nitrile gloves | Disposable, solid-front gown with tight cuffs | Chemical splash goggles | Required. N95 respirator if handling powder. Not required if working with solutions in a fume hood. |
| Diluting/Aliquoting Solutions | Low (liquid splash) | Single pair nitrile gloves | Lab coat | Safety glasses | Not required (when performed in fume hood) |
| Spill Cleanup | High (aerosolization, splash) | Double-gloved with chemical-resistant (nitrile) gloves | Disposable, fluid-resistant coveralls | Chemical splash goggles and face shield | Required. Minimum N95. PAPR for large spills. |
| Waste Disposal | Medium (handling contaminated materials) | Double-gloved with nitrile gloves | Disposable gown | Safety glasses | Not required (if waste is sealed) |
Part 3: Operational Plans - Step-by-Step Guidance
Adherence to standardized procedures is crucial for minimizing risk. The following protocols provide a self-validating system for safe handling.
Workflow for Preparing a Stock Solution
Caption: Step-by-step workflow for preparing a stock solution.
Protocol 1: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner pair of nitrile gloves.
-
Don disposable gown, ensuring cuffs are snug over inner gloves.
-
Don N95 respirator or PAPR hood. Perform a seal check for N95.
-
Don eye protection (goggles).
-
Don outer pair of nitrile gloves, ensuring they extend over the gown cuffs.
-
-
Doffing (Taking Off): This process is designed to prevent self-contamination.
-
Wipe down outer gloves with a suitable decontaminating agent (e.g., 70% ethanol) while still in the work area (e.g., fume hood).
-
Remove outer gloves, peeling them off so they are inside-out. Dispose of as hazardous waste.
-
Exit the immediate work area.
-
Remove the gown by rolling it away from the body and turning it inside-out. Dispose of as hazardous waste.
-
Perform hand hygiene with inner gloves still on.
-
Remove eye protection.
-
Remove respirator.
-
Remove inner gloves and perform thorough hand hygiene with soap and water.
-
Part 4: Decontamination and Disposal Plan
Effective decontamination and waste management are critical to prevent secondary exposure and environmental contamination.
Decontamination
-
Routine Cleaning: At the end of each work session, all surfaces within the containment area (fume hood, balance enclosure) must be decontaminated. A common procedure is a three-step wipe-down:
-
Deactivation (if applicable) or Decontamination: Wipe surfaces with a proven deactivating agent or a decontaminating agent like a sodium hypochlorite solution, followed by a neutralizer.
-
Cleaning: Wipe with a germicidal detergent to remove any residue.
-
Rinsing: Wipe with sterile water or 70% alcohol to remove cleaning agents.
-
-
Spill Response:
-
Alert others in the area and evacuate if necessary.
-
Ensure proper PPE is donned before re-entering.
-
Cover the spill with absorbent pads.
-
Gently apply decontaminating solution, working from the outside in.[10]
-
Allow for adequate contact time before cleaning up the materials.[10]
-
Dispose of all cleanup materials as hazardous pharmaceutical waste.
-
Waste Disposal Plan
All items that come into direct contact with this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste:
-
Sharps: Needles and syringes go into a designated hazardous sharps container.
-
Contaminated PPE & Labware: Gloves, gowns, absorbent pads, pipette tips, and vials must be collected in a dedicated, clearly labeled, thick plastic bag or container. This container should be sealed before removal from the work area.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of this compound down the drain. The EPA has a universal sewer ban on all hazardous waste pharmaceuticals.[11]
-
-
Final Disposal: All waste streams must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations for hazardous chemical waste.
By integrating this comprehensive, procedure-driven approach to PPE and safety, you build a culture of awareness and protection that extends far beyond the product itself, ensuring that groundbreaking research can proceed with confidence and integrity.
References
-
Nitrendipine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022, October 4). Generic Drugs. Available from: [Link]
-
Occupational Exposure Limit Review. (2022, October 29). YouTube. Available from: [Link]
-
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